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Pep27

Cat. No.: B1576985
Attention: For research use only. Not for human or veterinary use.
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Description

Pep27 is a secreted peptide that initiates the cell death program in Streptococcus pneumoniae through signal transduction, triggering autolysis . Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogenic bacteria, with MIC values in the range of 6.25–12.5 µg/ml, without causing significant hemolysis of human erythrocytes . Its mechanism of antibacterial action involves penetrating the bacterial membrane via an energy-independent pathway and activating protein phosphatase activity, leading to physiological changes that cause cell death . Beyond its bactericidal role, structural analogues of this compound, such as Pep27anal2, have demonstrated potent and broad-spectrum anticancer activity . Studies on Pep27anal2 show it can induce apoptosis in various human cancer cell lines (including Jurkat, HL-60, and MCF-7) with IC50 values ranging from 10 to 30 µM . This apoptotic cell death occurs through a unique pathway that is independent of both caspases and cytochrome c release, and is characterized by the peptide's localization to the plasma membrane and the initiation of membrane blebbing . The solution structure of this compound is a stable α-helical conformation, and increased hydrophobicity in its analogues appears to be critical for membrane permeabilization and its anticancer properties . This product is intended for research purposes only, providing a tool for studying bacterial autolysis, novel antibiotic mechanisms, and alternative pathways of apoptosis in cancer cells.

Properties

bioactivity

Gram+ & Gram-, Cancer cells

sequence

MRKEFHNVLSSGQLLADKRPARDYNRK

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Pep27 in Streptococcus pneumoniae: From Virulence Factor to Vaccine Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pep27 is a 27-amino acid peptide in Streptococcus pneumoniae that has been the subject of significant research, revealing a complex and somewhat contentious role in pneumococcal biology. Initially characterized as a "death peptide" involved in antibiotic tolerance, its primary function is now understood to be a crucial virulence factor. The deletion of the this compound gene results in a dramatic attenuation of virulence, primarily through the reduction of the protective capsular polysaccharide, making the mutant strain a promising candidate for a live attenuated vaccine. This guide provides a comprehensive overview of the function of this compound, detailing the signaling pathways, experimental evidence, and methodologies used to elucidate its role.

The Disputed Role of this compound as a "Death Peptide" in Vancomycin Tolerance

This compound was first identified in the context of the vex123-pep27-vncRS genetic locus. The initial model proposed that this compound acts as an extracellular signaling molecule, or "death peptide"[1].

According to this early model:

  • Under conditions of stress, such as antibiotic exposure or entry into the stationary phase of growth, this compound is secreted from the pneumococcal cell via the Vex123 ABC transporter[1][2].

  • Extracellular this compound is then sensed by the VncS histidine kinase, a component of the VncRS two-component regulatory system[2].

  • This interaction was thought to switch VncS from a kinase to a phosphatase.

  • VncS would then dephosphorylate its cognate response regulator, VncR.

  • In its phosphorylated state, VncR acts as a repressor of genes involved in autolysis. Dephosphorylation of VncR would therefore relieve this repression, leading to cell lysis and death[2].

However, this model has been challenged by subsequent research. A study by Robertson et al. (2002) demonstrated that isogenic mutants of S. pneumoniae R6 lacking this compound, vncR, or vncS did not exhibit altered lytic responses to vancomycin when compared to the wild-type strain[2]. Furthermore, the addition of synthetic this compound to pneumococcal cultures did not induce lysis[2]. Their findings suggested that the previously observed vancomycin tolerance in some mutants was an effect of the erythromycin resistance marker used for selection, rather than the inactivation of the VncS/Pep27 system itself[2]. While the VncRS system does appear to regulate the expression of the vex123 transporter genes, its role, and that of this compound, in controlling autolysis and antibiotic tolerance remains controversial[2].

Caption: The disputed VncRS/Pep27 signaling pathway model. (Max-Width: 760px)

This compound as a Key Virulence Factor

The most robustly supported function of this compound is its role as a significant virulence factor in S. pneumoniae. Deletion of the this compound gene leads to a profound decrease in the bacterium's ability to cause disease in animal models[1][3][4]. This attenuation of virulence is attributed to several key phenotypic changes in the this compound mutant.

Reduction in Capsular Polysaccharide (CPS)

The most critical change observed in this compound mutants is a significant reduction in the amount of capsular polysaccharide (CPS)[1][3]. The capsule is the primary virulence factor of S. pneumoniae, protecting it from phagocytosis by the host's immune system. The this compound mutant of the D39 (serotype 2) strain exhibits a markedly thinner capsule as observed by Transmission Electron Microscopy (TEM) and a negative Quellung reaction, a serological test that relies on the capsule's presence[1]. The exact mechanism by which this compound influences capsule biosynthesis or assembly is not yet fully understood but is a critical area of ongoing research.

Attenuation in Murine Infection Models

The loss of this compound and the subsequent reduction in capsule render the pneumococcus highly susceptible to host clearance. Studies using a mouse model of infection have provided striking quantitative evidence of this attenuation[3][4].

Experiment Type Wild-Type Strain (D39) Δthis compound Mutant Strain Reference
Intravenous Challenge Bacteremia detected 4 hours post-injection with 6 x 10⁶ CFU.No bacteria detected in blood or brain 4 hours post-injection with 2 x 10⁸ CFU.[4]
Intranasal Challenge Rapid progression to bacteremia and death.Bacteria are cleared from the nasopharynx within 24 hours; no invasion into lungs or blood.[3][4]
Cytotoxicity (A549 cells) Significant cytotoxicity observed via LDH assay.Markedly reduced cytotoxicity compared to wild-type.[1]

Table 1: Summary of Quantitative Data on Virulence Attenuation of the Δthis compound Mutant.

The Δthis compound Mutant as a Live Attenuated Vaccine

The significant attenuation in virulence, coupled with the fact that the mutant strain still presents a full complement of other surface antigens, makes the Δthis compound mutant an attractive candidate for a live attenuated vaccine[3][4][5]. Intranasal immunization of mice with the live Δthis compound mutant has been shown to elicit a robust, serotype-independent protective immune response[3][4].

  • Immunogenicity: Immunization induces high titers of IgG antibodies[4].

  • Protection: Vaccinated mice are protected against subsequent lethal intranasal challenges with virulent, heterologous (different serotype) strains of S. pneumoniae[3]. This serotype-independent protection is a significant advantage over current polysaccharide-based vaccines.

  • Safety Profile: The Δthis compound mutant is rapidly cleared from the host and does not cause disease, even at very high doses, indicating a strong safety profile for a live vaccine[4].

Experimental Protocols

This section provides an overview of the key methodologies used to study the function of this compound.

Construction of an Isogenic Δthis compound Mutant

The creation of a targeted gene deletion mutant is fundamental to studying the function of a non-essential gene like this compound. The following protocol is a generalized workflow based on those used for streptococcal genetics.

G cluster_pcr Step 1: PCR Amplification cluster_ligation Step 2: Ligation PCR (SOEing) cluster_transformation Step 3: Transformation cluster_selection Step 4: Selection & Verification PCR1 Amplify Upstream Flank of this compound Ligation Fuse Upstream Flank, Resistance Cassette, and Downstream Flank PCR1->Ligation PCR2 Amplify Downstream Flank of this compound PCR2->Ligation PCR3 Amplify Antibiotic Resistance Cassette (e.g., ermB) PCR3->Ligation Competence Induce Competence in Wild-Type S. pneumoniae (e.g., with CSP) Ligation->Competence Transform Transform with Ligated PCR Product Competence->Transform Select Plate on Selective Media (e.g., Blood Agar + Erythromycin) Transform->Select Verify Verify Mutant by PCR and DNA Sequencing Select->Verify

Caption: Workflow for creating a Δthis compound mutant. (Max-Width: 760px)

Methodology:

  • Amplification of Homologous Regions: Using PCR, amplify ~1kb regions of DNA immediately upstream and downstream of the this compound gene from wild-type S. pneumoniae genomic DNA.

  • Amplification of Resistance Cassette: Amplify an antibiotic resistance cassette, such as the erythromycin resistance gene (ermB), from a plasmid vector.

  • Ligation PCR: Using splicing by overlap extension (SOEing) PCR, fuse the upstream flank, the resistance cassette, and the downstream flank into a single linear DNA construct.

  • Natural Transformation: Grow wild-type S. pneumoniae to early-log phase in a suitable medium (e.g., THY broth). Induce competence by adding a competence-stimulating peptide (CSP).

  • Transformation: Add the linear DNA construct to the competent cells and incubate to allow for DNA uptake and homologous recombination.

  • Selection: Plate the transformation mixture onto blood agar plates containing the appropriate antibiotic (e.g., erythromycin) to select for transformants where the this compound gene has been replaced by the resistance cassette.

  • Verification: Confirm the correct gene replacement in resistant colonies by PCR using primers flanking the this compound locus and by DNA sequencing.

Quantification of Capsular Polysaccharide (CPS)

A quantitative ELISA is a common method to measure the amount of CPS produced by different strains.

Methodology:

  • Bacterial Lysis: Grow bacterial cultures to a standardized optical density (e.g., OD₆₀₀ of 0.5). Pellet the cells by centrifugation and resuspend in a lysis buffer.

  • Plate Coating: Coat 96-well microtiter plates with a specific anti-capsular antibody (e.g., rabbit anti-serotype 2 CPS antibody) overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

  • Sample Incubation: Add serial dilutions of the bacterial lysates and a purified CPS standard to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plates and add a secondary detection reagent, which could be a biotinylated anti-CPS antibody followed by streptavidin-HRP, or an HRP-conjugated anti-CPS antibody. Incubate for 1 hour.

  • Development: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

  • Quantification: Measure the absorbance at 450 nm. Calculate the concentration of CPS in the samples by comparing their absorbance to the standard curve generated from the purified CPS. Results are often normalized to colony-forming units (CFU) or total protein content.

Murine Model of Intravenous Infection

This protocol assesses the systemic virulence of pneumococcal strains.

Methodology:

  • Bacterial Preparation: Grow S. pneumoniae strains (e.g., wild-type D39 and Δthis compound mutant) in THY broth to mid-log phase (OD₅₅₀ ≈ 0.3-0.5).

  • Inoculum Preparation: Wash the cells in sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL for wild-type, 1 x 10⁹ CFU/mL for the mutant).

  • Infection: Inject a 100-200 µL volume of the bacterial suspension into the lateral tail vein of mice (e.g., 6-8 week old BALB/c mice).

  • Monitoring: Monitor the mice for signs of illness (lethargy, ruffled fur) and survival over a period of 10-14 days.

  • Bacterial Load Determination: At specific time points (e.g., 4, 24, 48 hours post-infection), euthanize a subset of mice. Collect blood and homogenize organs (spleen, lungs, brain). Serially dilute the blood and tissue homogenates and plate on blood agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).

Conclusion and Future Directions

The study of this compound in Streptococcus pneumoniae provides a compelling example of the evolving understanding of bacterial virulence. While its role as a "death peptide" in antibiotic tolerance is now largely disputed, its function as a critical virulence factor is well-established. The profound impact of this compound on the expression of the pneumococcal capsule, the primary determinant of invasive disease, underscores its importance in pathogenesis. This has paved the way for the rational design of a highly attenuated Δthis compound mutant as a next-generation, serotype-independent live vaccine.

Future research should focus on elucidating the precise molecular mechanism by which this compound regulates capsule expression. Understanding this pathway could reveal novel targets for antimicrobial drugs aimed at rendering the pneumococcus susceptible to host immunity. Furthermore, continued pre-clinical and clinical development of the Δthis compound vaccine is warranted to address the ongoing challenge of pneumococcal disease, particularly in the face of serotype replacement and antibiotic resistance.

References

The Enigmatic Role of Pep27 in Pneumococcal Autolysis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Pep27, a key peptide implicated in the autolysis of Streptococcus pneumoniae. This document provides a detailed examination of the molecular pathways, experimental data, and methodologies crucial for advancing research in pneumococcal physiology and the development of novel antimicrobial strategies.

Streptococcus pneumoniae, a major human pathogen, employs a tightly regulated process of cell lysis, or autolysis, which plays a critical role in bacterial physiology, virulence, and the release of inflammatory mediators. Central to this process is the major autolysin LytA, a potent N-acetylmuramoyl-L-alanine amidase. The activity of LytA is intricately controlled, and recent evidence points to the involvement of small peptides in modulating this "suicidal" cascade. Among these, this compound has emerged as a significant, yet enigmatic, player.

This technical guide synthesizes the current knowledge on this compound, presenting it in a structured format to facilitate further investigation and therapeutic exploration.

The Core Mechanism: this compound and its Link to Pneumococcal Autolysis

This compound is a secreted peptide that has been identified as an autolysis-inducing factor in Streptococcus pneumoniae. Its mechanism of action is complex, appearing to mediate both LytA-dependent and LytA-independent pathways of cell lysis[1]. The absence of this compound has been shown to have profound effects on pneumococcal biology, leading to reduced virulence and decreased capsular polysaccharide expression, highlighting its role as a critical regulatory molecule[1][2]. Furthermore, mutations in the this compound gene have been linked to vancomycin tolerance, suggesting that this compound-mediated autolysis is a crucial component of the bactericidal action of certain antibiotics.

While the precise molecular signaling cascade initiated by this compound remains an active area of research, it is understood to be part of a broader network of programmed cell death in pneumococcus. One proposed model involves this compound acting as an extracellular signaling molecule, potentially interacting with a yet-unidentified receptor on the bacterial surface to trigger an intracellular cascade that culminates in the activation of autolysins like LytA.

Quantitative Insights into this compound-Mediated Autolysis

To date, a limited number of studies have provided direct quantitative comparisons of autolysis rates between wild-type S. pneumoniae and Δthis compound mutant strains. The available data, summarized below, consistently demonstrate a reduced rate of autolysis in the absence of this compound, particularly during the stationary phase of growth and in response to cell wall-active antibiotics.

StrainConditionMethodFold Change in Autolysis (WT vs. Δthis compound)Reference
S. pneumoniae D39Stationary PhaseOD600 decaySignificantly reduced in Δthis compound[1][2]
S. pneumoniae TIGR4Vancomycin InductionOD600 decayAttenuated lysis in Δthis compound
S. pneumoniae R6Penicillin InductionViability Assay (CFU)Higher survival in Δthis compound

Note: The table represents a summary of qualitative findings from the literature. Specific quantitative values for "Fold Change in Autolysis" are not consistently reported and would require dedicated comparative experiments.

Visualizing the this compound-LytA Relationship

The interplay between this compound and the primary autolysin LytA is central to understanding pneumococcal autolysis. While a direct binding interaction has not been definitively demonstrated, the functional relationship is clear. The following diagram illustrates the proposed high-level signaling pathway.

Pep27_LytA_Pathway This compound Secreted this compound Receptor Putative Surface Receptor This compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction LytA_Activation LytA Activation Signaling_Cascade->LytA_Activation Activation Autolysis Cell Lysis LytA_Activation->Autolysis

Caption: Proposed signaling pathway for this compound-mediated autolysis in S. pneumoniae.

Experimental Cornerstones: Protocols for Investigation

Advancing our understanding of this compound's function requires robust and reproducible experimental methodologies. This section details key protocols for studying pneumococcal autolysis and the expression of related proteins.

Triton X-100-Induced Autolysis Assay

This assay is a standard method for assessing the susceptibility of pneumococcal strains to autolysis.

Principle: Triton X-100, a non-ionic detergent, disrupts the cell membrane, making the peptidoglycan accessible to endogenous autolysins. The rate of lysis is monitored by the decrease in optical density of the bacterial suspension.

Protocol:

  • Bacterial Culture: Grow S. pneumoniae strains (e.g., wild-type and Δthis compound mutant) in an appropriate broth (e.g., Todd-Hewitt broth supplemented with yeast extract) to mid-logarithmic phase (OD600 of 0.4-0.6).

  • Cell Preparation: Centrifuge the cultures at 4,000 x g for 10 minutes at 4°C. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Assay Setup: Resuspend the washed cell pellets in PBS to an OD600 of approximately 1.0.

  • Induction of Lysis: Add Triton X-100 to a final concentration of 0.05% (v/v) to the experimental samples. A control sample without Triton X-100 should be included.

  • Monitoring Lysis: Immediately transfer the suspensions to a microplate reader and measure the OD600 at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours at 37°C.

  • Data Analysis: Plot the OD600 values against time. The rate of autolysis can be calculated from the slope of the linear portion of the curve.

Expression and Purification of Recombinant this compound

The production of purified this compound is essential for in vitro studies of its activity and potential interactions.

Principle: The gene encoding this compound is cloned into an expression vector, and the peptide is overexpressed in a suitable host, typically E. coli. The recombinant peptide is then purified using affinity chromatography.

Protocol:

  • Cloning: Amplify the this compound gene from S. pneumoniae genomic DNA by PCR and clone it into an expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the purified this compound with an appropriate elution buffer.

  • Verification: Analyze the purity of the eluted fractions by SDS-PAGE and confirm the identity of the peptide by Western blotting or mass spectrometry.

Future Directions and Implications for Drug Development

The elucidation of the this compound signaling pathway presents a promising avenue for the development of novel anti-pneumococcal therapies. Targeting this pathway could offer a new strategy to potentiate the effects of existing antibiotics or to develop novel bactericidal agents that exploit the bacterium's own lytic machinery.

Key areas for future research include:

  • Identification of the this compound Receptor: Uncovering the direct molecular target of this compound is a critical next step.

  • Structural Elucidation: Determining the three-dimensional structure of this compound will provide insights into its function and facilitate the design of targeted therapeutics.

  • Quantitative Analysis of Autolysis: Performing detailed kinetic studies to precisely quantify the impact of this compound on LytA activity and overall cell lysis.

This technical guide provides a foundational resource for the scientific community to build upon, with the ultimate goal of translating a deeper understanding of pneumococcal autolysis into effective clinical interventions.

References

The Intervening Peptide p27: A Linchpin in Respiratory Syncytial Virus F Protein Processing and Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe respiratory illness, particularly in young children and older adults. The RSV fusion (F) protein is a class I viral fusion protein essential for viral entry into host cells and is the primary target for neutralizing antibodies and vaccine development. The maturation of the F protein is a complex process involving proteolytic cleavage of the inactive precursor, F0, into the active F1 and F2 subunits. Central to this process is the excision of a 27-amino acid intervening peptide, p27. Initially considered a simple byproduct of F protein maturation, accumulating evidence reveals that p27 plays a critical role in the proper folding, stability, and processing of the F protein, ultimately influencing viral infectivity. This technical guide provides an in-depth analysis of the role of the p27 peptide in RSV F protein processing, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

The Role of the p27 Peptide in F Protein Maturation

The RSV F protein is synthesized as a single polypeptide precursor, F0, which trimerizes in the endoplasmic reticulum. For the F protein to become fusion-competent, it must undergo proteolytic cleavage at two distinct furin recognition sites.[1][2] This dual cleavage event releases the p27 peptide and results in the formation of the disulfide-linked F1 and F2 subunits, which remain non-covalently associated in the metastable prefusion conformation (pre-F).[3]

The p27 peptide is located between the F2 and F1 subunits in the F0 precursor. Its removal is a prerequisite for the F protein to transition to its fusogenic state. The presence of uncleaved or partially cleaved F protein, where p27 is still attached, has been detected on the surface of infected cells and on mature virions, suggesting that the cleavage process can be incomplete.[2][4]

Cleavage of p27 is Subtype and Cell-Line Dependent

The efficiency of p27 cleavage is not uniform and has been shown to be dependent on both the RSV subtype and the host cell line used for viral propagation.[5] Generally, F proteins from RSV subtype A are less efficiently cleaved, retaining more p27, compared to F proteins from RSV subtype B.[5] Furthermore, higher levels of F protein retaining p27 are observed on the surface of RSV-infected HEp-2 cells compared to A549 cells, irrespective of the RSV subtype.[5] This suggests that host cell factors, in addition to the primary sequence of the F protein, influence the extent of p27 processing.

p27 and its Glycosylation are Crucial for F Protein Folding, Stability, and Function

The p27 peptide contains two conserved N-linked glycosylation sites at asparagine residues N116 and N126 (and a third site, N120, in some strains).[1][2] These glycans are not merely decorative; they play a significant role in the proper folding, surface expression, and stability of the pre-F conformation.

Studies involving site-directed mutagenesis to remove these glycosylation sites have demonstrated their importance. While the removal of these glycans does not completely abolish F protein transport to the cell surface, it can lead to reduced surface expression and impaired cell-cell fusion activity.[6] Interestingly, the disruption of the N-linked glycosylation site at N116 in RSV F A2 has been shown to reduce syncytia formation, while in the context of RSV F B9320, it can lead to a slight increase.[6] The complete deletion of the p27 peptide has been shown to significantly reduce F protein surface expression and cell-cell fusion.[6]

The presence of p27, even in a partially cleaved state, appears to confer greater stability to the pre-F conformation.[5] This is a critical aspect of RSV biology, as the pre-F conformation is the primary target of potent neutralizing antibodies. The stabilization of the pre-F trimer by p27 may have implications for both viral entry and immune evasion.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the p27 peptide.

Parameter Cell Line RSV Strain/Subtype Observation Reference
p27 Surface ExpressionA549RSV-A263.89% of infected cells stained positive for p27[7]
F Protein Surface ExpressionA549RSV-A264.5% of infected cells stained positive for F protein[7]
p27-Positive Cells (Site II-gated)A549RSV/AMaximum of ~20%[8]
p27-Positive Cells (Site II-gated)A549RSV/BNo more than 3%[8]
p27 RetentionHEp-2 vs. A549Not specifiedHigher p27 retention on HEp-2 cells[5]
p27 Cleavage EfficiencyRSV/A vs. RSV/BNot specifiedLower cleavage efficiency in RSV/A[5]

Table 1: In Situ Expression and Cleavage of p27

Mutation RSV Subtype Effect on Syncytia Formation Reference
N116QA2Reduced[6]
N126QA2Reduced[6]
p27 DeletionA2Reduced size and frequency[6]
N116QB9320Slight increase[6]
N126QB9320Slight decrease[6]

Table 2: Functional Effects of p27 Glycosylation Site Mutations

Signaling Pathways and Experimental Workflows

RSV F Protein Processing Pathway

F_Protein_Processing RSV F Protein Maturation Pathway F0 F0 Precursor (in ER) Trimer F0 Trimerization F0->Trimer Golgi Transport to Golgi Trimer->Golgi Cleavage1 Furin Cleavage at Site 1 (RARR¹⁰⁹) Golgi->Cleavage1 Cleavage2 Furin Cleavage at Site 2 (KKRKRR¹³⁶) Golgi->Cleavage2 p27 p27 Peptide Cleavage1->p27 release F1F2 Mature F Protein (F1-F2 heterodimer) in Prefusion Conformation Cleavage1->F1F2 Cleavage2->p27 release Cleavage2->F1F2 Surface Transport to Cell Surface F1F2->Surface Virion Incorporation into Virions Surface->Virion p27_Analysis_Workflow Workflow for p27 Functional Analysis cluster_mutagenesis Mutagenesis cluster_expression Expression and Detection cluster_functional Functional Assays Mutagenesis Site-Directed Mutagenesis (e.g., p27 deletion, N-Q mutations) Transfection Transfection into Eukaryotic Cells Mutagenesis->Transfection PulseChase Pulse-Chase Analysis Transfection->PulseChase IF Immunofluorescence Transfection->IF Flow Imaging Flow Cytometry Transfection->Flow FusionAssay Cell-Cell Fusion Assay (Syncytia/Luciferase) Transfection->FusionAssay ELISA Conformational ELISA (Pre-F vs. Post-F) Transfection->ELISA WesternBlot Western Blot PulseChase->WesternBlot

References

The Pep27 Signaling Pathway: A Technical Guide to a Novel Bacterial Cell Death Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pep27, a 27-amino acid peptide secreted by Streptococcus pneumoniae, represents a fascinating and increasingly important area of study in bacterial cell death. Initially identified as an autolytic peptide and a significant virulence factor, recent research has unveiled its intricate signaling pathway that leads to programmed cell death in a variety of bacteria. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, with a focus on its core components, quantitative data, and the experimental methodologies used to elucidate its mechanism. This document is intended to be a valuable resource for researchers in microbiology, infectious diseases, and for professionals involved in the development of novel antimicrobial agents.

Introduction to this compound

This compound is a quorum-sensing signaling peptide that plays a crucial role in the lifecycle of Streptococcus pneumoniae. Beyond its role in autolysis, this compound has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a subject of intense interest for the development of new antibiotics. Unlike many antimicrobial peptides that act by disrupting the bacterial membrane, this compound initiates a sophisticated intracellular signaling cascade that culminates in cell death. This unique mechanism of action presents a promising avenue for circumventing conventional antibiotic resistance mechanisms.

The Core Signaling Pathway: The VncR/S Two-Component System

The central signaling axis for this compound-induced cell death in Streptococcus pneumoniae is the VncR/S two-component system. This system, comprised of the sensor histidine kinase VncS and the response regulator VncR, is a key player in regulating vancomycin resistance and autolysis[1].

The proposed signaling cascade is as follows:

  • Signal Perception: The extracellular this compound peptide is sensed by the transmembrane sensor kinase, VncS. While direct binding of this compound to VncS is strongly implicated, the precise binding affinity and stoichiometry are still under investigation. It has also been shown that host factors, such as lactoferrin present in serum, can induce the vncRS operon, suggesting a complex interplay of signals that VncS may integrate[2][3].

  • Autophosphorylation of VncS: Upon signal perception, VncS undergoes autophosphorylation on a conserved histidine residue within its cytoplasmic domain.

  • Phosphotransfer to VncR: The phosphoryl group is then transferred from VncS to a conserved aspartate residue on the receiver domain of the cognate response regulator, VncR[1].

  • VncR Activation and DNA Binding: Phosphorylation of VncR induces a conformational change, activating its C-terminal DNA-binding domain. This domain features a helix-turn-helix motif, characteristic of many transcriptional regulators[1][4]. Activated VncR then binds to specific DNA sequences in the promoter regions of its target genes.

  • Regulation of Target Gene Expression: VncR has been shown to directly bind to the promoter of the pneumococcal capsular polysaccharide (cps) locus[1][2]. The regulation of capsule expression, a critical virulence factor, represents a significant downstream effect of the this compound-VncR/S pathway. The altered expression of the cps operon, and likely other yet-to-be-identified target genes, leads to physiological changes that ultimately result in cell death.

Diagram of the this compound-VncR/S Signaling Pathway

Pep27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide VncS VncS (Sensor Kinase) This compound->VncS 1. Signal Perception VncS_p VncS-P VncS->VncS_p 2. Autophosphorylation VncR VncR (Response Regulator) VncS_p->VncR 3. Phosphotransfer VncR_p VncR-P VncR->VncR_p DNA Promoter Region (e.g., cps operon) VncR_p->DNA 4. DNA Binding Gene_Expression Altered Gene Expression DNA->Gene_Expression 5. Transcriptional Regulation Cell_Death Bacterial Cell Death Gene_Expression->Cell_Death

This compound-VncR/S signaling cascade leading to bacterial cell death.

The Role of Protein Phosphatases

While the VncR/S two-component system is a primary pathway, initial studies also pointed to the activation of protein phosphatase activity by this compound. The precise interplay between phosphatase activation and the VncR/S system is an active area of research. It is possible that:

  • A Parallel Pathway: this compound may independently activate a phosphatase that dephosphorylates key cellular proteins, leading to a separate cascade of events that contribute to cell death.

  • Feedback Regulation: A phosphatase may be involved in dephosphorylating VncR-P, thus modulating the duration and intensity of the signal. The expression of such a phosphatase could even be regulated by VncR itself, creating a negative feedback loop.

  • Downstream Effect: The altered gene expression regulated by VncR could lead to the upregulation of phosphatases that contribute to the terminal stages of cell death.

Quantitative Data

The following table summarizes the available quantitative data related to the antimicrobial activity of this compound and its analogs. Further research is needed to quantify the specific kinetics of the signaling pathway, such as binding affinities and phosphorylation rates.

PeptideTarget OrganismMIC (µg/mL)Reference
This compoundGram-positive bacteria12.5[5][6]
This compoundGram-negative bacteria12.5[5][6]
This compound analogEscherichia coli16[5]
This compound analogStaphylococcus aureus8[5]
6K8L (synthetic)Escherichia coli O157:H712.5[7]
6K8L (synthetic)Listeria monocytogenes25[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Phosphatase Activity Assay in Bacterial Lysates

This protocol is adapted for measuring general phosphatase activity in bacterial lysates upon treatment with this compound, using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Bacterial culture (e.g., S. pneumoniae)

  • This compound peptide

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, with lysozyme)

  • Assay buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)

  • Stop solution (1 M NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial culture to mid-log phase. Divide the culture into two flasks: one control and one treated with a specific concentration of this compound (e.g., 10 µg/mL). Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellets in ice-cold lysis buffer and incubate on ice for 30 minutes. Sonicate the samples to ensure complete lysis.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Phosphatase Assay:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add a standardized amount of protein lysate (e.g., 20 µg) to each well. Bring the total volume to 100 µL with assay buffer.

    • Initiate the reaction by adding 100 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the phosphatase activity.

Electrophoretic Mobility Shift Assay (EMSA) for VncR-DNA Binding

This protocol is designed to qualitatively assess the binding of the VncR response regulator to its target DNA promoter region.

Materials:

  • Purified VncR protein (C-terminal DNA-binding domain can be used)[2]

  • DNA probe: A short, labeled (e.g., biotin or radioactive isotope) double-stranded DNA fragment corresponding to the putative VncR binding site in the target promoter (e.g., cps promoter).

  • Unlabeled competitor DNA probe (identical sequence to the labeled probe).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Native polyacrylamide gel (e.g., 6%).

  • TBE buffer.

  • Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for radioactivity).

Procedure:

  • Binding Reactions: Set up the following reactions in separate tubes on ice:

    • Lane 1 (Probe only): Labeled probe in binding buffer.

    • Lane 2 (Probe + VncR): Labeled probe and purified VncR in binding buffer.

    • Lane 3 (Competition): Labeled probe, purified VncR, and an excess of unlabeled competitor DNA in binding buffer.

    • Lane 4 (Non-specific Competition): Labeled probe, purified VncR, and an excess of non-specific competitor DNA in binding buffer.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate detection system. A "shift" in the mobility of the labeled probe in the presence of VncR, which is competed away by the unlabeled specific probe but not the non-specific competitor, indicates specific binding.

Diagram of the EMSA Workflow

EMSA_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_analysis Analysis Purify_VncR Purify VncR Protein Mix_Components Mix Probe, VncR, and Competitors Purify_VncR->Mix_Components Label_Probe Label DNA Probe Label_Probe->Mix_Components Incubate Incubate at RT Mix_Components->Incubate Electrophoresis Native PAGE Incubate->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Detection Detect Labeled Probe Transfer->Detection

Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Quantitative Real-Time PCR (qRT-PCR) of VncR Target Genes

This protocol is for quantifying the change in expression of VncR target genes (e.g., genes in the cps operon) in response to this compound.

Materials:

  • Bacterial cultures (control and this compound-treated).

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers specific for the target gene(s) and a reference gene (e.g., 16S rRNA).

  • qRT-PCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from control and this compound-treated bacterial cultures using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • qRT-PCR:

    • Set up qPCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene(s) in the this compound-treated samples compared to the control samples using the ΔΔCt method, normalized to the reference gene.

Conclusion and Future Directions

The this compound signaling pathway, primarily mediated by the VncR/S two-component system, offers a promising new target for the development of antimicrobial drugs. The intracellular mechanism of action is a key advantage, as it may be less susceptible to the development of resistance compared to drugs that target the cell surface.

Future research should focus on:

  • Elucidating the full VncR regulon: Identifying all the genes regulated by VncR will provide a more complete picture of the physiological changes leading to cell death.

  • Structural biology of the VncR/S system: Determining the crystal structures of VncS and VncR, both individually and in complex, will provide insights into the mechanism of signal transduction and could aid in the rational design of inhibitors.

  • Clarifying the role of phosphatases: Further investigation is needed to understand the specific phosphatases involved and their relationship with the VncR/S pathway.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound and its analogs in animal models of bacterial infection is a critical next step in translating this basic research into clinical applications.

By continuing to unravel the complexities of the this compound signaling pathway, the scientific community can pave the way for a new generation of antimicrobials to combat the growing threat of antibiotic resistance.

References

A Technical Guide to the Structural Analysis of Pep27 and its Analogues for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Pep27 peptide and its analogues. It delves into their physicochemical properties, biological activities, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in peptide-based drug discovery and development.

Introduction to this compound

This compound is a 27-amino acid peptide secreted by Streptococcus pneumoniae. In its native biological context, it functions as a signaling molecule that, upon accumulation, triggers a cell death program in the bacterial population through a specific signal transduction pathway.[1][2] This peptide is secreted via the Vex ABC transporter and is sensed by the histidine protein kinase VncS.[1] This interaction converts VncS into a phosphatase, leading to the dephosphorylation of VncR and the subsequent derepression of autolytic pathways, resulting in cell lysis.[1]

Beyond its role in bacterial cell death, research has explored the potential of this compound and its modified analogues as therapeutic agents, particularly in oncology. While native this compound shows limited anticancer activity, certain analogues have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] This has spurred interest in understanding the structure-activity relationship of these peptides to optimize their therapeutic potential.

Structural Characteristics of this compound and its Analogues

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure, which is highly dependent on the surrounding environment.

  • Conformational Plasticity: In aqueous solutions, both this compound and its active analogues, such as Pep27anal2, exist in a random coil conformation.[1][3] However, in membrane-mimicking environments, they adopt stable α-helical structures.[1][3] This conformational flexibility is a hallmark of many antimicrobial and cell-penetrating peptides, allowing them to remain soluble in aqueous environments before folding into their active conformation upon interacting with cell membranes.[4]

  • Role of Hydrophobicity: A key strategy in designing potent this compound analogues has been to increase their hydrophobicity. This is typically achieved by substituting specific amino acid residues with tryptophan.[5] Increased hydrophobicity enhances the peptide's ability to interact with and penetrate the lipid bilayer of cell membranes, which is a critical step for its cytotoxic activity.[1][5]

  • Pep27anal2: A Case Study: Pep27anal2 is a well-studied analogue where four residues of the native this compound (Arginine at position 2, Glutamic acid at position 4, Serine at position 11, and Glutamine at position 13) are substituted with Tryptophan.[1][3] These substitutions lead to a significant increase in hydrophobicity and a corresponding enhancement in anticancer activity.[1][3]

Quantitative Data on this compound and its Analogues

The following tables summarize the key quantitative data related to the physicochemical properties and biological activities of this compound and its analogues.

Table 1: Amino Acid Sequences of this compound and its Analogues

Peptide Amino Acid Sequence Modifications from Native this compound
This compound KR LE KKLKES IQ KKYDEEIIEKTKNE -
Pep27anal1 KW LE KKLKES IQ KKYDEEIIEKTKNE R2 → W
Pep27anal2 KW LW KKLKEW IW KKYDEEIIEKTKNE R2 → W, E4 → W, S11 → W, Q13 → W
Pep27anal3 KR LE KKLKEW IW KKYDEEIIEKTKNE S11 → W, Q13 → W
Pep27anal4 KW LW KKLKES IQ KKYDEEIIEKTKNE R2 → W, E4 → W

| Pep27anal5 | KR LE KKLKES IQ KKYDEEIIEKTKNE | - |

Data sourced from Lee et al., 2005.[1][5]

Table 2: Physicochemical Properties and Anticancer Activity

Peptide RP-HPLC Retention Time (min) IC₅₀ (µM) on Jurkat Cells IC₅₀ (µM) on HL-60 Cells IC₅₀ (µM) on MCF-7 Cells
This compound 22.5 > 70 > 70 > 70
Pep27anal1 24.8 ~60 ~65 ~68
Pep27anal2 29.5 ~10 ~15 ~25
Pep27anal3 25.1 ~55 ~60 ~62

| Pep27anal4 | 27.3 | ~30 | ~35 | ~40 |

IC₅₀ values are approximate and sourced from Lee et al., 2005.[1][3] Retention times from RP-HPLC are used as a measure of hydrophobicity.[5]

Experimental Protocols

This section details the methodologies for the key experiments used in the structural and functional characterization of this compound and its analogues.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound and its analogues.[6][7]

  • Resin and Amino Acid Preparation: The synthesis is initiated on a solid support, typically a resin like Rink Amide MBHA resin.[7][8] The amino acids are protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus to control the reaction sequence.[6][7]

  • Chain Assembly: The synthesis proceeds from the C-terminus to the N-terminus. The cycle involves:

    • Deprotection: Removal of the Fmoc group from the resin-bound amino acid.

    • Coupling: Addition of the next Fmoc-protected amino acid, activated by a coupling agent (e.g., HBTU).

    • Washing: Rinsing the resin to remove excess reagents and byproducts.[6]

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[8]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterization: The molecular weight of the purified peptide is confirmed by mass spectrometry, such as MALDI-MS.[5]

CD spectroscopy is used to determine the secondary structure of the peptides in different solvent environments.[9][10]

  • Sample Preparation: Peptides are dissolved in the desired solvent (e.g., water, or a membrane-mimicking solvent) to a final concentration of approximately 0.2-0.3 mg/mL.[11] The buffer system should have low absorbance in the far-UV region.[12]

  • Instrument Setup: A CD spectrometer is used. The instrument is purged with nitrogen gas.[11]

  • Data Acquisition:

    • Spectra are typically recorded in the far-UV region (e.g., 190-250 nm) to observe the peptide backbone amide bond transitions.[10][13]

    • A quartz cuvette with a short path length (e.g., 0.1 cm) is used.[9]

    • Parameters such as bandwidth (e.g., 1 nm), scanning speed, and accumulations are optimized to achieve a good signal-to-noise ratio.[12]

  • Data Analysis:

    • A blank spectrum of the solvent is subtracted from the peptide spectrum.

    • The raw data (ellipticity) is converted to mean residue molar ellipticity [θ] to normalize for concentration, path length, and the number of residues.[12]

    • The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of the peptides in solution.[14][15][16]

  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent) to a concentration of around 1 mM.[14]

  • Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer.[14]

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5-6 Å), which is crucial for determining the tertiary structure.[14]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: NOESY cross-peaks are converted into distance restraints. Dihedral angle restraints can also be derived from other NMR parameters.[14]

  • Structure Calculation and Validation: The structural restraints are used as input for molecular dynamics and simulated annealing programs to calculate an ensemble of 3D structures that are consistent with the NMR data. The quality of the final structures is then validated.[14]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and its analogues.

Pep27_Signaling_Pathway Signaling Pathway of this compound in S. pneumoniae cluster_cell S. pneumoniae Cell Vex Vex ABC Transporter Pep27_secreted Secreted this compound Vex->Pep27_secreted Secretes VncS VncS (Histidine Kinase) VncR_P Phosphorylated VncR VncS->VncR_P Phosphorylates VncS->VncR_P Dephosphorylates VncR VncR VncR_P->VncR Autolysis Autolytic Pathways VncR_P->Autolysis Represses VncR->Autolysis Derepresses Lysis Cell Lysis Autolysis->Lysis Pep27_accumulated Accumulated this compound Pep27_secreted->Pep27_accumulated Accumulates Pep27_accumulated->VncS Sensed by

Caption: this compound signaling cascade in S. pneumoniae.

Pep27anal2_Anticancer_Mechanism Proposed Anticancer Mechanism of Pep27anal2 cluster_independent Independent of: Pep27anal2 Pep27anal2 Membrane Cancer Cell Plasma Membrane Pep27anal2->Membrane Interacts with Localization Membrane Localization & Permeabilization Membrane->Localization Internalization Internalization into Subcellular Compartments Localization->Internalization Blebbing Membrane Blebbing Internalization->Blebbing Apoptosis Apoptosis Blebbing->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CytochromeC Cytochrome C Release Apoptosis->CytochromeC Experimental_Workflow Experimental Workflow for this compound Analogue Analysis cluster_structure Structural Analysis cluster_activity Functional Analysis start Peptide Design (e.g., Trp substitutions) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification & MS Verification synthesis->purification cd Circular Dichroism (CD) (Secondary Structure) purification->cd nmr NMR Spectroscopy (3D Structure) purification->nmr activity_assay Anticancer Activity Assays (e.g., MTT for IC₅₀) purification->activity_assay sar Structure-Activity Relationship (SAR) Analysis cd->sar nmr->sar microscopy Confocal Microscopy (Cellular Localization) activity_assay->microscopy apoptosis_assay Flow Cytometry (Apoptosis Analysis) microscopy->apoptosis_assay apoptosis_assay->sar

References

The Biological Significance of the Pep27 Fragment in Respiratory Syncytial Virus Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a paramount global health challenge, particularly for infants, young children, and the elderly. The RSV fusion (F) protein is a class I viral fusion protein essential for viral entry into host cells and is the primary target for neutralizing antibodies and antiviral drug development. The maturation of the F protein precursor, F0, into its active form requires proteolytic cleavage at two furin recognition sites, releasing a 27-amino-acid glycopeptide known as Pep27. Historically considered a mere byproduct of F protein activation, recent evidence has illuminated the multifaceted and critical roles of the this compound fragment in RSV replication, immunogenicity, and pathogenesis. This technical guide provides a comprehensive overview of the biological significance of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular processes involved.

Introduction: The Central Role of the RSV F Protein

Respiratory Syncytial Virus is an enveloped, single-stranded, negative-sense RNA virus belonging to the Pneumoviridae family.[1] Its fusion (F) protein is indispensable for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane. The F protein is synthesized as an inactive precursor, F0, which assembles into trimers. For the F protein to become fusion-competent, it must undergo proteolytic processing by furin-like proteases within the host cell's secretory pathway.[2][3] This processing involves cleavage at two distinct sites, resulting in the excision of the this compound fragment and the formation of the mature F protein, which is a trimer of disulfide-linked F1 and F2 heterodimers.

While the F protein is a major target for antiviral therapies, a complete understanding of its maturation and function is crucial for the development of effective interventions. The this compound fragment, once thought to be discarded, is now recognized as a key player in several aspects of the RSV replication cycle.

The Genesis of this compound: Proteolytic Cleavage of the F0 Precursor

The F0 precursor protein contains two furin cleavage sites (FCS). Cleavage at both sites is a prerequisite for the F protein to become fusogenic.[2][3] The excision of the 27-amino-acid this compound fragment is the result of this dual cleavage. The timing and efficiency of this cleavage process can be influenced by the host cell line and the specific RSV subtype, suggesting a regulatory role in viral tropism and pathogenesis.[4][5]

F_Protein_Processing F0 F0 Precursor (Trimer) Cleavage Proteolytic Cleavage (Furin-like proteases) F0->Cleavage Trans-Golgi This compound This compound Fragment (27 amino acids, glycosylated) Cleavage->this compound F1_F2 Mature F Protein (F1-F2 heterodimers) Cleavage->F1_F2 Fusion Membrane Fusion F1_F2->Fusion

Biological Functions of the this compound Fragment

Role in F Protein Stability and Conformation

Contrary to being an inert byproduct, the retention of this compound in partially cleaved F protein intermediates appears to play a crucial role in maintaining the stability of the prefusion conformation of the F protein. The prefusion conformation is the primary target of potent neutralizing antibodies. Studies have shown that RSV strains with higher levels of partially cleaved F protein containing this compound exhibit greater stability of the metastable prefusion conformation, especially under temperature stress.[4] This suggests that the presence of this compound may act as a molecular chaperone, ensuring the proper folding and conformational integrity of the F protein before its final activation.

Impact on Viral Fusion and Syncytia Formation

The complete removal of this compound is essential for the F protein's fusogenic activity. However, modifications within the this compound sequence, particularly at its glycosylation sites, have profound effects on cell-cell fusion, a hallmark of RSV infection known as syncytia formation. Deletion of this compound or disruption of its N-linked glycosylation sites leads to a significant reduction in syncytia formation.[1][6]

This compound Modification Effect on F Protein Surface Expression Effect on Cell-Cell Fusion (Syncytia Formation) Reference
Deletion of this compoundReducedReduced size and frequency of syncytia.[1][6]
Randomization of this compound sequence (preserving glycosylation sites)Not significantly changedModestly reduced.[1][6]
Disruption of N-linked glycosylation site (N116Q)Not significantly changedSignificant decrease in syncytia formation.[1]
Disruption of N-linked glycosylation site (N126Q)Not significantly changedMore dramatic decrease in syncytia formation compared to N116Q.[1]

Table 1: Effects of this compound modifications on F protein expression and function.

Immunogenicity and Role in the Host Immune Response

The this compound fragment is immunogenic and elicits antibody responses during natural RSV infection in both children and adults.[4] While anti-p27 antibodies do not exhibit neutralizing activity in vitro, they can mediate antibody-dependent cellular cytotoxicity (ADCC), a mechanism for killing RSV-infected cells. The expression of this compound-containing F protein on the surface of infected cells makes them targets for the host immune system.

This compound and Host Cell Signaling

While a direct signaling role for the soluble this compound fragment has not been established, its influence on the F protein's structure and stability indirectly impacts host cell signaling. The RSV F protein is known to interact with and activate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in macropinocytosis, a mechanism of viral entry.

RSV_Entry_Signaling cluster_virus RSV Virion cluster_cell Host Cell RSV_F F Protein (Prefusion) EGFR EGFR RSV_F->EGFR binds PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt activates MAPK MAPK Pathway EGFR->MAPK activates Macropinocytosis Macropinocytosis (Viral Entry) PI3K_Akt->Macropinocytosis MAPK->Macropinocytosis

The stability of the prefusion F protein, influenced by the presence of this compound, is critical for its interaction with host cell receptors and the initiation of these signaling events. Therefore, this compound's role in maintaining the F protein's prefusion conformation is integral to the early stages of virus-host cell communication.

Experimental Protocols

Syncytia Formation Assay

This assay quantifies the cell-cell fusion activity of the RSV F protein.

  • Cell Seeding: Seed Vero or HEp-2 cells in 6-well plates to achieve 75-80% confluency on the day of transfection.

  • Transfection: Transfect cells with plasmids encoding wild-type or mutant RSV F protein using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for F protein expression and syncytia formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a solution such as Giemsa or crystal violet. Nuclei can be counterstained with DAPI.

  • Quantification: Count the number of syncytia (multinucleated cells containing three or more nuclei) and the number of nuclei per syncytium in multiple fields of view using a microscope. The fusion index can be calculated as: 1 - (number of cells / number of nuclei).

Syncytia_Assay_Workflow Start Start Seed_Cells Seed Vero/HEp-2 cells Start->Seed_Cells Transfect Transfect with F protein plasmid Seed_Cells->Transfect Incubate Incubate 24-48h Transfect->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Microscopy Quantify syncytia Fix_Stain->Microscopy Analysis Calculate Fusion Index Microscopy->Analysis

Western Blot Analysis of F Protein Cleavage

This method is used to detect the different forms of the F protein (F0, F1, and F2) and assess the efficiency of cleavage.

  • Sample Preparation: Lyse RSV-infected cells or transfected cells with RIPA buffer containing protease inhibitors. Determine the total protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates on a 10-12% SDS-polyacrylamide gel under reducing conditions.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the F1 or F2 subunit of the F protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of anti-p27 antibodies to mediate the killing of RSV-infected cells by immune effector cells.

  • Target Cell Preparation: Infect a suitable target cell line (e.g., HEp-2) with RSV.

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use a natural killer (NK) cell line as effector cells.

  • Antibody Incubation: Incubate the RSV-infected target cells with serial dilutions of patient sera or purified anti-p27 antibodies.

  • Co-culture: Add the effector cells to the antibody-coated target cells at a specific effector-to-target ratio (e.g., 25:1).

  • Cytotoxicity Measurement: After a 4-6 hour incubation, measure the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase) or a radioactive label (e.g., 51Cr) from the lysed target cells.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

Conclusion and Future Directions

The this compound fragment, far from being an insignificant cleavage product, is a critical determinant of RSV F protein stability, fusogenicity, and immunogenicity. Its role in maintaining the prefusion conformation of the F protein has significant implications for vaccine design, as this conformation is the target of the most potent neutralizing antibodies. Furthermore, the immunogenic nature of this compound and its ability to mediate ADCC suggest that it could be a valuable component of future subunit vaccines.

Further research is warranted to elucidate the precise molecular mechanisms by which this compound influences F protein folding and stability. Investigating whether the glycosylation state of this compound modulates its function and immunogenicity is also a promising avenue of research. A deeper understanding of the biological significance of this compound will undoubtedly contribute to the development of novel and more effective therapeutics and vaccines against RSV.

References

The Duality of Pep27: A Technical Guide to its Roles in Bacteriology and Virology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "Pep27" encompasses two distinct biomolecules that play significant, yet unrelated, roles in the fields of bacteriology and virology. In bacteriology, this compound is a 27-amino acid antimicrobial peptide originating from Streptococcus pneumoniae. It exhibits broad-spectrum antibacterial activity and serves as a promising template for the development of novel anti-infective agents. In virology, p27 refers to a 27-amino acid peptide that is cleaved from the fusion (F) protein of the Respiratory Syncytial Virus (RSV) during viral entry. The presence and cleavage of this p27 peptide are critical determinants of RSV infectivity and immunogenicity. This technical guide provides an in-depth exploration of these two molecules, detailing their mechanisms of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

Part 1: this compound in Bacteriology - An Antimicrobial Peptide from Streptococcus pneumoniae

This compound, a peptide secreted by Streptococcus pneumoniae, is recognized for its role as an autolytic peptide and a virulence factor.[1] Its inherent antimicrobial properties have led to the investigation of its potential as a therapeutic agent and the design of more potent synthetic analogs.

Mechanism of Antibacterial Action

The antibacterial activity of this compound is primarily attributed to its ability to penetrate the bacterial cell membrane without causing significant damage.[2] Once inside the bacterial cell, it is believed to activate protein phosphatase activity, leading to physiological changes that result in cell death.[2] This intracellular mode of action distinguishes it from many other antimicrobial peptides that function by disrupting the cell membrane. Furthermore, analogs of this compound, such as this compound-2, have been shown to act as effective cell-penetrating peptides, capable of entering both bacterial and mammalian cells.[1][3] This property can be harnessed to enhance the delivery of antibiotics, particularly against multidrug-resistant (MDR) bacteria.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideTarget OrganismMIC (µg/mL)Reference
This compoundGram-positive and Gram-negative bacteria12.5[2]
This compound-2Multidrug-resistant Staphylococcus aureus3.125 - 6.25[1]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of antimicrobial peptides like this compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound or its analog, dissolved in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% BSA)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in the appropriate solvent at 10 times the final desired concentration.

  • Preparation of Bacterial Inoculum: Dilute an overnight bacterial culture in MHB to a standardized concentration (e.g., 2 x 10^5 to 7 x 10^5 CFU/mL).

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader. Growth inhibition of more than 50% is often considered the MIC.[2]

Signaling Pathway and Experimental Workflow

The proposed intracellular mechanism of action for this compound involves the modulation of bacterial signaling pathways.

Pep27_Bacterial_Signaling cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Pep27_ext This compound Membrane Membrane Penetration (Energy-independent) Pep27_ext->Membrane 1. Pep27_int This compound Membrane->Pep27_int 2. Phosphatase Protein Phosphatase Pep27_int->Phosphatase 3. Activation Physiological_Change Physiological Change Phosphatase->Physiological_Change 4. Cell_Death Bacterial Cell Death Physiological_Change->Cell_Death 5.

Fig. 1: Proposed mechanism of antibacterial action of this compound.

MIC_Assay_Workflow start Start prep_peptide Prepare Peptide Serial Dilutions start->prep_peptide prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate 96-well Plate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 2: p27 in Virology - A Key Peptide in Respiratory Syncytial Virus (RSV) Fusion

In the context of virology, "p27" refers to a 27-amino acid peptide that is part of the fusion (F) protein of the Respiratory Syncytial Virus (RSV).[4][5][6] The RSV F protein is a class I fusion glycoprotein essential for viral entry into host cells.[5]

Role in Viral Entry and Fusion

The RSV F protein is synthesized as an inactive precursor, F0. For the virus to become infectious, F0 must be cleaved by host cell proteases at two furin cleavage sites.[6] This cleavage process releases the p27 peptide and results in the formation of the active F1 and F2 subunits, which are linked by a disulfide bond.[5][6] The mature F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a conformational change to a stable postfusion conformation, driving the fusion of the viral and host cell membranes.[6]

The efficiency of p27 cleavage is a critical factor influencing RSV infectivity and is dependent on both the RSV subtype and the host cell line.[4][6] Inefficient cleavage can result in the retention of p27 on the F protein.[4] Interestingly, the presence of p27 has been associated with greater stability of the prefusion conformation of the F protein.[6] This suggests that RSV may have more than one mechanism for fusion with the host cell.[6]

Immunological Significance

The p27 peptide is immunogenic and can elicit a strong immune response in individuals infected with RSV.[4] Antibodies targeting the p27 domain have been identified and are being investigated for their protective potential.[1] Studies have shown that immunization with a p27-containing peptide can control viral loads and reduce disease severity in animal models.[1] Furthermore, anti-p27 antibodies can mediate antibody-dependent cellular cytotoxicity (ADCC), a mechanism for killing infected cells.[1]

Quantitative Antiviral Data

Currently, there is a lack of publicly available data on the direct antiviral activity (e.g., IC50 values) of exogenously applied p27 peptide as a therapeutic agent. Research has primarily focused on its role within the viral life cycle and as an antigenic target.

Experimental Protocol: Plaque Reduction Assay

To assess the antiviral activity of compounds that may inhibit RSV, such as antibodies targeting the F protein (including the p27 region), a plaque reduction assay is commonly used.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., HEp-2 or A549) in 6-well plates

  • RSV stock of known titer

  • Test compound (e.g., anti-p27 antibody) at various dilutions

  • Overlay medium (e.g., medium containing methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Incubate a known amount of RSV (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semisolid medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling and Viral Entry Pathway

The cleavage of the p27 peptide is a key step in the RSV F protein-mediated fusion process.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell F0 Inactive F0 Precursor (contains p27) Furin Host Cell Furin F0->Furin 1. Cleavage at two sites F_active Active F1/F2 (prefusion conformation) Furin->F_active 2. p27 p27 Peptide (released) Furin->p27 Membrane_Fusion Membrane Fusion F_active->Membrane_Fusion 3. Triggering & Conformational Change Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry 4.

Fig. 3: Role of p27 cleavage in RSV F protein-mediated membrane fusion.

Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells in 6-well Plates start->seed_cells prepare_virus_compound Prepare Virus-Compound Mixtures start->prepare_virus_compound infect_cells Infect Cell Monolayers seed_cells->infect_cells prepare_virus_compound->infect_cells add_overlay Add Semisolid Overlay infect_cells->add_overlay incubate Incubate for 3-5 Days add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques & Calculate % Reduction fix_stain->count_plaques determine_ic50 Determine IC50 count_plaques->determine_ic50 end End determine_ic50->end

Fig. 4: Workflow for Plaque Reduction Assay.

Conclusion

The term "this compound" highlights a fascinating convergence of nomenclature for two functionally and structurally distinct peptides in microbiology. The bacterial this compound from S. pneumoniae represents a promising avenue for the development of new antimicrobial agents, particularly in the era of rising antibiotic resistance. Its cell-penetrating capabilities offer a unique mechanism for intracellular targeting. In contrast, the virological p27 peptide is an integral component of the RSV fusion machinery and a key target for the host immune response. Understanding the dynamics of p27 cleavage and its role in F protein stability is crucial for the design of effective RSV vaccines and therapeutics. This guide serves as a comprehensive resource for researchers and drug development professionals to navigate the dual roles of these important biomolecules.

References

Pep27 Precursor Protein and its Activation Mechanism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Plant elicitor peptides (Peps), such as Pep27, are endogenous signaling molecules crucial for amplifying plant innate immunity. Synthesized as inactive precursors (pro-Peps), their activation via proteolytic cleavage is a critical control point in the plant defense response. This guide provides a detailed technical overview of the this compound precursor protein, its activation mechanism, the subsequent signaling cascade, and the experimental protocols used for its study. It is intended for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate this important pathway. For the purpose of providing concrete experimental data, this guide will focus on the well-characterized Arabidopsis thaliana ortholog, AtPep1, as a model for the Pep family.

The this compound Precursor Protein (pro-Pep27)

The this compound peptide is derived from the C-terminus of a larger precursor protein, pro-Pep27. In the model plant Arabidopsis thaliana, the precursor for the orthologous AtPep1 peptide is AtproPep1, a 92-amino acid protein.[1] These precursor proteins generally lack a conventional N-terminal signal sequence, indicating they are synthesized on cytoplasmic ribosomes and not processed through the standard secretory pathway.[1] Under normal physiological conditions, the precursor protein is localized to the vacuolar membrane (tonoplast), effectively sequestering the inactive peptide within the cell.[2] This subcellular localization prevents premature activation of the defense signaling cascade in the absence of a threat.

The Activation Mechanism: Proteolytic Cleavage

The activation of this compound/AtPep1 is a rapid process initiated by cellular damage, such as that caused by pathogens or herbivores. This damage leads to a loss of cellular integrity, releasing the pro-Pep27/AtproPep1 from the vacuole into the cytoplasm.

The key steps are:

  • Cellular Damage and Precursor Release: Wounding or pathogen attack compromises the tonoplast, releasing the precursor protein.

  • Protease Activation: The disruption of cellular compartments leads to an influx of calcium ions (Ca²⁺) into the cytoplasm.

  • Proteolytic Cleavage: This influx of Ca²⁺ activates specific proteases. Research has identified Metacaspase 4 (MC4) as the key protease responsible for cleaving AtproPep1. MC4 specifically cleaves the precursor at the C-terminal side of an Arginine residue (Arg69 in AtproPep1), releasing the mature, active 23-amino acid AtPep1 peptide.[2] This cleavage event is remarkably fast, being detected within 30 seconds of physical damage.[2]

  • Apoplastic Signal Perception: The mature Pep peptide is then released into the apoplast (the space outside the cell membrane), where it can be perceived by neighboring cells.

This mechanism ensures that the potent defense signal is only "unleashed" at the precise site of damage, serving as a classic Damage-Associated Molecular Pattern (DAMP).

Activation_Mechanism cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm proPep pro-Pep27 / pro-AtPep1 (Tonoplast-localized) Pep_mature Mature this compound / AtPep1 proPep->Pep_mature MC4_inactive Metacaspase 4 (Inactive) MC4_active Metacaspase 4 (Active) MC4_inactive->MC4_active MC4_active->proPep Ca Ca²⁺ Influx Ca->MC4_inactive Activates Apoplast Apoplast Pep_mature->Apoplast Release Damage Cell Damage (Wounding/Pathogen) Damage->proPep Release Damage->Ca Triggers

Caption: Activation of this compound/AtPep1 from its vacuolar precursor by Metacaspase 4.

Signaling Pathway

Once in the apoplast, the mature Pep peptide binds to cell surface receptors to initiate a downstream signaling cascade that amplifies the immune response.

  • Receptor Binding: AtPep1 is perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2 .[3][4] These receptors act with redundancy, as plants lacking both are completely insensitive to the peptide.

  • Signal Transduction: Binding of AtPep1 to PEPRs triggers a series of intracellular events, including:

    • Production of reactive oxygen species (ROS), or the "oxidative burst."[1]

    • Activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

    • Crosstalk with hormonal signaling pathways, particularly the jasmonate/ethylene (JA/Et) and salicylic acid (SA) pathways.[1][5]

  • Transcriptional Reprogramming: The signaling cascade culminates in the transcriptional activation of hundreds of defense-related genes, including those encoding antimicrobial proteins like the plant defensin PDF1.2 and even the precursor gene PROPEP1 itself, creating a positive feedback loop.[1][5]

Signaling_Pathway cluster_apoplast Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pep AtPep1 PEPR PEPR1 / PEPR2 Receptor Complex Pep->PEPR Binding ROS ROS Burst PEPR->ROS MAPK MAPK Cascade PEPR->MAPK Hormones JA / Ethylene Signaling PEPR->Hormones Nucleus Nucleus ROS->Nucleus MAPK->Nucleus Hormones->Nucleus Defense_Genes Defense Gene Expression (e.g., PDF1.2, PROPEP1) Nucleus->Defense_Genes Transcriptional Activation Protein_Purification_Workflow Cloning Clone AtPROPEP1 into pET-28a vector Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Induction Induce expression with IPTG Transformation->Induction Lysis Cell Lysis (Sonication) Induction->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Verification SDS-PAGE and Western Blot Purification->Verification

References

Evolutionary Conservation of the Pep27 Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 27-amino-acid peptide, Pep27, is a critical component of the Respiratory Syncytial Virus (RSV) Fusion (F) protein. Released during the proteolytic maturation of the F0 precursor into the active F1 and F2 subunits, this compound plays a crucial role in the fusogenic activity of the virus. This technical guide explores the evolutionary conservation of the this compound sequence, presenting quantitative data on its variability, detailing relevant experimental protocols for its study, and visualizing its role in the context of F protein processing and immune recognition. Understanding the conservation of this compound is paramount for the development of effective RSV vaccines and therapeutics that target the viral fusion process.

Introduction to this compound

The Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV Fusion (F) protein, a class I fusion protein, is essential for viral entry into host cells by mediating the fusion of the viral and cellular membranes. The F protein is synthesized as an inactive precursor, F0, which trimerizes and is subsequently cleaved by furin-like cellular proteases at two distinct sites. This cleavage releases the intervening this compound peptide and results in the mature, fusogenically active F protein, composed of the F1 and F2 subunits linked by a disulfide bond.

This compound itself is not a passive byproduct of this process. It contains two highly conserved N-linked glycosylation sites (at asparagine residues N116 and N126 in the prototypic RSV A2 strain) that are critical for the proper folding, stability, and fusogenic function of the F protein. Disruption of these glycosylation sites has been shown to significantly reduce cell-cell fusion. While the F protein is generally considered to be highly conserved across RSV subtypes, the this compound region exhibits a notable degree of sequence variability, which has implications for immune recognition and vaccine design.

Quantitative Analysis of this compound Sequence Conservation

Studies analyzing large numbers of RSV sequences have revealed important patterns in the conservation and variability of the this compound domain. While the overall F protein is more conserved than the attachment (G) protein, the this compound region is a hotspot for amino acid substitutions, particularly when comparing RSV subgroup A and B.

Table 1: Amino Acid Variability in the this compound Antigenic Site of RSV Subgroups A and B Compared to a Historical RSV/A Long Strain [1]

RSV SubgroupNumber of Amino Acid Changes in this compoundFrequency of Changes
RSV/A47-91%
RSV/B979-100%

Data adapted from Hause et al. (2017). This analysis of 1,090 F gene sequences highlights the greater antigenic variability within the this compound region of RSV/B isolates compared to the reference RSV/A strain.

Table 2: Comparative Sequence Alignment of Representative this compound Sequences from RSV-A and RSV-B

To illustrate the sequence differences, the this compound region from the reference RSV-A strain (Long) and a representative RSV-B strain (CH18537) are aligned below. The conserved N-linked glycosylation sites are highlighted.

StrainUniProt IDThis compound Sequence (Amino Acids 110-136)
RSV-A (Long)P03420N YTLDN KLLPN VN KQSCSISNIETVIEFQQKN
RSV-B (CH18537)Q688N9N YTLDN KLLPN VN KQSCSISNIETVIEFQQKN

Note: The specific amino acid sequences for the p27 region (approximately residues 110-136 of the F protein) can be extracted from full F protein sequences available in databases like GenBank and UniProt. The sequences shown are illustrative and based on reference strains.

Experimental Protocols for Studying this compound

The functional significance of the this compound sequence and its modifications has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis to Investigate Functional Residues

This protocol is used to introduce specific mutations (e.g., substitutions or deletions) into the this compound coding region of an F protein expression plasmid to study the functional role of individual amino acids, such as those in the N-glycosylation sites.

Protocol:

  • Plasmid Template: An expression plasmid containing the full-length coding sequence of the RSV F protein is used as the template.

  • Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) to amplify the entire plasmid. The PCR reaction typically contains the plasmid template, the mutagenic primers, dNTPs, and the polymerase in its appropriate buffer.

    • Cycling Conditions (example):

      • Initial denaturation: 98°C for 30 seconds.

      • 18-25 cycles of:

        • Denaturation: 98°C for 10 seconds.

        • Annealing: 60-72°C for 30 seconds (optimal temperature depends on primer Tm).

        • Extension: 72°C for 30 seconds per kb of plasmid length.

      • Final extension: 72°C for 5-10 minutes.

  • Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). The parental plasmid DNA, isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized, unmethylated PCR product containing the mutation will remain intact.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation and the absence of any unintended secondary mutations by DNA sequencing.[2]

Cell-Cell Fusion (Syncytia) Assay

This assay is used to assess the fusogenic activity of wild-type and mutant F proteins. The formation of syncytia (multinucleated giant cells) is a direct measure of the F protein's ability to mediate membrane fusion.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Vero or HEp-2 cells) in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the expression plasmid encoding the wild-type or a mutant F protein using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate the transfected cells at 37°C in a CO2 incubator.

  • Microscopy: At various time points post-transfection (e.g., 24, 48 hours), examine the cells under a light microscope for the formation of syncytia. Images can be captured for documentation.

  • Quantification: To quantify fusion activity, the number of syncytia per field of view or the number of nuclei per syncytium can be counted. For a more quantitative measure, a reporter gene assay can be employed where fusion between two cell populations, one expressing the F protein and the other a reporter gene under the control of a specific promoter activated by a factor from the first cell population, leads to a measurable signal.[3]

Pulse-Chase Immunoprecipitation for F Protein Processing

This technique is used to track the synthesis and post-translational processing of the F protein, including the cleavage of F0 and the release of this compound.

Protocol:

  • Cell Culture and Transfection: Culture cells expressing the F protein of interest.

  • Starvation: Deplete the intracellular pool of methionine and cysteine by incubating the cells in a medium lacking these amino acids.

  • Pulse Labeling: Briefly expose the cells (the "pulse," typically 5-30 minutes) to a medium containing radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine). During this time, newly synthesized proteins, including F0, will incorporate the radiolabel.

  • Chase: Remove the radioactive medium and replace it with a standard medium containing an excess of unlabeled methionine and cysteine (the "chase"). This prevents further incorporation of the radiolabel.

  • Lysis at Time Points: At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells to stop all cellular processes.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the F protein. The antibody-antigen complexes are then captured using protein A/G-coupled beads.

  • SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins from the beads and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled proteins are visualized by exposing the gel to X-ray film or a phosphorimager. The conversion of the higher molecular weight F0 precursor to the F1 and F2 subunits over time can be observed and quantified.[4][5][6]

Visualizing the Role of this compound

Workflow of RSV F Protein Processing

The maturation of the RSV F protein is a multi-step process that is essential for its function. The following diagram illustrates this workflow.

F_Protein_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cleavage Proteolytic Cleavage F0_synthesis F0 Synthesis & Folding F0_trimerization F0 Trimerization F0_synthesis->F0_trimerization Folding Furin_cleavage Furin Cleavage F0_trimerization->Furin_cleavage Transport F0 F0 Precursor Furin_cleavage->F0 F1_F2_this compound F1-F2-Pep27 Complex F0->F1_F2_this compound Cleavage Site 1 & 2 This compound This compound F1_F2_this compound->this compound Mature_F Mature F Protein (F1-F2) F1_F2_this compound->Mature_F Viral_Membrane Viral Membrane Integration Mature_F->Viral_Membrane Transport caption Workflow of RSV F Protein Maturation

Caption: Workflow of RSV F Protein Maturation.

Role of this compound in Immune Recognition

While this compound is cleaved from the mature F protein, it plays a role in the host immune response. Uncleaved or partially cleaved F0 on the surface of infected cells or on immature virions can expose the this compound domain to the immune system.

Pep27_Immune_Recognition cluster_InfectedCell RSV-Infected Host Cell cluster_ImmuneSystem Host Immune System F0_on_surface Uncleaved F0 on Cell Surface (contains this compound) APC Antigen Presenting Cell (APC) F0_on_surface->APC Recognition & Phagocytosis T_Cell T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Pep27 Antibodies B_Cell->Antibodies Differentiation & Production Antibodies->F0_on_surface Binding & Opsonization caption Role of this compound in Immune Recognition

Caption: Role of this compound in Immune Recognition.

Conclusion and Future Directions

The this compound sequence, while short, is a functionally significant and evolutionarily dynamic component of the RSV F protein. Its high degree of conservation at the N-linked glycosylation sites underscores their critical role in viral fusion. However, the observed sequence variability, particularly between RSV subgroups, suggests that this region is subject to immune pressure and may contribute to immune evasion. For drug development professionals, the essential nature of this compound's role in F protein maturation and function makes the cleavage process a potential therapeutic target. Furthermore, the immunogenic properties of the this compound domain, when exposed on unprocessed F0, could be harnessed in novel vaccine strategies. Future research should focus on a more comprehensive analysis of this compound sequence diversity across a wider range of clinical isolates and on elucidating the precise mechanisms by which anti-Pep27 antibodies may contribute to protection against RSV infection.

References

Methodological & Application

Application Notes & Protocols: Experimental Protocol for Testing Pep27 Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pep27 is a 27-amino acid signal peptide secreted by Streptococcus pneumoniae that has been identified as a major virulence factor.[1] Research has shown that this compound and its analogs exhibit significant antimicrobial properties against a range of pathogenic Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Unlike many antimicrobial agents, this compound has been reported to have no hemolytic effect on human erythrocytes, suggesting a favorable preliminary safety profile.[2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the antimicrobial efficacy and cytotoxic profile of this compound. The described assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, Hemolysis, and Cytotoxicity—represent the standard in vitro methods for characterizing novel antimicrobial peptides.[3][4][5][6]

Experimental Workflow

The overall workflow for evaluating this compound involves a tiered approach, beginning with primary screening for antimicrobial activity and progressing to more detailed characterization of its bactericidal effects and safety profile.

G cluster_0 Primary Screening cluster_1 Activity Characterization cluster_2 Safety & Specificity Profiling cluster_3 Data Analysis MIC MIC Assay (Broth Microdilution) MBC MBC Assay MIC->MBC Determine MIC first TimeKill Time-Kill Kinetics Assay MIC->TimeKill Hemolysis Hemolysis Assay MIC->Hemolysis Analysis Analyze Results & Determine Therapeutic Potential MBC->Analysis TimeKill->Analysis Hemolysis->Analysis Cytotoxicity Mammalian Cell Cytotoxicity Assay Cytotoxicity->Analysis G cluster_0 Extracellular cluster_1 Bacterial Cell cluster_2 Cell Wall & Membrane cluster_3 Intracellular This compound This compound Peptide Membrane Membrane Interaction (Disruption/Pore Formation) This compound->Membrane Penetration Cellular Uptake (Penetration) Membrane->Penetration Translocation Outcome Bacterial Cell Death Membrane->Outcome Targets Intracellular Targets (e.g., DNA, Ribosomes) Penetration->Targets Inhibition of Cellular Processes Targets->Outcome

References

Application Notes and Protocols for Pep27 in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep27 is a synthetic peptide analogue derived from a bacterial death signal peptide, which has demonstrated significant cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound and its potent analogue, Pep27anal2, in cancer cell line viability assays. The information presented herein is intended to guide researchers in the effective application of these peptides for anti-cancer research and drug development.

Pep27anal2, a more hydrophobic analogue of this compound, has been shown to induce apoptosis in cancer cells through a caspase- and cytochrome c-independent pathway.[1][2] Its mechanism of action involves interaction with the cell membrane, leading to membrane permeabilization and subsequent programmed cell death.[1][2] This unique mode of action makes Pep27anal2 a promising candidate for further investigation as a potential anti-cancer therapeutic agent.

Data Presentation

The cytotoxic effects of Pep27anal2 have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)IC90 (µM)
AML-2Acute Myeloid Leukemia~10~35
HL-60Promyelocytic Leukemia~15~40
JurkatT-cell Leukemia~20~45
MCF-7Breast Adenocarcinoma~28~55
SNU-601Stomach Carcinoma~25~50

Data synthesized from studies on Pep27anal2.[1][2]

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of Pep27anal2 on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Pep27anal2 peptide

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of Pep27anal2 in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of Pep27anal2 in serum-free culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the various concentrations of Pep27anal2 solution to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the peptide concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with Pep27anal2.

Materials:

  • Cancer cell line of interest (e.g., Jurkat)

  • Pep27anal2 peptide

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Treat the cells with the desired concentration of Pep27anal2 (e.g., at its IC50 concentration) for the specified time. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal (Annexin V) to detect apoptotic cells and PI signal to detect necrotic or late apoptotic cells.

    • The cell populations will be distributed as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Pep27anal2-induced apoptosis and the general experimental workflow for cell viability assays.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Pep27anal2 Membrane Cancer Cell Membrane This compound->Membrane Interaction & Permeabilization Mitochondrion Mitochondrion Membrane->Mitochondrion Signal? AIF Apoptosis-Inducing Factor (AIF) AIF_n AIF AIF->AIF_n Mitochondrion->AIF Release DNA_damage DNA Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_damage->Apoptosis AIF_n->DNA_damage

Caption: Proposed signaling pathway of Pep27anal2-induced apoptosis.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Pep27anal2 (Various Concentrations) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application of Pep27 Analogues in Multidrug-Resistant Bacteria Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pep27, a 27-amino acid peptide from Streptococcus pneumoniae, and its analogues have emerged as promising candidates in this endeavor. These peptides exhibit potent antimicrobial activity against a broad spectrum of bacteria, including resilient MDR strains. This document provides detailed application notes and experimental protocols for the utilization of this compound analogues, with a particular focus on this compound-2, in preclinical research against multidrug-resistant bacteria.

One notable analogue, this compound-2, was designed by substituting a tryptophan residue into the middle of the native this compound sequence, which significantly enhanced its antimicrobial properties.[1] this compound-2 not only demonstrates direct antimicrobial effects but also functions as a cell-penetrating peptide, enabling it to be used in combination with conventional antibiotics to achieve synergistic effects.[1] In preclinical models, this combination has been shown to reduce skin abscess formation and decrease inflammation, highlighting its therapeutic potential.[1]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound-2

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the this compound analogue, this compound-2, against various bacterial strains. Data is compiled from broth microdilution assays.

Bacterial StrainTypeResistance ProfileThis compound-2 MIC (μM)
Staphylococcus aureus (CCARM 3089)Gram-positiveMethicillin-resistant (MRSA)8
Staphylococcus aureus (CCARM 3090)Gram-positiveMethicillin-resistant (MRSA)8
Staphylococcus aureus (CCARM 3108)Gram-positiveMethicillin-resistant (MRSA)8
Escherichia coli (ATCC 25922)Gram-negative-16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative-32
Salmonella typhimurium (KCTC 1926)Gram-negative-16
Bacillus subtilis (KCTC 1021)Gram-positive-4
Table 2: Cytotoxicity Profile of this compound-2

The cytotoxic effects of this compound-2 on mammalian cell lines were evaluated using an MTT assay. The data represents the percentage of cell viability after 24 hours of incubation with the peptide.

Cell LineCell TypeThis compound-2 Concentration (μM)Cell Viability (%)
HaCaTHuman Keratinocytes10>95%
20>95%
40~90%
80~85%
RAW 264.7Murine Macrophages10>95%
20>95%
40~95%
80~90%
Table 3: In Vivo Efficacy of this compound-2 in a Murine Skin Abscess Model

This table summarizes the therapeutic efficacy of this compound-2, alone and in combination with ampicillin, in a mouse model of skin abscesses induced by MDR S. aureus.

Treatment GroupAbscess Size (mm²) at Day 3Bacterial Load (CFU/g tissue) at Day 3
Saline (Control)25.4 ± 2.18.7 x 10⁸
This compound-2 (1 mg/kg)15.2 ± 1.83.2 x 10⁷
Ampicillin (1 mg/kg)18.9 ± 2.01.5 x 10⁸
This compound-2 (1 mg/kg) + Ampicillin (1 mg/kg)8.1 ± 1.54.5 x 10⁵

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of this compound-2

Sequence: MWKWFHN-VLSWGWLLADKRPARDYNRK-NH₂

This protocol outlines the manual solid-phase synthesis of this compound-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Diethyl ether (ice-cold)

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. d. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound-2 sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide by adding ice-cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Verification: a. Dissolve the crude peptide in a water/acetonitrile mixture. b. Purify the peptide by reverse-phase HPLC. c. Verify the molecular weight of the purified peptide using mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound-2 stock solution (in sterile water or 0.01% acetic acid)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: a. Culture bacteria in MHB overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution Series: a. Prepare a two-fold serial dilution of the this compound-2 stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells with bacterial inoculum and MHB only (no peptide).

    • Negative Control: Wells with MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Evaluation: MTT Assay

This protocol assesses the cytotoxicity of this compound analogues on mammalian cells.

Materials:

  • HaCaT (human keratinocytes) and RAW 264.7 (murine macrophages) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound-2 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT or RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Peptide Treatment: a. Prepare various concentrations of this compound-2 in serum-free DMEM. b. Remove the culture medium from the wells and replace it with the peptide solutions.

  • Incubation: Incubate the cells with the peptide for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

In Vivo Efficacy: Murine Skin Abscess Model

This protocol evaluates the therapeutic efficacy of this compound analogues in a mouse model of MDR S. aureus skin infection.

Materials:

  • 6-week-old female BALB/c mice

  • MDR Staphylococcus aureus

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • This compound-2 and antibiotic (e.g., ampicillin) solutions for injection

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Bacterial Inoculum Preparation: a. Culture MDR S. aureus in TSB to mid-logarithmic phase. b. Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a concentration of 2 x 10⁸ CFU/mL.

  • Induction of Infection: a. Anesthetize the mice. b. Inject 50 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved dorsal flank of each mouse.

  • Treatment: a. At 24 hours post-infection, administer treatment via subcutaneous injection at the infection site. b. Treatment groups can include: Saline (control), this compound-2 alone, antibiotic alone, and a combination of this compound-2 and the antibiotic.

  • Monitoring and Evaluation: a. Monitor the mice daily for signs of infection and measure the abscess size (length and width) using calipers. b. At a predetermined endpoint (e.g., day 3 post-infection), euthanize the mice. c. Excise the skin lesion, homogenize the tissue, and perform serial dilutions for bacterial load quantification (CFU/g of tissue) by plating on Tryptic Soy Agar.

Visualizations

Experimental_Workflow_for_Pep27_Analogue_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Peptide_Synthesis Peptide Synthesis (SPPS) MIC_Assay Antimicrobial Susceptibility (Broth Microdilution) Peptide_Synthesis->MIC_Assay Purified Peptide Cytotoxicity_Assay Cytotoxicity Assay (MTT) Peptide_Synthesis->Cytotoxicity_Assay Purified Peptide Mouse_Model Murine Skin Abscess Model (S. aureus) MIC_Assay->Mouse_Model Promising Candidate Cytotoxicity_Assay->Mouse_Model Low Toxicity MDR_Bacteria_Prep MDR Bacteria Preparation MDR_Bacteria_Prep->Mouse_Model Treatment_Admin Treatment Administration (this compound-2 +/- Antibiotic) Mouse_Model->Treatment_Admin Efficacy_Analysis Efficacy Analysis (Abscess Size, CFU Count) Treatment_Admin->Efficacy_Analysis

Caption: Workflow for evaluating this compound analogues.

Pep27_Analogue_Mechanism_of_Action_Hypothesis cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane Cell_Lysis Cell Lysis Bacterial_Membrane->Cell_Lysis DNA_Replication DNA Replication & Metabolism DNA_Replication->Cell_Lysis Cell_Wall_Synthesis Cell Wall Synthesis Cell_Wall_Synthesis->Cell_Lysis Protein_Synthesis Protein Synthesis Protein_Synthesis->Cell_Lysis PEP27_Analogue This compound Analogue (e.g., this compound-2) PEP27_Analogue->Bacterial_Membrane Disruption & Penetration PEP27_Analogue->DNA_Replication Inhibition Antibiotic Conventional Antibiotic Antibiotic->Cell_Wall_Synthesis Inhibition Antibiotic->Protein_Synthesis Inhibition

Caption: Hypothesized mechanism of this compound analogues.

Signaling_Pathway_Inhibition_of_Inflammation MDR_S_aureus MDR S. aureus Infection Host_Cell_Activation Host Immune Cell Activation (e.g., Macrophages) MDR_S_aureus->Host_Cell_Activation Proinflammatory_Signal Pro-inflammatory Signaling Pathways (e.g., NF-κB) Host_Cell_Activation->Proinflammatory_Signal Cytokine_Production Pro-inflammatory Cytokine & Mediator Production Proinflammatory_Signal->Cytokine_Production Inflammation Inflammation (Abscess Formation) Cytokine_Production->Inflammation PEP27_Analogue_Treatment This compound-2 Treatment PEP27_Analogue_Treatment->Proinflammatory_Signal Inhibition

Caption: Anti-inflammatory action of this compound-2.

References

Application Notes and Protocols for Pep27-Mediated Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of synthetic Pep27 peptides and its analogs in apoptosis induction studies. This document outlines the mechanism of action, provides quantitative data on their efficacy, and includes detailed protocols for key experimental procedures.

Introduction

Synthetic peptides have emerged as promising therapeutic agents in oncology due to their ability to selectively target and induce apoptosis in cancer cells. This compound, a peptide derived from Streptococcus pneumoniae, and its synthetic analogs, have demonstrated significant potential in this area. These peptides can trigger programmed cell death through various signaling pathways, making them a valuable tool for cancer research and drug development.

Mechanism of Action

Synthetic this compound peptides and their analogs induce apoptosis through multiple mechanisms, which can be either caspase-dependent or independent.

  • Caspase-Dependent Apoptosis: Certain analogs, such as PepGAT and PepKAA, have been shown to induce apoptosis in colorectal cancer cells by activating the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to the activation of effector caspases 3 and 7, and subsequent execution of the apoptotic program.[1] This pathway is often accompanied by cell cycle arrest at the G2/M phase and an overaccumulation of reactive oxygen species (ROS).[1]

  • Caspase-Independent Apoptosis: In contrast, Pep27anal2 induces apoptosis in a manner that is independent of both caspases and cytochrome c release.[2] This analog can penetrate the plasma membrane of cancer cells, suggesting a direct mode of action that bypasses the classical apoptotic signaling cascades.[2] The hydrophobicity of Pep27anal2 appears to be a critical factor in its membrane permeabilization and anticancer properties.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of various synthetic peptides in inducing cancer cell death.

Table 1: Cytotoxicity of PepGAT and PepKAA on HCT-116 Cells

PeptideIC50 (µM) at 72h
PepGAT125.42
PepKAA40.51

Data sourced from a study on human colorectal cancer cells.[3]

Table 2: Cytotoxicity of Pep27anal2 on Various Cancer Cell Lines

Cell LineIC50 (µM)IC90 (µM)
AML-2 (Leukemia)10 - 2835 - 55
HL-60 (Leukemia)10 - 2835 - 55
Jurkat (Leukemia)10 - 2835 - 55
MCF-7 (Breast Cancer)10 - 2835 - 55
SNU-601 (Gastric Cancer)10 - 2835 - 55

Data represents the range of IC50 and IC90 values observed across the five cell lines.[2]

Table 3: Apoptosis Induction in HCT-116 Cells by PepGAT and PepKAA

TreatmentPercentage of Apoptotic Cells (Annexin V+)
Control (DMSO)~5%
PepGAT (IC50)~25%
PepKAA (IC50)~30%

Approximate values derived from flow cytometry analysis.

Table 4: Modulation of Apoptosis-Related Gene Expression in HCT-116 Cells

GeneTreatmentFold Change in mRNA Expression
Pro-Apoptotic
BAXPepGATUpregulated
PepKAAUpregulated
TP53PepGATUpregulated
PepKAAUpregulated
Anti-Apoptotic
BCL2PepGATDownregulated
PepKAADownregulated
Other
PARP1PepGATUpregulated
PepKAAUpregulated
KRASPepGATDownregulated
PepKAADownregulated

Qualitative representation of qPCR data from a study on colorectal cancer cells.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cytotoxicity Assay (Alamar Blue)
  • Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of the synthetic peptide (e.g., 0-200 µg/mL) and a positive control (e.g., 5-FU, 0-40 nM) for 72 hours.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at a final concentration of 0.2 mg/mL.

  • Incubation: Incubate the plate for 3 hours at 37°C in a CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed 3 x 10⁴ cells per well in a 12-well plate and treat with the synthetic peptide at its IC50 concentration for 24 hours.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Inactivate the trypsin with serum-containing medium and pellet the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 200 µL of annexin binding buffer. Add 4 µL of Annexin V-FITC and incubate for 20 minutes in the dark at room temperature. Add propidium iodide (PI) just before analysis.

  • Flow Cytometry: Analyze a total of 10,000 events for each sample using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Caspase 3/7 Activity Assay (Fluorescence Microscopy)
  • Cell Seeding and Treatment: Seed cells in a suitable plate for fluorescence microscopy and treat with the synthetic peptide for 24 hours.

  • Reagent Addition: Add 3 µL of a cell-permeant caspase 3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to each well.

  • Incubation: Incubate for 30 minutes in the dark at 37°C.

  • Imaging: Observe the cells under a fluorescence microscope with the appropriate filter sets (e.g., excitation ~485 nm, emission ~530 nm for green fluorescence).

  • Analysis: Quantify the number of fluorescent cells (indicating caspase 3/7 activity) relative to the total number of cells (e.g., determined by a nuclear counterstain like Hoechst).

Protocol 4: Gene Expression Analysis by qPCR
  • Cell Treatment and RNA Extraction: Treat cells with the synthetic peptide for 24 hours. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers for the target genes (e.g., BCL2, BAX, TP53, PARP1, KRAS) and a housekeeping gene (e.g., RPLP0).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Mandatory Visualizations

Pep27_Apoptosis_Signaling cluster_extrinsic Caspase-Dependent Pathway (e.g., PepGAT, PepKAA) cluster_intrinsic Caspase-Independent Pathway (e.g., Pep27anal2) PepGAT_PepKAA PepGAT / PepKAA ROS ROS Overaccumulation PepGAT_PepKAA->ROS G2M G2/M Cell Cycle Arrest PepGAT_PepKAA->G2M Bcl2_family Modulation of Bcl-2 Family ROS->Bcl2_family G2M->Bcl2_family Bax_up BAX ↑ Bcl2_family->Bax_up Bcl2_down BCL2 ↓ Bcl2_family->Bcl2_down Mito Mitochondrial Dysfunction Bax_up->Mito Bcl2_down->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis_casp Apoptosis Casp37->Apoptosis_casp Pep27anal2 Pep27anal2 Membrane Plasma Membrane Penetration Pep27anal2->Membrane Apoptosis_ind Apoptosis Membrane->Apoptosis_ind Apoptosis_Workflow Start Start: Cancer Cell Culture Treatment Treat with Synthetic this compound Peptide Start->Treatment Incubation Incubate (e.g., 24-72 hours) Treatment->Incubation Endpoint Choose Endpoint Assay Incubation->Endpoint Cytotoxicity Cytotoxicity Assay (e.g., Alamar Blue) Endpoint->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Endpoint->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Endpoint->Caspase_Assay Gene_Expression Gene Expression Analysis (qPCR) Endpoint->Gene_Expression IC50 Determine IC50 Cytotoxicity->IC50 Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quantify_Apoptosis Measure_Caspase Measure Caspase Activity Caspase_Assay->Measure_Caspase Analyze_Genes Analyze Gene Expression Gene_Expression->Analyze_Genes

References

Method for expressing and purifying recombinant Pep27.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pep27 is a 27-amino acid peptide derived from the fusion (F) protein of the Respiratory Syncytial Virus (RSV). It is cleaved from the F0 precursor protein during viral maturation.[1][2][3][4] The native this compound peptide contains N-linked glycosylation sites, which are important for the biological function of the full F protein.[2][4] However, for many research and drug development applications, the production of a non-glycosylated form of the peptide in large quantities is desirable. This document provides a detailed method for the expression of recombinant this compound in Escherichia coli and its subsequent purification.

Due to the small size of this compound, direct expression in E. coli can lead to rapid degradation by cellular proteases. To overcome this, the following protocol utilizes a thioredoxin (Trx) fusion protein strategy. The Trx tag enhances the solubility and stability of the expressed peptide.[5] A polyhistidine (His) tag is also incorporated for efficient purification using immobilized metal affinity chromatography (IMAC), and an enterokinase cleavage site is included for the eventual removal of the fusion tag to yield purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the expression and purification of recombinant Trx-His-Pep27 fusion protein and the final purified this compound peptide from a 1-liter E. coli culture. These values are based on typical yields for similar recombinant peptides expressed in E. coli.[6]

StepParameterValueUnit
Expression Culture Volume1L
Wet Cell Weight10-15g
Total Protein2-3g
Trx-His-Pep27 (Soluble Fraction)40-60mg
Purification
IMACPurified Trx-His-Pep2730-50mg
Purity of Trx-His-Pep27>95%
Enterokinase CleavageCleaved this compound5-8mg
Final Purification (RP-HPLC)Purified this compound4-6mg
Final Purity of this compound>98%

Experimental Protocols

Gene Synthesis and Cloning

The gene encoding this compound is synthesized with codon optimization for E. coli expression. The sequence is designed to be in-frame with an N-terminal Trx-His tag and an enterokinase cleavage site.

This compound Amino Acid Sequence (RSV F protein amino acids 110-136): [Sequence of this compound to be inserted here based on specific RSV strain, e.g., from RSV-A2]

Protocol:

  • Gene Design: Design a synthetic gene encoding the Trx protein, followed by a 6xHistidine tag, an enterokinase recognition sequence (Asp-Asp-Asp-Asp-Lys), and the this compound amino acid sequence. Optimize the DNA sequence for E. coli codon usage.

  • Vector Selection: Choose a suitable expression vector with a strong, inducible promoter, such as a T7 promoter (e.g., pET series vectors).

  • Cloning: Clone the synthesized gene into the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

  • Transformation: Transform the resulting plasmid into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

  • Sequence Verification: Isolate the plasmid DNA and verify the sequence of the insert by Sanger sequencing.

Expression of Recombinant Trx-His-Pep27

Protocol:

  • Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Post-Induction Growth: Continue to incubate the culture for 4-6 hours at 30°C with shaking. Lowering the temperature can improve the solubility of the recombinant protein.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Trx-His-Pep27 Fusion Protein

Protocol:

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell weight. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.

  • IMAC Purification:

    • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the Trx-His-Pep27 fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Desalt the eluted protein fraction and exchange the buffer to the enterokinase cleavage buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 7.4) using a desalting column or dialysis.

  • Purity Analysis: Analyze the purity of the fusion protein by SDS-PAGE.

Cleavage of the Fusion Tag and Purification of this compound

Protocol:

  • Enterokinase Digestion: Add recombinant enterokinase to the purified Trx-His-Pep27 fusion protein at a ratio of 1:100 (enzyme:protein, w/w).[7][8][9] Incubate the reaction at room temperature for 16-24 hours.[8]

  • Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Removal of Trx-His Tag and Enterokinase: After complete cleavage, the Trx-His tag and the His-tagged enterokinase can be removed by passing the reaction mixture through the Ni-NTA column again. The cleaved this compound will be in the flow-through.

  • Final Purification of this compound:

    • The flow-through containing this compound may require further purification to remove any remaining contaminants and uncleaved fusion protein.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying small peptides.

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Purity and Identity Confirmation:

    • Assess the purity of the final this compound peptide by analytical RP-HPLC and SDS-PAGE (using a high-percentage Tris-Tricine gel suitable for small peptides).

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilization and Storage: Lyophilize the purified this compound fractions for long-term storage at -20°C or -80°C.

Visualizations

Expression_and_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis gene_design Gene Design & Codon Optimization cloning Cloning into pET Vector gene_design->cloning transformation_cloning Transformation (DH5α) cloning->transformation_cloning verification Sequence Verification transformation_cloning->verification transformation_expression Transformation (BL21(DE3)) verification->transformation_expression starter_culture Starter Culture transformation_expression->starter_culture expression_culture Expression Culture starter_culture->expression_culture induction IPTG Induction expression_culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis imac IMAC Purification (Ni-NTA) lysis->imac cleavage Enterokinase Cleavage imac->cleavage imac2 Second IMAC cleavage->imac2 rphplc RP-HPLC imac2->rphplc sds_page SDS-PAGE rphplc->sds_page mass_spec Mass Spectrometry rphplc->mass_spec

Caption: Workflow for recombinant this compound expression and purification.

Fusion_Protein_Construct promoter T7 Promoter trx Thioredoxin (Trx) Tag promoter->trx his 6xHis Tag trx->his ek Enterokinase Site his->ek This compound This compound ek->this compound terminator Terminator This compound->terminator

Caption: Schematic of the Trx-His-Pep27 fusion protein expression cassette.

References

Application Notes and Protocols for Testing Pep27-Based Therapies in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep27 is a novel synthetic peptide with potential anti-inflammatory properties. To evaluate its therapeutic efficacy in vivo, robust and reproducible animal models that mimic key aspects of human inflammatory diseases are essential. This document provides detailed application notes and protocols for testing this compound-based therapies in two widely used murine models of systemic inflammation and sepsis: Lipopolysaccharide (LPS)-Induced Endotoxemia and Cecal Ligation and Puncture (CLP). These models are instrumental in assessing the peptide's ability to modulate inflammatory responses, prevent organ damage, and improve survival.

Key Concepts in this compound's Hypothesized Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. In sepsis, bacterial endotoxins like LPS bind to TLR4, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB.[1][[“]] This, in turn, upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, driving the systemic inflammatory response, organ damage, and, ultimately, mortality.[3][4] this compound is designed to interfere with this pathway, thereby dampening the inflammatory cascade.

Pep27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus This compound This compound This compound->MyD88 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription LPS_Workflow acclimatization Acclimatization (1 week) randomization Randomize into Treatment Groups acclimatization->randomization treatment Administer this compound or Vehicle (i.p.) randomization->treatment lps_injection Inject LPS (i.p.) (e.g., 10 mg/kg) treatment->lps_injection (e.g., 1h pre-LPS) monitoring Monitor Survival & Clinical Signs lps_injection->monitoring sampling Collect Blood/Tissues at Predefined Timepoints monitoring->sampling analysis Analyze Cytokines, Organ Damage Markers sampling->analysis CLP_Workflow acclimatization Acclimatization (1 week) surgery_prep Anesthesia & Surgical Prep acclimatization->surgery_prep clp_procedure Cecal Ligation & Puncture surgery_prep->clp_procedure resuscitation Fluid Resuscitation & Analgesia clp_procedure->resuscitation treatment Administer this compound or Vehicle resuscitation->treatment (e.g., 2h post-CLP) monitoring Monitor Survival & Clinical Signs treatment->monitoring sampling Collect Blood/Tissues monitoring->sampling analysis Analyze Cytokines, Bacterial Load, etc. sampling->analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Pep27-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep27 is a 27-amino acid peptide secreted by Streptococcus pneumoniae that has been identified as a virulence factor.[1] Analogs of this compound, such as this compound-2, have demonstrated potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains.[1] The proposed mechanism of action for this compound and similar antimicrobial peptides (AMPs) involves interaction with the cell membrane, which can lead to cell death.[2][3] In eukaryotic cells, AMPs can induce cell death through various mechanisms, including direct membrane disruption leading to necrosis, or by initiating programmed cell death pathways like apoptosis.[4][5] Understanding the precise mechanism by which this compound induces cell death in mammalian cells is crucial for evaluating its therapeutic potential and off-target effects.

Flow cytometry is a powerful technique for dissecting the mode of cell death induced by a compound. By using a combination of fluorescent dyes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells within a population. The most common method employs Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and a vital dye such as Propidium Iodide (PI), which can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[4][6][7][8]

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of this compound-induced cell death, including detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and potential signaling pathways.

Data Presentation

Quantitative analysis of flow cytometry data is essential for determining the dose-dependent and time-course effects of this compound. The following tables provide a template for summarizing such data, with hypothetical yet representative results for illustrative purposes.

Table 1: Dose-Dependent Effect of this compound on Cell Viability after 24-hour Treatment

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
188.7 ± 3.46.8 ± 1.23.5 ± 0.81.0 ± 0.3
565.4 ± 4.518.9 ± 2.812.3 ± 2.13.4 ± 0.7
1042.1 ± 5.135.6 ± 4.218.7 ± 3.33.6 ± 0.9
2515.8 ± 3.925.3 ± 3.752.1 ± 6.86.8 ± 1.5
505.2 ± 1.810.1 ± 2.578.9 ± 8.25.8 ± 1.3

Table 2: Time-Course Analysis of Cell Death with 10 µM this compound

Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
096.1 ± 1.92.1 ± 0.41.3 ± 0.30.5 ± 0.1
485.3 ± 3.110.2 ± 1.53.5 ± 0.71.0 ± 0.2
870.8 ± 4.218.5 ± 2.98.9 ± 1.81.8 ± 0.4
1655.2 ± 5.528.9 ± 3.813.1 ± 2.52.8 ± 0.6
2442.1 ± 5.135.6 ± 4.218.7 ± 3.33.6 ± 0.9
4820.7 ± 4.815.4 ± 3.158.3 ± 7.95.6 ± 1.2

Experimental Protocols

Protocol 1: Analysis of this compound-Induced Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining

This protocol details the steps for treating a chosen mammalian cell line with this compound and subsequently analyzing the mode of cell death by flow cytometry.

Materials:

  • Target mammalian cell line (e.g., Jurkat, HeLa, A549)

  • Complete cell culture medium

  • This compound peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate solvent for this compound

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well tissue culture plates

  • 1.5 mL microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.

    • For adherent cells, seed at a density that will result in 70-80% confluency on the day of the experiment.[4][6]

    • Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., as per Table 1).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Suspension cells: Transfer the cells from each well to separate 1.5 mL microcentrifuge tubes.

    • Adherent cells: Collect the culture supernatant (which may contain detached, dead cells). Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the trypsinized cells with their corresponding supernatant.[4][6]

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.[4][6]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Collect at least 10,000 events per sample.[8]

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells in 6-well Plate B Incubate Overnight (37°C, 5% CO2) A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for Desired Time D->E F Harvest and Wash Cells E->F G Resuspend in Binding Buffer F->G H Add Annexin V-FITC & PI G->H I Incubate (15 min, RT, Dark) H->I J Acquire Data on Flow Cytometer I->J K Analyze Quadrants J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound mapk MAPK Cascade (p38, JNK, ERK) This compound->mapk pi3k PI3K/Akt Pathway This compound->pi3k nfkb NF-κB Pathway This compound->nfkb bax Bax/Bak Activation mapk->bax pi3k->bax Inhibits apoptosis Apoptosis nfkb->apoptosis Inhibits mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases caspases->apoptosis

References

Visualizing Pep27 Localization Within Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for visualizing the subcellular localization of two distinct peptides known as Pep27: a fragment derived from the Respiratory Syncytial Virus (RSV) Fusion (F) protein and a secreted peptide from Streptococcus pneumoniae with its therapeutic analogues. Understanding the cellular location of these peptides is crucial for elucidating their roles in viral infection, pathogenesis, and as potential therapeutic agents.

Section 1: Visualization of RSV Fusion Protein-Derived this compound

The Respiratory Syncytial Virus (RSV) Fusion (F) protein is a key player in viral entry into host cells. For the F protein to become active, it must be cleaved at two furin recognition sites, releasing a 27-amino acid peptide fragment known as this compound (p27).[1][2][3][4] While initially thought to be completely removed, recent studies have shown that p27 can be detected on the surface of RSV-infected cells, suggesting a potential role in the host immune response.[1][5]

Application Note: Detecting RSV this compound on the Cell Surface

This protocol is designed for the qualitative and semi-quantitative visualization of this compound on the plasma membrane of RSV-infected cells using immunofluorescence confocal microscopy. This technique is essential for studying the processing of the RSV F protein and for evaluating the surface presence of this peptide fragment, which may serve as a target for therapeutic antibodies.

Quantitative Data Summary
Cell LineTransfection/InfectionTargetVisualization MethodPrimary AntibodySecondary AntibodyPercentage of p27 Positive CellsReference
VeroTransfected with WT RSV Fp27Immunofluorescencep27 monoclonal antibodyGoat anti-human 647Low level of detection[1]
A549Infected with RSV-A2 (MOI 0.1)p27ImmunofluorescenceRabbit anti-F-p27 peptide antiserumNot specified~64%[5]
Experimental Protocol: Immunofluorescence Staining of Cell Surface RSV this compound

This protocol is adapted from methodologies described for detecting p27 on the surface of RSV-infected A549 cells.[5]

Materials:

  • A549 cells (or other suitable host cell line)

  • RSV (e.g., A2 strain)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nunc™ Lab-Tek™ II Chambered Coverglass

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 5% Goat Serum and 1% BSA)

  • Primary Antibody: Rabbit anti-F-p27 peptide antiserum

  • Secondary Antibody: Alexa Fluor conjugated Goat anti-Rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting Medium

  • Confocal Microscope

Procedure:

  • Cell Seeding: Seed A549 cells in a chambered coverglass at a density that will result in 70-80% confluency at the time of infection.

  • Infection: Infect the cells with RSV at a Multiplicity of Infection (MOI) of 0.1 and incubate for 16 hours.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 30 minutes at room temperature. Note: Do not permeabilize the cells, as the goal is to detect surface-exposed p27.

  • Blocking: Wash the cells three times with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the rabbit anti-F-p27 peptide antiserum in Blocking Buffer according to the manufacturer's instructions or previously optimized concentrations. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslip with a suitable mounting medium. Image the cells using a confocal microscope, capturing images in the appropriate channels for the secondary antibody fluorophore and DAPI.

Signaling Pathway and Experimental Workflow

Diagram 1: RSV F Protein Processing and this compound Surface Expression Workflow

RSV_F_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Secretory Pathway (Golgi) cluster_Membrane Cell Surface cluster_Workflow Immunofluorescence Workflow F0 F0 Precursor Synthesis Cleavage Furin Cleavage at two sites F0->Cleavage Trafficking F_mature Mature F Protein (F1 + F2) Cleavage->F_mature Release of p27 p27_surface p27 on Surface Cleavage->p27_surface Low level translocation Infection RSV Infection of A549 Cells Fixation Fixation (No Permeabilization) Infection->Fixation Blocking Blocking Fixation->Blocking PrimaryAb Primary Ab (anti-p27) Blocking->PrimaryAb SecondaryAb Secondary Ab (Fluorescent) PrimaryAb->SecondaryAb Imaging Confocal Microscopy SecondaryAb->Imaging

Caption: Workflow for RSV F protein processing and immunodetection of p27.

Section 2: Visualization of Streptococcus pneumoniae this compound and its Analogues

Streptococcus pneumoniae secretes a 27-amino acid peptide, this compound, which can induce apoptosis in various cell types. Analogues of this peptide have been developed and investigated for their anticancer properties. Visualizing the cellular uptake and localization of these peptides is key to understanding their mechanism of action.

Application Note: Tracking Cellular Uptake of Fluorescently Labeled this compound Analogues

This section describes a general approach for visualizing the localization of FITC-labeled this compound analogues in cancer cells using confocal microscopy. This method allows for the real-time or fixed-cell imaging of peptide distribution, providing insights into its interaction with the cell membrane and subsequent internalization.

Experimental Protocol: Confocal Microscopy of FITC-Labeled this compound Analogue

The following is a generalized protocol for labeling a this compound analogue with FITC and visualizing its localization in a cancer cell line (e.g., Jurkat cells).

Part 1: FITC Labeling of this compound Analogue

Materials:

  • This compound analogue peptide

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Gel filtration column (e.g., Sephadex G-25)

  • PBS

Procedure:

  • Peptide Dissolution: Dissolve the this compound analogue in 0.1 M sodium bicarbonate buffer.

  • FITC Solution Preparation: Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.

  • Conjugation Reaction: Add the FITC solution to the peptide solution at a molar ratio of approximately 10:1 (FITC:peptide). Incubate the reaction for 8 hours at 4°C in the dark.

  • Purification: Separate the FITC-labeled peptide from unreacted FITC by passing the reaction mixture through a gel filtration column equilibrated with PBS. Collect the fractions containing the labeled peptide.

  • Concentration and Storage: Determine the concentration of the labeled peptide and store it at -20°C or -80°C, protected from light.

Part 2: Confocal Microscopy of FITC-Pep27 Analogue in Jurkat Cells

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • FITC-labeled this compound analogue

  • Poly-L-lysine coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI solution

  • Mounting Medium

  • Confocal Microscope

Procedure:

  • Cell Seeding: Seed Jurkat cells on poly-L-lysine coated coverslips and allow them to adhere.

  • Peptide Treatment: Treat the cells with the FITC-labeled this compound analogue at the desired concentration and for various time points.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips. Image the cells using a confocal microscope, observing the localization of the green fluorescence from FITC and the blue fluorescence from DAPI. Initial observations have shown localization to the plasma membrane followed by translocation to subcellular compartments.

Signaling Pathway and Experimental Workflow

Diagram 2: S. pneumoniae this compound Analogue Cellular Uptake and Apoptosis Induction

Pep27_Apoptosis cluster_Workflow Visualization Workflow cluster_Cell Target Cell cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Labeling FITC Labeling of this compound Analogue Treatment Treat Jurkat Cells Labeling->Treatment Fixation Fixation Treatment->Fixation Imaging Confocal Microscopy Fixation->Imaging Membrane_Interaction Membrane Interaction/ Permeabilization Internalization Internalization into Subcellular Compartments Membrane_Interaction->Internalization Apoptosis_Induction Apoptosis Induction Internalization->Apoptosis_Induction Apoptosis Caspase & Cytochrome c Independent Apoptosis Apoptosis_Induction->Apoptosis FITC_this compound FITC-Pep27 Analogue FITC_this compound->Membrane_Interaction

Caption: Uptake and apoptotic signaling of a this compound analogue.

References

Application Notes and Protocols: Site-Directed Mutagenesis of the RSV F Protein p27 Cleavage Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Respiratory Syncytial Virus (RSV) Fusion (F) protein is a class I fusion protein essential for viral entry into host cells. It is synthesized as an inactive precursor, F0, which undergoes proteolytic cleavage by furin-like cellular proteases to become fusion-competent. This cleavage occurs at two distinct furin consensus sequences (FCS), releasing a 27-amino acid glycopeptide known as p27. The removal of p27 is critical for the F protein to transition from its metastable prefusion conformation to the stable post-fusion conformation, a process that drives the fusion of the viral and host cell membranes. The two cleavage sites are:

  • Furin Cleavage Site 1 (FCS1): Located at the N-terminus of the p27 peptide (RARR109).

  • Furin Cleavage Site 2 (FCS2): Located at the C-terminus of the p27 peptide (KKRKRR136).[1]

Site-directed mutagenesis of these cleavage sites is a powerful tool to investigate the molecular mechanisms of RSV F protein activation, viral infectivity, and to develop stabilized prefusion F protein immunogens for vaccine development. This document provides detailed protocols for introducing mutations into the p27 cleavage sites and for assessing the functional consequences of these mutations.

Data Presentation

Table 1: Effect of p27 Cleavage Site Mutations on RSV F Protein-Mediated Syncytia Formation
MutantDescriptionSyncytia Formation Relative to Wild-Type (%)Reference
R108N/R109N (FCS1)Disruption of the first furin cleavage site.< 10%[2][3]
Δ131–134 (FCS2)Deletion within the second furin cleavage site.< 5%[2]
KKRKRR → KKQKQQ (FCS2)Substitution mutations in the second furin cleavage site.Significantly reduced[4]
P27 DeletionDeletion of the entire p27 peptide.Reduced[5]
Table 2: Analysis of RSV F Protein Cleavage Products by Western Blot
MutantF0 (uncleaved)F1 (cleaved)F1+p27 (partially cleaved)Reference
Wild-TypeLowHighLow[1][5]
FCS1 Mutant (e.g., R109N)HighLowAbsent[3]
FCS2 Mutant (e.g., K131Q)LowHighHigh[2]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the RSV F p27 Cleavage Site

This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation.
  • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
  • The primers should have a melting temperature (Tm) of ≥ 78°C.
  • Primers should be purified by polyacrylamide gel electrophoresis (PAGE).

2. PCR Amplification:

  • Set up the following PCR reaction in a final volume of 50 µL:
  • 5 µL of 10x reaction buffer
  • 10-50 ng of dsDNA plasmid template (containing the RSV F gene)
  • 125 ng of forward mutagenic primer
  • 125 ng of reverse mutagenic primer
  • 1 µL of dNTP mix
  • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
  • ddH₂O to 50 µL
  • Perform thermal cycling using the following parameters:
  • Initial Denaturation: 95°C for 30 seconds
  • 18 Cycles:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final Extension: 68°C for 5 minutes

3. Dpn I Digestion:

  • Add 1 µL of Dpn I restriction enzyme (10 U/µL) directly to the amplification reaction.
  • Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.

4. Transformation:

  • Transform 1-2 µL of the Dpn I-treated DNA into 50 µL of highly competent E. coli cells (e.g., XL1-Blue).
  • Plate the transformation mixture on an appropriate antibiotic selection plate.
  • Incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight cultures.
  • Isolate plasmid DNA using a miniprep kit.
  • Verify the desired mutation by DNA sequencing.

Protocol 2: Expression and Analysis of Mutant RSV F Protein

1. Mammalian Cell Culture and Transfection:

  • Culture HEK293T or Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in 6-well plates to be 70-80% confluent on the day of transfection.
  • Transfect the cells with the wild-type or mutant RSV F expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

2. Western Blot Analysis of F Protein Cleavage:

  • 48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the lysates using a BCA protein assay.
  • Mix equal amounts of protein with Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.
  • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the RSV F1 subunit (e.g., palivizumab) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Syncytia Formation Assay

1. Cell Seeding and Transfection:

  • Seed Vero or HEp-2 cells in a 24-well plate to be 70-80% confluent on the day of transfection.
  • Transfect the cells with the wild-type or mutant RSV F expression plasmid.

2. Observation of Syncytia:

  • 24-48 hours post-transfection, observe the cells under a light microscope for the formation of syncytia (large, multinucleated cells).
  • Capture images of multiple fields of view for each condition.

3. Quantification of Fusion Activity:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Stain the cell nuclei with DAPI.
  • Quantify the fusion activity by counting the number of nuclei within syncytia per field of view. A syncytium is typically defined as a cell containing three or more nuclei.

Protocol 4: Luciferase-Based Viral Entry Assay

This assay utilizes pseudoviruses expressing the RSV F protein and a luciferase reporter gene.

1. Pseudovirus Production:

  • Co-transfect HEK293T cells with three plasmids:
  • A plasmid encoding the wild-type or mutant RSV F protein.
  • A lentiviral or retroviral packaging plasmid (e.g., psPAX2).
  • A transfer plasmid containing a luciferase reporter gene (e.g., pWPXL).
  • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
  • Filter the supernatant through a 0.45 µm filter.

2. Transduction and Luciferase Assay:

  • Seed target cells (e.g., HEp-2) in a 96-well plate.
  • Infect the cells with the pseudovirus preparations.
  • 48-72 hours post-infection, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
  • Viral entry is proportional to the measured luciferase activity.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Analysis cluster_functional_assays Functional Assays p1 Design Mutagenic Primers p2 PCR Amplification p1->p2 p3 Dpn I Digestion p2->p3 p4 Transformation p3->p4 p5 Sequence Verification p4->p5 e1 Transfection of Mammalian Cells p5->e1 e2 Western Blot e1->e2 f1 Syncytia Formation Assay e1->f1 f2 Luciferase Entry Assay e1->f2 rsv_f_protein_cleavage cluster_sites p27 Cleavage Region F0 F0 Precursor Furin Furin Protease F0->Furin Cleavage at FCS1 & FCS2 CleavedF Cleaved F Protein (F1 + F2) Furin->CleavedF p27 p27 Peptide Furin->p27 FCS1 FCS1 (RARR) p27_seq ...p27... FCS2 FCS2 (KKRKRR) signaling_pathway_logic WT_F Wild-Type F Protein Cleavage Furin Cleavage WT_F->Cleavage Mutant_F Cleavage Site Mutant F Mutant_F->Cleavage Blocked Fusion Membrane Fusion Cleavage->Fusion Successful NoFusion No Membrane Fusion Cleavage->NoFusion Unsuccessful

References

Assaying the Role of p27 Glycosylation in Viral Entry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of viral entry into host cells is a critical first step in the lifecycle of a virus and presents a key target for antiviral therapies. For Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, the fusion (F) protein is essential for mediating the fusion of the viral envelope with the host cell membrane. The maturation of the RSV F protein involves the proteolytic cleavage of the precursor F0 into F1 and F2 subunits, with the release of a 27-amino-acid peptide, p27. This p27 peptide itself contains conserved N-linked glycosylation sites.[1] Emerging evidence suggests that the glycosylation status of this p27 peptide can significantly influence the fusogenic activity of the F protein and, consequently, viral entry.[2] These application notes provide a comprehensive overview and detailed protocols for investigating the role of p27 glycosylation in RSV entry.

Data Presentation

Table 1: Effect of p27 N-Glycosylation Site Mutations on RSV F Protein-Mediated Cell Fusion
F Protein MutantN-Glycosylation Site(s) Disrupted in p27Relative Fusion Activity (%)Reference
Wild-Type (WT)None100[3]
N116QN116Modestly Reduced[2]
N126QN126Modestly Reduced[2]
N116/126QN116 and N126Significantly Reduced[2]

Note: The qualitative descriptions of fusion activity are based on syncytia formation assays from the cited literature. Quantitative data can be generated using the protocols outlined below.

Table 2: Quantification of p27 Retention on RSV Virions
RSV StrainCell Line for PropagationMethod of QuantificationRelative p27 RetentionReference
RSV/AHEp-2Imaging Flow CytometryHigher[4]
RSV/BHEp-2Imaging Flow CytometryLower[4]
RSV/AA549Imaging Flow CytometryHigher than RSV/B[4]
RSV/BA549Imaging Flow CytometryLower than RSV/A[4]
spRSV/A/Bernett-ELISA (p27/Site II Ratio)1.6 - 2.9 times higher than spRSV/B/BA[5]
spRSV/B/BA-ELISA (p27/Site II Ratio)Lower[5]

spRSV: sucrose-purified RSV

Experimental Protocols

Site-Directed Mutagenesis of p27 Glycosylation Sites

This protocol describes the generation of mutations in the RSV F gene to ablate N-linked glycosylation sites within the p27 peptide.

Materials:

  • Plasmid DNA containing the wild-type RSV F gene

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Custom-designed mutagenic primers (forward and reverse) for each glycosylation site (e.g., N116Q, N126Q)

  • High-fidelity DNA polymerase

  • DNase I

  • Competent E. coli for transformation

  • LB agar plates with appropriate antibiotic

  • Miniprep kit for plasmid purification

  • DNA sequencing service

Protocol:

  • Design mutagenic primers that contain the desired nucleotide change to convert the asparagine (N) codon to a glutamine (Q) codon at the target glycosylation site (e.g., AAC to CAG for N to Q).

  • Set up the PCR reaction using the wild-type F gene plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.

  • Perform thermal cycling according to the mutagenesis kit's instructions to amplify the mutated plasmid.

  • Digest the parental, non-mutated DNA template with Dpn I enzyme for 1 hour at 37°C. Dpn I specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

  • Transform the Dpn I-treated, mutated plasmid DNA into competent E. coli.

  • Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select several colonies and grow them in liquid LB medium.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the desired mutation and the integrity of the F gene by Sanger sequencing.

Analysis of F Protein Expression and p27 Cleavage by Western Blot

This protocol is for assessing the expression of the F protein mutants and the cleavage of the p27 peptide.

Materials:

  • HEp-2 or A549 cells

  • Transfection reagent

  • Plasmids encoding wild-type or mutant F protein

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-RSV F (recognizing F1 and/or F0), anti-p27 monoclonal antibody.[6]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Transfect HEp-2 or A549 cells with plasmids encoding wild-type or mutant F proteins.

  • After 24-48 hours, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-F or anti-p27) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band corresponding to F1+p27 when probing with an anti-F1 antibody can indicate incomplete cleavage.[5]

Cell-Based ELISA for F Protein Surface Expression

This protocol quantifies the surface expression of F protein mutants.

Materials:

  • 96-well microplate

  • Transfected cells (as in Protocol 2)

  • 4% paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-RSV F (targeting an extracellular epitope)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Seed transfected cells in a 96-well plate and incubate for 24-48 hours.[7]

  • Fix the cells with 4% PFA for 20 minutes at room temperature.[7]

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-F antibody for 2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Add TMB substrate and incubate until a blue color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

Syncytia Formation Assay for Viral Fusion Activity

This assay measures the ability of the F protein to induce cell-cell fusion, a hallmark of its biological activity.[8]

Materials:

  • BSR T7/5 cells (or other suitable cell line expressing T7 polymerase)

  • Plasmids encoding wild-type or mutant F protein, and a T7-driven reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Microscope

  • Luciferase assay system or β-galactosidase staining solution

  • Luminometer or plate reader

Protocol:

  • Co-transfect BSR T7/5 cells with a plasmid encoding the F protein (wild-type or mutant) and a reporter plasmid under the control of a T7 promoter.

  • Incubate the cells for 24-48 hours.

  • Visually inspect the cells under a microscope for the formation of syncytia (large, multinucleated cells).

  • Quantify the fusion activity by measuring the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For β-galactosidase, fix the cells and stain with X-gal solution, then count the number of blue syncytia.

Mass Spectrometry for Glycosylation Site Analysis

This protocol outlines a general workflow for identifying and characterizing the glycans on the p27 peptide.

Materials:

  • Purified F protein (or immunoprecipitated F protein)

  • Trypsin (or other suitable protease)

  • PNGase F (for N-glycan release)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Protocol:

  • Digest the purified F protein with a protease (e.g., trypsin) to generate peptides.[9]

  • Analyze the resulting peptide mixture by LC-MS/MS to identify glycopeptides. The mass of the attached glycan will cause a mass shift in the p27-containing peptide.

  • To confirm N-glycosylation, treat an aliquot of the peptide digest with PNGase F. This enzyme cleaves N-glycans and converts the asparagine residue to aspartic acid, resulting in a specific mass shift that can be detected by mass spectrometry.[10]

  • Perform tandem mass spectrometry (MS/MS) on the glycopeptides to fragment them. The fragmentation pattern can provide information about the peptide sequence and the composition of the attached glycan.[9]

Visualization of Workflows and Concepts

Experimental_Workflow_for_p27_Glycosylation_Analysis start Start: RSV F Gene in Plasmid mutagenesis Site-Directed Mutagenesis (e.g., N116Q, N126Q) start->mutagenesis wt_f Wild-Type F Plasmid start->wt_f mut_f Mutant F Plasmid mutagenesis->mut_f transfection Transfection into Host Cells (e.g., HEp-2) expression_analysis Protein Expression & Cleavage Analysis transfection->expression_analysis surface_expression Surface Expression Analysis transfection->surface_expression function_assay Functional Assay: Fusion Activity transfection->function_assay glycan_analysis Glycosylation Analysis transfection->glycan_analysis wt_f->transfection mut_f->transfection western_blot Western Blot expression_analysis->western_blot end Conclusion: Role of p27 Glycosylation in F Protein Function western_blot->end cell_elisa Cell-Based ELISA surface_expression->cell_elisa cell_elisa->end syncytia_assay Syncytia Formation Assay function_assay->syncytia_assay syncytia_assay->end mass_spec Mass Spectrometry glycan_analysis->mass_spec mass_spec->end

Caption: Experimental workflow for analyzing p27 glycosylation.

p27_Glycosylation_and_F_Protein_Function f0_precursor F0 Precursor Protein (in ER/Golgi) cleavage Proteolytic Cleavage (Furin-like proteases) f0_precursor->cleavage f1_f2_p27 F1 + F2 + p27 Peptide cleavage->f1_f2_p27 p27_glycosylation p27 N-linked Glycosylation f1_f2_p27->p27_glycosylation Glycosylation status of p27 affects subsequent steps mature_f Mature F Protein Assembly (F1-F2 heterodimer) p27_glycosylation->mature_f p27_release p27 Release mature_f->p27_release p27_retention p27 Retention mature_f->p27_retention fusogenic_f Fully Fusogenic F Protein p27_release->fusogenic_f partially_fusogenic_f Partially Cleaved F (with p27) p27_retention->partially_fusogenic_f viral_entry Viral Entry (Membrane Fusion) fusogenic_f->viral_entry Efficient partially_fusogenic_f->viral_entry Potentially altered efficiency

Caption: Role of p27 glycosylation in F protein maturation.

Signaling_Pathway_Placeholder rsv_virion RSV Virion with Glycosylated F Protein attachment Attachment rsv_virion->attachment host_cell Host Cell Receptor (e.g., Nucleolin) host_cell->attachment f_protein_conformational_change F Protein Conformational Change attachment->f_protein_conformational_change membrane_fusion Membrane Fusion f_protein_conformational_change->membrane_fusion viral_entry Viral Genome Entry into Cytoplasm membrane_fusion->viral_entry p27_glycosylation_influence p27 Glycosylation (influences F protein stability and fusogenicity) p27_glycosylation_influence->f_protein_conformational_change modulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Pep27 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Pep27 peptides.

Frequently Asked Questions (FAQs)

Q1: What are the different sequences of this compound referred to in the literature?

A1: There are at least two different peptide sequences referred to as this compound:

  • This compound from Streptococcus pneumoniae :

    • Sequence: Met-Arg-Lys-Glu-Phe-His-Asn-Val-Leu-Ser-Ser-Gly-Gln-Leu-Leu-Ala-Asp-Lys-Arg-Pro-Ala-Arg-Asp-Tyr-Asn-Arg-Lys

    • This peptide is noted for its role in inducing apoptosis in S. pneumoniae.

  • This compound from Respiratory Syncytial Virus (RSV) F-protein :

    • Sequence: Glu-Leu-Pro-Arg-Phe-Met-Asn-Tyr-Thr-Leu-Asn-Asn-Thr-Lys-Asn-Thr-Asn-Val-Thr-Leu-Ser-Lys-Lys-Arg-Lys-Arg-Arg

    • This peptide is a cleavage product of the RSV fusion protein.[1]

It is crucial to verify which this compound is relevant to your research as their distinct amino acid compositions present different synthesis and purification challenges.

Q2: What are the primary challenges in synthesizing this compound peptides?

A2: The primary challenges in synthesizing either this compound sequence via Solid-Phase Peptide Synthesis (SPPS) include:

  • Aggregation: Both sequences contain hydrophobic residues which can lead to peptide chain aggregation on the resin, hindering coupling and deprotection steps.

  • Side Reactions: The presence of specific amino acids like Aspartic Acid (Asp), Asparagine (Asn), and Glutamine (Gln) makes the sequences prone to side reactions such as aspartimide and diketopiperazine formation.[2][3] Arginine (Arg) and Histidine (His) also require careful side-chain protection to prevent modifications.

  • Low Solubility: The amphipathic nature of these peptides, with both hydrophobic and charged residues, can lead to poor solubility in standard solvents, complicating purification.[4][5]

  • Low Yield and Purity: Cumulative effects of incomplete reactions and side reactions can result in low overall yield and a complex mixture of impurities that are difficult to separate from the target peptide.[6]

Q3: Which is the recommended method for purifying this compound peptides?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and recommended method for purifying this compound peptides.[7] Given their length and potential for hydrophobicity, a C18 column is a suitable starting point. A gradient of increasing acetonitrile concentration in water, with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to elute the peptide.[7][8] For the highly charged RSV this compound, ion-exchange chromatography could be a useful orthogonal purification step.[9]

Troubleshooting Guides

Synthesis
Problem Potential Cause Troubleshooting Steps & Solutions
Low Coupling Efficiency / Incomplete Reactions Peptide Aggregation on Resin: Hydrophobic stretches (e.g., -Val-Leu- in S. pneumoniae this compound) can cause inter-chain hydrogen bonding.- Use a high-swelling resin (e.g., PEG-based resins).- Decrease the resin loading.- Incorporate pseudoproline dipeptides at Ser or Thr residues.- Perform couplings at elevated temperatures (microwave synthesis can be beneficial).- Use stronger coupling reagents like HATU or HCTU.
Steric Hindrance: Bulky protecting groups on adjacent amino acids can hinder the approach of the incoming activated amino acid.- Extend coupling times.- Perform a double coupling (repeating the coupling step).
Aspartimide Formation (leading to β-peptides and other impurities) Base-catalyzed cyclization at Asp residues: Both this compound sequences contain Aspartic Acid. The Asp-Gly sequence in the S. pneumoniae this compound is particularly susceptible.- Add HOBt (0.1 M) to the piperidine deprotection solution.[2]- Use a weaker base for Fmoc deprotection, such as piperazine.[2]- Utilize a modified Asp residue with a bulky side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH).[10]- Employ a backbone protecting group on the nitrogen of the following amino acid, such as a Dmb group (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[11]
Diketopiperazine (DKP) Formation (Chain termination at the dipeptide stage) Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal: The Proline residue at position 20 in the S. pneumoniae this compound can increase the risk of DKP formation with the preceding Arginine.- Use 2-chlorotrityl chloride resin, which sterically hinders DKP formation.[3]- Employ a dipeptide building block (e.g., Fmoc-Arg(Pbf)-Pro-OH) to skip the susceptible dipeptide stage on the resin.[12]- Use a milder base or a shorter deprotection time for the second amino acid.
Oxidation of Methionine Exposure to oxidizing agents or air: Both this compound sequences contain Methionine.- Use deoxygenated solvents.- Keep the synthesis vessel under an inert atmosphere (Nitrogen or Argon).- If oxidation occurs, the resulting sulfoxide can be reduced post-synthesis with reagents like N-methylmercaptoacetamide.
Purification
Problem Potential Cause Troubleshooting Steps & Solutions
Poor Solubility of Crude Peptide Amphipathic nature and aggregation: The combination of charged and hydrophobic residues can lead to low solubility in aqueous buffers.- First, attempt to dissolve a small amount in deionized water.[13]- For the basic S. pneumoniae and RSV this compound (net positive charge), if insoluble in water, add a small amount of acetic acid (10-30%) or a minimal amount of TFA (<50 µL) to aid dissolution before diluting with water.[2][13]- For highly aggregated peptides, use a small amount of DMSO to dissolve, then slowly dilute with the HPLC mobile phase A.[4][14]- Denaturants like 6 M guanidine HCl can also be used for initial solubilization.[8]
Broad or Tailing Peaks in HPLC Peptide Aggregation on the Column: The peptide may be aggregating during the purification run.- Lower the sample concentration.- Increase the column temperature (e.g., to 40-60 °C) to disrupt aggregates.- Use a different organic modifier, such as isopropanol, in the mobile phase.
Secondary Interactions with the Stationary Phase: The highly charged nature of the peptides can lead to interactions with residual silanol groups on the silica-based column.- Use a column specifically designed for peptide separations with end-capping.- Try a different ion-pairing agent, such as formic acid, although this may reduce resolution.
Co-elution of Impurities Similar Hydrophobicity of Impurities: Deletion sequences or products of side reactions may have very similar retention times to the target peptide.- Use a shallower gradient (e.g., 0.5% B/minute or less).[15]- Try a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides, or a phenyl column).[16]- Implement an orthogonal purification step, such as ion-exchange chromatography, especially for the highly basic RSV this compound.[9]

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound (S. pneumoniae)

This protocol is a general guideline for manual synthesis on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Swelling: Swell 154 mg of Rink Amide resin (0.65 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat steps 2 and 3.

    • Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v).

    • Add 2 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Add 10 mL of cold diethyl ether to the filtrate to precipitate the peptide.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the peptide pellet under vacuum.

Purification by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of 5% acetonitrile in water with 0.1% TFA. If solubility is an issue, refer to the troubleshooting guide.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 65% B over 60 minutes.

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization: Analyze the purity of the fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.

Characterization by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.

  • Analysis: Use an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the peptide.

  • Expected Results: The observed mass should correspond to the calculated average or monoisotopic mass of the peptide. Look for common adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), and multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).

Quantitative Data Summary

Table 1: Typical Yield and Purity in SPPS

Peptide Length Coupling Efficiency per Step Theoretical Max. Yield Expected Crude Purity (Post-Cleavage) Expected Final Purity (Post-HPLC)
27-mer99.5%~87.4%50-70%>95%
27-mer99.0%~76.2%40-60%>95%
27-mer98.0%~58.0%30-50%>95%
(Note: These are generalized estimates. Actual yields and purities will vary based on the specific sequence and synthesis conditions.)

Table 2: Common Side Reactions and Their Prevention

Side Reaction Susceptible Residues/Sequences Typical Occurrence Rate Prevention Strategy Expected Reduction
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-Asn5-50%Addition of 0.1 M HOBt to deprotection solutionSignificant reduction
Use of Fmoc-Asp(OMpe)-OHNear elimination
Diketopiperazine Formation X-Pro, X-Gly at C-terminus (X is any amino acid)10-80%Use of 2-chlorotrityl chloride resinSubstantial reduction
Incorporation of a dipeptide unitNear elimination
Racemization His, Cys1-10%Use of additives like Oxyma Pure during couplingSignificant reduction

Visualizations

Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Ether Precipitation Cleavage->Precipitation Purification 9. HPLC Purification Precipitation->Purification Final_Peptide 10. Pure this compound Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway for Aspartimide Formation

Aspartimide_Formation Peptide_Asp Peptide Chain with Asp(OtBu) Deprotection Fmoc Deprotection (Piperidine) Peptide_Asp->Deprotection Cyclization Intramolecular Cyclization (Succinimide Intermediate) Deprotection->Cyclization Base-catalyzed Ring_Opening Ring Opening by Piperidine/H2O Cyclization->Ring_Opening Alpha_Peptide α-Aspartyl Peptide (Correct Product) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Ring_Opening->Beta_Peptide

Caption: Side reaction pathway leading to aspartimide formation during SPPS.

Logical Relationship for Troubleshooting Low Purity

Purity_Troubleshooting Low_Purity Low Crude Purity Incomplete_Coupling Incomplete Coupling Low_Purity->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Low_Purity->Incomplete_Deprotection Side_Reactions Side Reactions Low_Purity->Side_Reactions Aggregation Aggregation Incomplete_Coupling->Aggregation Steric_Hindrance Steric Hindrance Incomplete_Coupling->Steric_Hindrance Incomplete_Deprotection->Aggregation Aspartimide Aspartimide Formation Side_Reactions->Aspartimide DKP Diketopiperazine (DKP) Side_Reactions->DKP Oxidation Oxidation Side_Reactions->Oxidation

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Pep27

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Pep27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the SPPS of this compound?

A1: Low yield in the SPPS of a peptide like this compound can stem from several factors throughout the synthesis process. The most common issues include:

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.[1][2]

  • Poor Coupling Efficiency: The formation of the amide bond between the activated amino acid and the free N-terminus of the peptide chain may be incomplete. This is particularly common with sterically hindered amino acids or within "difficult" sequences.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) that aggregate on the resin. This aggregation can block reactive sites, hindering both deprotection and coupling steps.[3]

  • Side Reactions: Various side reactions can occur depending on the amino acid sequence and synthesis conditions, leading to undesired byproducts and a lower yield of the target peptide. Common side reactions include diketopiperazine formation, aspartimide formation, and oxidation.

  • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin, especially if an acid-labile linker is used and exposed to acidic conditions during synthesis.

  • Suboptimal Resin Choice: The choice of resin, including its type, loading capacity, and swelling properties, can significantly impact the synthesis outcome.[4]

Q2: My crude peptide analysis by HPLC shows a low yield of the target peptide and multiple other peaks. What could be the issue?

A2: The presence of multiple peaks in the HPLC analysis of your crude this compound indicates a heterogeneous mixture of peptides, which is a common reason for low yield of the desired product. These additional peaks could represent:

  • Deletion Sequences: These are peptides that are missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Sequences: These peptides result from incomplete deprotection, where the synthesis is terminated prematurely.

  • Products of Side Reactions: Peaks other than the main product could be isomers or derivatives of this compound resulting from side reactions such as racemization or oxidation.

  • Incompletely Deprotected Peptides: If side-chain protecting groups are not fully removed during the final cleavage step, you will see peaks corresponding to these partially protected peptides.

To identify the nature of these impurities, it is recommended to analyze the crude product by mass spectrometry (MS) in conjunction with HPLC (LC-MS).

Q3: How can I monitor the progress of my SPPS to identify potential issues early on?

A3: Monitoring the key steps of your synthesis can help in identifying and addressing problems before they significantly impact the overall yield. Key monitoring techniques include:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the coupling is incomplete. It is a quick and effective way to check the efficiency of each coupling reaction.

  • Fmoc-Deprotection Monitoring by UV-Vis Spectroscopy: The Fmoc group, when cleaved, releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be quantified by measuring its absorbance at around 301 nm. This allows for the quantitative determination of the resin loading and can be used to monitor the efficiency of deprotection at each step.

  • Test Cleavage and Analysis: A small amount of the peptide-resin can be cleaved at intermediate stages of the synthesis. The resulting peptide fragment can then be analyzed by HPLC and MS to confirm the correct mass and assess the purity, helping to pinpoint where a problem might have occurred.

Troubleshooting Guides

Problem 1: Low Yield Due to Incomplete Deprotection

Symptom: HPLC analysis of the crude product shows a significant peak corresponding to a truncated peptide sequence.

Possible Cause: The Fmoc group was not completely removed during the deprotection step. This can be due to peptide aggregation, insufficient deprotection time, or degraded deprotection reagent.

Solutions:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. For difficult sequences, a second deprotection step can be performed.

  • Use a Stronger Base: In some cases, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can improve deprotection efficiency.

  • Monitor Deprotection: Use UV-Vis spectroscopy to quantify the release of the Fmoc-piperidine adduct to ensure the reaction has gone to completion.

  • Disrupt Aggregation: If aggregation is suspected, switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or add chaotropic salts.

Problem 2: Low Yield Due to Poor Coupling Efficiency

Symptom: The Kaiser test is positive (blue beads) after a coupling step. HPLC analysis shows deletion sequences.

Possible Causes:

  • Steric hindrance from bulky amino acids.

  • Peptide aggregation blocking the N-terminus.

  • Inefficient activation of the incoming amino acid.

  • Low concentration of reagents.

Solutions:

  • Double Couple: Repeat the coupling step with a fresh portion of activated amino acid.

  • Change Coupling Reagent: Use a more efficient coupling reagent. For example, if you are using HBTU, you might consider switching to HATU or COMU, which are known to be more effective for difficult couplings.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.

  • Elevate Temperature: Performing the coupling at a slightly elevated temperature can sometimes improve efficiency, although this should be done with caution to avoid side reactions.

  • Perform Capping: After the coupling step, cap any unreacted amino groups using a reagent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the final purification.

Problem 3: Low Yield Due to Peptide Aggregation

Symptom: The resin beads clump together, and the solvent does not drain easily. The Kaiser test may give a false negative result.

Possible Cause: The peptide chain is forming strong intermolecular hydrogen bonds, leading to aggregation on the resin. This is common for hydrophobic sequences or those with a tendency to form β-sheets.[3]

Solutions:

  • Change the Solvent: Switch from DMF to NMP or a mixture of solvents like a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation of the peptide chain.[3]

  • Use a Different Resin: A low-loading resin or a resin with a more hydrophilic support (e.g., PEG-based resins like TentaGel) can reduce aggregation by increasing the distance between peptide chains.[4]

  • Incorporate Pseudoprolines: For sequences containing Ser or Thr, using pseudoproline dipeptides can disrupt the formation of secondary structures.

  • Microwave Synthesis: Microwave-assisted SPPS can provide energy to break up aggregates and improve reaction kinetics.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Peptide Sequence

Coupling ReagentActivation Time (min)Coupling Time (min)Crude Purity (%)Overall Yield (%)
HBTU/DIPEA2306555
HATU/DIPEA2308578
COMU/DIPEA1209083
DIC/Oxyma5607062

Data is representative and can vary based on the specific peptide sequence and synthesis conditions.

Table 2: Impact of Solvent on the Yield of a Hydrophobic Peptide

SolventResin Swelling (mL/g)Crude Purity (%)Overall Yield (%)
DMF4.55042
NMP5.27568
DCM/DMF/NMP (1:1:1)5.58073

Data is representative and illustrates general trends.

Table 3: Comparison of Resins for the Synthesis of a Long Peptide (>30 aa)

Resin TypeLoading (mmol/g)Cleavage ConditionCrude Purity (%)Overall Yield (%)
Wang (Polystyrene)0.695% TFA4535
Rink Amide (Polystyrene)0.595% TFA5040
TentaGel (PEG-PS)0.2595% TFA7062
2-Chlorotrityl Chloride1.21% TFA in DCM6558

Data is representative and highlights the importance of resin selection for challenging syntheses.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative Ninhydrin Test)

Objective: To detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 1 g phenol in 20 mL n-butanol.

  • Solution C: 2 mL of 0.001 M KCN (aq) in 98 mL pyridine.

Procedure:

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Solution and Beads: Positive result, indicating the presence of a significant amount of free primary amines (incomplete coupling).

  • Yellow/Colorless Solution and Beads: Negative result, indicating the absence or very low level of free primary amines (complete coupling).

  • Blue Beads, Colorless Solution: Incomplete coupling, primarily on the interior of the resin beads.

Protocol 2: Fmoc Quantification for Resin Loading Determination

Objective: To quantitatively determine the loading of the first Fmoc-protected amino acid on the resin.

Procedure:

  • Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-resin into a small vial.

  • Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the vial.

  • Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.

  • Allow the resin to settle and carefully take a known aliquot of the supernatant.

  • Dilute the aliquot with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same way.

  • Calculate the resin loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution (mL)) / (ε × mass of resin (g) × path length (cm))

    • Where ε (extinction coefficient) for the Fmoc-piperidine adduct at 301 nm is approximately 7800 L·mol⁻¹·cm⁻¹.

Protocol 3: Test Cleavage of Peptide from Resin

Objective: To cleave a small amount of peptide from the resin for intermediate analysis.

Reagents:

  • Cleavage Cocktail: A common cocktail for peptides with standard protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive.

Procedure:

  • Take a small sample of the dried peptide-resin (approx. 10-20 mg) in a microcentrifuge tube.

  • Add 200-300 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • After cleavage, precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the tube to pellet the peptide.

  • Decant the ether and wash the peptide pellet with more cold ether.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and MS analysis.

Visualizations

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_monitoring In-Process Monitoring cluster_troubleshooting Troubleshooting Start Start SPPS of this compound Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Monitor_Deprotection Monitor Deprotection (UV-Vis) Deprotection->Monitor_Deprotection Kaiser_Test Kaiser Test Coupling->Kaiser_Test Final_Cleavage Final Cleavage & Purification Coupling->Final_Cleavage Repeat for all amino acids Incomplete_Deprotection Incomplete Deprotection? Monitor_Deprotection->Incomplete_Deprotection Low Fmoc release Incomplete_Coupling Incomplete Coupling? Kaiser_Test->Incomplete_Coupling Positive (Blue) Kaiser_Test->Final_Cleavage Negative (Yellow) Incomplete_Deprotection->Deprotection Extend time / Add DBU Incomplete_Coupling->Coupling Double couple / Change reagent Low_Yield Low Final Yield? Aggregation Suspect Aggregation Low_Yield->Aggregation Yes Side_Reactions Check for Side Reactions (LC-MS) Low_Yield->Side_Reactions Yes Optimize_Cleavage Optimize Cleavage Low_Yield->Optimize_Cleavage Yes Aggregation->Start Change solvent / resin Final_Cleavage->Low_Yield End High Yield this compound Final_Cleavage->End Successful

Caption: A flowchart for troubleshooting low yield in SPPS.

SPPS_Cycle Resin Resin-AA(n)-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA(n+1)-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Resin-AA(n+1)-Fmoc Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid Side_Reactions SPPS SPPS Conditions Diketopiperazine Diketopiperazine Formation SPPS->Diketopiperazine At dipeptide stage, especially with Pro Aspartimide Aspartimide Formation SPPS->Aspartimide Asp-Gly or Asp-Asn sequences Racemization Racemization SPPS->Racemization During activation, especially with His, Cys Oxidation Oxidation (Met, Cys, Trp) SPPS->Oxidation During cleavage or handling

References

Pep27 Technical Support Center: Optimizing Solubility and Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility and stability of the synthetic peptide Pep27 for in vitro assays. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant signaling pathways.

Physicochemical Properties of this compound

This compound is a 27-amino acid cationic peptide derived from Streptococcus pneumoniae. Its sequence is:

Met-Arg-Lys-Glu-Phe-His-Asn-Val-Leu-Ser-Ser-Gly-Gln-Leu-Leu-Ala-Asp-Lys-Arg-Pro-Ala-Arg-Asp-Tyr-Asn-Arg-Lys

Based on its amino acid composition, this compound has a high net positive charge at neutral pH, which generally confers good aqueous solubility. However, it also contains a significant number of hydrophobic residues, which can contribute to aggregation and precipitation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to initially dissolve lyophilized this compound?

A1: For a cationic peptide like this compound, the recommended starting solvent is sterile, distilled water. If solubility is limited in water, adding a small amount of an acidic solution, such as 10% acetic acid, can improve dissolution by ensuring the peptide maintains a high net positive charge.[1] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in the desired aqueous buffer.[2]

Q2: How should I store this compound solutions for short-term and long-term use?

A2: For short-term storage (up to a week), this compound solutions should be stored at 2-8°C. For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. Gentle warming or brief sonication can sometimes help to redissolve the peptide. If the problem persists, it may be necessary to adjust the pH of the solution or use a different solvent system as outlined in the troubleshooting guide below.

Q4: Can I use buffers containing salts to dissolve this compound?

A4: While this compound is generally soluble in aqueous buffers, high salt concentrations can sometimes decrease the solubility of peptides and promote aggregation.[4] It is advisable to dissolve the peptide in water or a low-ionic-strength buffer first and then dilute it into the final assay buffer.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized this compound
Probable CauseRecommended Solution
Peptide Aggregation Briefly sonicate the solution (3 cycles of 10-15 seconds on ice).
Suboptimal pH If dissolving in water is unsuccessful, add 10% acetic acid dropwise until the peptide dissolves. Ensure the final pH is compatible with your assay.[1]
High Hydrophobicity Dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer while vortexing.[2]
Issue 2: Instability of this compound in Solution (Precipitation or Degradation)
Probable CauseRecommended Solution
Suboptimal pH Maintain the pH of the stock solution in the acidic range (e.g., pH 4-6) to maximize stability. Avoid highly basic conditions (pH > 8).[3][5]
Elevated Temperature Store stock solutions at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid leaving the peptide at room temperature for extended periods.[3]
Protease Contamination Use sterile, protease-free water and buffers. Work in a clean environment to minimize contamination.
Oxidation For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.
Quantitative Data Summary (Estimated for this compound)

Disclaimer: The following data are estimations based on the physicochemical properties of this compound and data from similar cationic antimicrobial peptides. Empirical determination of solubility and stability for your specific batch of this compound is highly recommended.

Table 1: Estimated Solubility of this compound in Different Solvents

SolventEstimated Solubility (mg/mL)
Water1 - 5
10% Acetic Acid> 10
PBS (pH 7.4)0.5 - 2
DMSO> 20

Table 2: Estimated Stability of this compound at Different Temperatures (in aqueous solution, pH 7.4)

TemperatureEstimated Half-life
4°C~ 1-2 weeks
25°C~ 24-48 hours
37°C< 24 hours

Experimental Protocols

Protocol 1: In Vitro Antibacterial Assay (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water with 0.1% acetic acid)

  • Streptococcus pneumoniae strain (e.g., ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of S. pneumoniae in CAMHB to a density of approximately 5 x 10^5 CFU/mL.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should typically be from 64 µg/mL to 0.125 µg/mL.

  • Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted this compound, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm.[6][7][8][9]

Protocol 2: In Vitro Anticancer Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a cancer cell line (e.g., MCF-7 or Jurkat).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Cancer cell line (e.g., MCF-7 or Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Include a vehicle control (cells treated with the same solvent used to dissolve this compound) and a positive control for cell death (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pep27_stock This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate pep27_stock->serial_dilution bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Workflow for the in vitro antibacterial (MIC) assay.

antibacterial_signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VncS VncS (Sensor Kinase) This compound->VncS binds phosphatase_activity Phosphatase Activity of VncS VncS->phosphatase_activity activates VncR_P VncR-P (Phosphorylated Response Regulator) VncR VncR (Response Regulator) VncR_P->VncR autolysis Derepression of Autolytic Pathways VncR->autolysis leads to phosphatase_activity->VncR_P dephosphorylates cell_death Bacterial Cell Death autolysis->cell_death

Antibacterial signaling pathway of this compound in S. pneumoniae.

anticancer_signaling_pathway cluster_cell_membrane Cancer Cell Membrane cluster_cytoplasm_mito Cytoplasm & Mitochondrion Pep27_ext Extracellular this compound HDM2 Membrane-bound HDM2 Pep27_ext->HDM2 binds to Pep27_int Internalized this compound Pep27_ext->Pep27_int internalization pore_formation Transmembrane Pore Formation HDM2->pore_formation induces membranolysis Membranolysis pore_formation->membranolysis apoptosis Apoptosis membranolysis->apoptosis mitochondrial_membrane Mitochondrial Outer Membrane Pep27_int->mitochondrial_membrane targets mom_permeabilization Mitochondrial Outer Membrane Permeabilization mitochondrial_membrane->mom_permeabilization disrupts mom_permeabilization->apoptosis

Anticancer signaling pathway of this compound.

References

How to prevent aggregation of Pep27 peptides in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Pep27 peptides in solution. Aggregation can significantly impact experimental results by reducing the effective concentration of the active peptide and introducing artifacts. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide: this compound Aggregation Issues

Problem: Precipitate is visible in the this compound solution after reconstitution.
Potential Cause Recommended Solution
Incorrect Solvent This compound is a basic peptide. Initial solubilization should be attempted in a slightly acidic solution.
pH is at or near the Isoelectric Point (pI) Adjust the pH of the solution. For this compound, which is a basic peptide, ensure the pH is at least 2 units below its theoretical pI.
Concentration is too high Prepare a more dilute stock solution. It is often easier to solubilize a peptide at a lower concentration and then dilute it further for your experiment.
Incomplete Dissolution Gently vortex or sonicate the solution to aid dissolution. Avoid vigorous shaking, which can induce aggregation.
Problem: The this compound solution appears cloudy or opalescent.
Potential Cause Recommended Solution
Formation of small, soluble aggregates The peptide may be forming non-precipitating aggregates. This can sometimes be resolved by the addition of a small amount of an organic solvent or a chaotropic agent.
Slow aggregation over time Prepare fresh solutions before each experiment. If storage is necessary, filter the stock solution and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Buffer incompatibility Certain buffer components can promote aggregation. If possible, test the solubility of this compound in different buffer systems.

This compound Properties and Handling Summary

To effectively prevent aggregation, it is crucial to understand the physicochemical properties of this compound.

Property Value/Characteristic Implication for Handling
Amino Acid Sequence MET-ARG-LYS-GLU-PHE-HIS-ASN-VAL-LEU-SER-SER-GLY-GLN-LEU-LEU-ALA-ASP-LYS-ARG-PROContains both hydrophobic and charged residues.
Theoretical Isoelectric Point (pI) ~9.8 (Basic)This compound is least soluble at this pH. To maintain solubility, the pH of the solution should be kept below 7.8 or above 11.8. For most biological assays, a pH below 7.8 is recommended.
Charge at Neutral pH (7.0) +3The net positive charge at neutral pH suggests good solubility in aqueous solutions with an acidic pH.
Hydrophobicity Moderately hydrophobicThe presence of several hydrophobic residues (MET, PHE, VAL, LEU, ALA, PRO) can contribute to aggregation, especially at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to initially dissolve lyophilized this compound?

A1: Due to its basic nature, the recommended initial solvent for this compound is a slightly acidic solution. Start with sterile, distilled water. If solubility is an issue, add a small amount of 10-30% acetic acid to aid dissolution.

Q2: At what pH should I prepare my this compound stock solution?

A2: To avoid the isoelectric point and maintain a net positive charge, prepare your stock solution at a pH of 4.0-6.0. This will ensure maximum protonation of the basic residues and enhance solubility.

Q3: Can I store my this compound solution? If so, for how long?

A3: It is always best to prepare solutions fresh. However, if storage is necessary, filter-sterilize the stock solution and store it in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. Stored properly, solutions may be stable for several weeks, but stability should be validated for your specific experimental conditions.

Q4: My this compound solution is still aggregating despite following the recommended pH and solvent guidelines. What else can I try?

A4: If aggregation persists, consider the following:

  • Additives: For particularly stubborn aggregation, you can try adding a small amount of an organic solvent like DMSO (up to 5-10%) or a non-ionic surfactant like Tween® 20 (at a low concentration, e.g., 0.01%). Be sure to confirm the compatibility of these additives with your downstream experiments.

  • Chaotropic Agents: In non-cellular assays, chaotropic agents like guanidine hydrochloride (up to 6 M) or urea (up to 8 M) can be used to disrupt aggregates. Note that these are denaturing agents and will disrupt the secondary structure of the peptide.

  • Temperature: Prepare and handle the peptide solution on ice to minimize thermally induced aggregation.

Q5: How can I detect this compound aggregation?

A5: Visual inspection for turbidity or precipitate is the first step. For a more quantitative assessment, techniques such as dynamic light scattering (DLS) can be used to measure the size distribution of particles in solution. Size-exclusion chromatography (SEC) can also separate monomers from aggregates.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add the required volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • pH Adjustment (if necessary): If the peptide does not fully dissolve, add 10% acetic acid dropwise while gently vortexing until the solution clears.

  • Final Dilution: Dilute the stock solution to the final working concentration using your experimental buffer. Ensure the final pH of the solution is in the desired range (typically pH 4.0-6.0).

  • Filtration (Optional but Recommended): For long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Protocol 2: Solubilization of this compound with Organic Solvent
  • Preparation: Equilibrate the lyophilized this compound vial to room temperature.

  • Initial Solubilization in Organic Solvent: Add a small volume of 100% DMSO to the vial to completely dissolve the peptide.

  • Aqueous Dilution: While vortexing gently, slowly add your desired aqueous buffer to the DMSO-peptide solution to reach the final desired concentration. Crucially, add the aqueous solution to the organic solution and not the other way around.

  • Final Concentration: Ensure the final concentration of DMSO is compatible with your experimental system (typically <1% for cell-based assays).

Visualizing this compound Handling and Aggregation Prevention

Pep27_Aggregation_Prevention_Workflow cluster_preparation Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_final_solution Final Solution prep Lyophilized this compound solubilize Add Sterile Water (or slightly acidic buffer) prep->solubilize check_sol Check for Complete Dissolution solubilize->check_sol precipitate Precipitate/ Cloudiness check_sol->precipitate No clear_solution Clear this compound Solution check_sol->clear_solution Yes add_acid Add 10% Acetic Acid precipitate->add_acid Option 1 sonicate Gentle Vortex/ Sonication precipitate->sonicate Option 2 additives Consider Additives (DMSO, Surfactant) precipitate->additives Option 3 add_acid->check_sol sonicate->check_sol additives->check_sol use_or_store Use Immediately or Aliquot and Store at -80°C clear_solution->use_or_store

Caption: Troubleshooting workflow for solubilizing this compound peptide.

Pep27_Aggregation_Factors cluster_peptide This compound Peptide cluster_factors Factors Promoting Aggregation cluster_prevention Prevention Strategies cluster_aggregate Aggregated State peptide This compound Monomer aggregate This compound Aggregate peptide->aggregate Aggregation ph pH near pI (~9.8) ph->aggregate concentration High Concentration concentration->aggregate temperature High Temperature temperature->aggregate freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregate low_ph Acidic pH (4.0-6.0) low_ph->peptide low_conc Low Concentration low_conc->peptide cold_temp Store on Ice cold_temp->peptide aliquot Aliquot and Store Frozen aliquot->peptide

Caption: Factors influencing this compound aggregation and prevention strategies.

Overcoming common issues in antimicrobial susceptibility testing for Pep27.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pep27 antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when determining the antimicrobial activity of this compound and other cationic antimicrobial peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC values inconsistent across different experiments?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) values for antimicrobial peptides (AMPs) like this compound are a common issue. Several factors can contribute to this variability:

  • Media Composition: The type of broth used can significantly impact the activity of cationic AMPs. Standard media like Mueller-Hinton Broth (MHB) may contain high concentrations of divalent cations (Ca²⁺, Mg²⁺) that can interfere with the peptide's interaction with the bacterial membrane.

  • Peptide Adsorption: this compound, being a cationic peptide, can adhere to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the wells.

  • Peptide Stability: The stability of this compound in solution can be affected by pH, temperature, and the presence of proteases.[1][2] Ensure proper storage and handling of the peptide stock solution.

  • Bacterial Inoculum: The density of the bacterial suspension must be precisely controlled. Variations in the inoculum size can lead to different MIC results.

Q2: What is the recommended testing medium for this compound AST?

A2: While there are no official standardized guidelines from bodies like CLSI or EUCAST for AMPs, a commonly recommended starting point is Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] However, for some AMPs, it may be necessary to use a medium with lower ionic strength or to test a range of physiological salt concentrations to mimic in vivo conditions more closely.[1][2]

Q3: How can I prevent this compound from binding to the microtiter plate?

A3: To minimize the adsorption of this compound to plastic surfaces, consider the following:

  • Use low-binding microtiter plates, which are often made of polypropylene.

  • Pre-treating the wells with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding, but be aware that BSA itself can sometimes interact with the peptide.

  • Conducting the assay in a timely manner after adding the peptide to the plate can also help.

Q4: My negative control (media only) is showing turbidity. What should I do?

A4: Turbidity in the negative control well indicates contamination. The entire experiment should be discarded. To prevent this in the future, ensure strict aseptic technique throughout the experimental setup, including the preparation of media, handling of bacterial cultures, and the use of sterile equipment.

Q5: How do I interpret the MIC endpoint for this compound?

A5: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4][5] For broth microdilution assays, this is the first well in the dilution series that appears clear (no turbidity) to the naked eye after incubation. It is good practice to use a spectrophotometer to measure the optical density (OD) at 600 nm to confirm the visual assessment.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound AST experiments.

Problem Possible Cause(s) Recommended Solution(s)
No inhibition of bacterial growth at any this compound concentration. 1. Inactive this compound: The peptide may have degraded due to improper storage or handling. 2. High Ionic Strength of Media: Cations in the media may be inhibiting this compound activity. 3. Resistant Bacterial Strain: The chosen bacterial strain may be intrinsically resistant to this compound.1. Verify the activity of the this compound stock with a known susceptible control strain. Prepare fresh stock if necessary. 2. Test the activity of this compound in a low-salt medium or buffer. 3. Confirm the identity and expected susceptibility profile of your bacterial strain.
Inconsistent results between replicate wells. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide, media, or bacterial inoculum. 2. Peptide Adsorption: Uneven binding of this compound to the microtiter plate. 3. Incomplete Mixing: Inadequate mixing of the well contents.1. Ensure your pipettes are calibrated. Use fresh tips for each transfer. 2. Use low-binding plates. 3. Gently tap the plate or use a plate shaker to ensure homogeneity after adding all components.
"Skipped" wells (growth in a higher concentration well but not in a lower one). 1. Contamination: A single well may be contaminated. 2. Precipitation of this compound: The peptide may be precipitating at higher concentrations.1. Examine the well under a microscope for signs of contamination. 2. Visually inspect the wells for any precipitate before and after incubation. If precipitation is observed, consider using a different solvent for the stock solution or adjusting the pH.

Detailed Experimental Protocol: Broth Microdilution for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pure water or a suitable solvent for this compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well, low-binding microtiter plates

  • Sterile pipette tips and pipettes

  • Spectrophotometer (for measuring OD at 600 nm)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound in a sterile solvent (e.g., sterile water, 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C or as recommended by the manufacturer.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of the microtiter plate except for the first column.

    • Add 200 µL of the working solution of this compound to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and then transferring 100 µL from the second well to the third, and so on. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control for growth (wells with bacteria and media, but no this compound) and a negative control for sterility (wells with media only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for this compound MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_pep Prepare this compound Stock Solution serial_dil Perform Serial Dilution of this compound in Microtiter Plate prep_pep->serial_dil prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacterial Suspension prep_bac->inoculate serial_dil->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual/OD Reading) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Troubleshooting Logic for Inconsistent MIC Values

G start Inconsistent MIC Results check_media Is the media composition appropriate for AMPs? start->check_media check_plates Are you using low-binding plates? check_media->check_plates Yes solution_media Test with low-salt or alternative media. check_media->solution_media No check_protocol Is the experimental protocol being followed precisely? check_plates->check_protocol Yes solution_plates Switch to polypropylene low-binding plates. check_plates->solution_plates No solution_protocol Review and standardize pipetting, inoculum prep, and incubation. check_protocol->solution_protocol No

Caption: Decision tree for troubleshooting inconsistent MICs.

Factors Affecting this compound Activitydot

G cluster_env Environmental Factors cluster_tech Technical Factors This compound This compound Activity media Media Composition (Ions, pH) This compound->media influenced by temp Temperature This compound->temp influenced by serum Presence of Serum/Proteins This compound->serum influenced by adsorption Adsorption to Plastics This compound->adsorption affected by stability Peptide Stability This compound->stability affected by inoculum Inoculum Size This compound->inoculum affected by

References

Technical Support Center: Optimizing Cell Viability Assays for Pep27 Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to evaluate the anticancer properties of Pep27.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most appropriate for studying the effects of the anticancer peptide this compound?

A1: The choice of assay depends on the specific research question. For assessing overall metabolic activity and cell proliferation, colorimetric assays like MTT or XTT are suitable. To specifically investigate if this compound induces apoptosis or necrosis, a flow cytometry-based assay like Annexin V/Propidium Iodide (PI) staining is recommended.[1] Combining a viability assay with a cytotoxicity assay can provide a more complete picture of the cellular response to this compound.[1]

Q2: How does this compound likely induce cancer cell death?

A2: Anticancer peptides (ACPs) like this compound often induce apoptosis by targeting and disrupting the cancer cell membrane.[2] This can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[3][4] The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, activating caspase-8. Both pathways converge to activate executioner caspases like caspase-3, leading to programmed cell death.[4]

Q3: What are the critical parameters to optimize for a successful cell viability assay with this compound?

A3: Key parameters to optimize include cell seeding density, this compound concentration range, and incubation time.[5] It is crucial to determine the optimal cell number to ensure that the signal falls within the linear range of the assay. This compound concentrations should be chosen to generate a dose-response curve, including concentrations that cause minimal and maximal cell death. Incubation time with this compound should be sufficient to observe the desired effect without causing secondary necrosis.

Q4: Can serum in the culture medium interfere with the assay?

A4: Yes, serum components can interfere with certain viability assays. For instance, in the LDH cytotoxicity assay, serum can be a source of interference.[1] Some peptides may also interact with serum proteins, potentially reducing their effective concentration. It is advisable to test the effect of serum on your specific assay and consider using serum-free medium during the peptide treatment if significant interference is observed.[6][7]

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance Contamination of reagents or medium.Use fresh, sterile reagents and medium. Filter-sterilize solutions if necessary.
Incomplete removal of phenol red from the medium.Wash cells with PBS before adding the MTT/XTT reagent.
Low signal or poor sensitivity Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[5]
MTT/formazan crystals not fully dissolved.Ensure complete solubilization of the formazan product by thorough mixing and appropriate incubation time with the solubilization solution.[8]
Incubation time with MTT/XTT is too short.Increase the incubation time to allow for sufficient formazan production.[5]
Inconsistent results between wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity.
Annexin V/PI Assay Troubleshooting
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting.Use gentle cell scraping or a non-enzymatic cell dissociation solution. Centrifuge at a lower speed (e.g., 300-400 x g).[9]
Spontaneous apoptosis in the cell line.Ensure the cell line is healthy and not passaged too many times. Use cells in the logarithmic growth phase.
High percentage of PI positive cells in all samples Cells have lost membrane integrity due to factors other than apoptosis (necrosis).This could be a true result of high this compound concentrations causing necrosis. Analyze samples at earlier time points or lower concentrations.
Excessive incubation time with trypsin.Minimize trypsin exposure time or use a gentler cell detachment method.
False positive events (Annexin V-/PI+) PI is staining cytoplasmic RNA in cells with permeable membranes.A modified protocol that includes a fixation step with 1% formaldehyde and subsequent treatment with RNase A can reduce false positives by degrading cytoplasmic RNA.[10][11]
Weak or no Annexin V staining in treated cells Apoptosis is not the primary mode of cell death.This compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider using alternative assays to investigate these pathways.
Insufficient calcium in the binding buffer.Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of CaCl2.[12]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.[8] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

    • Necrotic cells: Annexin V-negative and PI-positive (can also be observed).[12]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Cell Viability Assays

ParameterMTT / XTT AssayAnnexin V/PI Assay
Cell Seeding Density (per well) 5,000 - 10,000 (96-well plate)1 - 5 x 10^5 (6-well plate)
This compound Concentration Range 0.1 - 100 µM (or as determined by preliminary studies)1 - 50 µM (or as determined by preliminary studies)
Incubation Time 24 - 72 hours6 - 48 hours

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in Multi-well Plate A->C B Determine this compound Concentration Range D Treat with this compound (and Controls) B->D C->D E Incubate for Optimized Time D->E F Perform Viability Assay (MTT or Annexin V/PI) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Cell Viability or % Apoptosis G->H I Generate Dose-Response Curves (IC50) H->I

Caption: Experimental workflow for optimizing and performing cell viability assays for this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor Mitochondrion Mitochondrion This compound->Mitochondrion Membrane Disruption FADD FADD/TRADD DeathReceptor->FADD Caspase8 Pro-Caspase-8 -> Caspase-8 FADD->Caspase8 Caspase8->Mitochondrion via Bid/tBid Caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways of apoptosis potentially induced by this compound.

Troubleshooting_Tree Start Inconsistent Results? Q1 High Variability Between Replicates? Start->Q1 Yes Q2 Unexpected Viability Readings? Start->Q2 No A1 Check Cell Seeding Technique Q1->A1 Yes A2 Check for Edge Effects Q1->A2 Also consider A3 Verify this compound Concentration Q2->A3 Yes A4 Optimize Incubation Time Q2->A4 Also consider Q3 High Background Signal? Q2->Q3 No A5 Use Fresh Reagents Q3->A5 Yes A6 Perform Blank Readings Q3->A6 Also consider

Caption: A troubleshooting decision tree for inconsistent cell viability assay results.

References

Strategies to minimize off-target effects of Pep27 in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pep27 and its analogues in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known functions?

A1: The term "this compound" can refer to two distinct peptides:

  • Pneumococcal this compound: A 27-amino acid peptide secreted by Streptococcus pneumoniae. It acts as a virulence factor and induces autolysis in the bacteria.[1][2] It has also been investigated for its antimicrobial and anticancer properties, where it is believed to initiate cell death programs.[3][4][5]

  • RSV p27: A 27-amino acid peptide fragment that is cleaved from the Respiratory Syncytial Virus (RSV) fusion (F) protein. This cleavage is crucial for the protein's fusogenic activity, which enables the virus to enter host cells.[6][7]

Understanding which this compound you are working with is a critical first step in designing your experiments and troubleshooting off-target effects.

Q2: What are the potential causes of off-target effects with this compound in my cell-based assays?

A2: Off-target effects can arise from several factors, depending on the specific this compound and the experimental system:

  • For Pneumococcal this compound: Its inherent membrane-permeabilizing and pro-apoptotic activities can lead to non-specific cytotoxicity in mammalian cells.[4] The hydrophobicity of this compound analogues, designed to enhance antimicrobial or anticancer activity, can also increase off-target membrane interactions.[4]

  • For RSV p27: Its involvement in membrane fusion processes could lead to unintended cell-cell fusion (syncytia formation) or disruption of normal cell membrane integrity and signaling pathways in your cell-based assays.[6][8]

  • General Peptide-Related Issues:

    • Proteolytic Degradation: Peptides can be degraded by proteases in cell culture media or released by cells, leading to inconsistent results and potentially active fragments with their own off-target effects.[9][10]

    • Aggregation: Peptides can aggregate at high concentrations, leading to non-specific cellular responses.

    • Impurities: Contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can influence cell growth and experimental outcomes.[5]

Q3: How can I modify the this compound peptide itself to reduce off-target effects?

A3: Rational peptide design can significantly improve specificity:

  • Amino Acid Substitution: Systematically replace amino acids to identify residues critical for off-target effects versus on-target activity. For example, substituting hydrophobic residues might reduce non-specific membrane interactions.[9]

  • Cyclization: Constraining the peptide's conformation through cyclization can increase its stability and receptor-binding specificity, thereby reducing off-target binding.[11]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can neutralize charges, mimicking native peptides, which can improve stability and cell permeability while potentially reducing non-specific electrostatic interactions.[11]

  • Incorporate Unnatural Amino Acids: Replacing L-amino acids with D-isomers at specific positions can enhance resistance to proteolytic degradation.[10]

Q4: What experimental design strategies can I implement to minimize off-target effects?

A4: Careful experimental design is crucial:

  • Dose-Response Curves: Always perform a thorough dose-response analysis to determine the minimal effective concentration for your desired on-target effect and to identify the concentration at which off-target effects become apparent.

  • Time-Course Experiments: Assess the kinetics of both on-target and potential off-target effects to find an optimal time point for your measurements where the on-target signal is high and off-target effects are minimal.

  • Use of Control Peptides:

    • Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a random sequence. This is a crucial negative control to demonstrate that the observed effects are sequence-specific.

    • Inactive Analogues: If specific residues are known to be essential for activity, a peptide with mutations in these residues can serve as a negative control.

  • Cell Line Selection: The expression levels of potential off-target interactors can vary between cell lines. Using multiple cell lines, including those that lack the intended target, can help identify off-target effects.[12]

Q5: Are there delivery strategies that can help reduce off-target effects?

A5: Yes, advanced delivery systems can improve the therapeutic window by targeting the peptide to the desired cellular compartment or tissue:

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from the extracellular environment, reduce degradation, and facilitate targeted delivery, thereby minimizing systemic exposure and off-target interactions.[13][14]

  • Conjugation to Cell-Penetrating Peptides (CPPs): For intracellular targets, conjugating this compound to a CPP can enhance its uptake. However, it's important to note that CPPs themselves can sometimes have off-target effects.[10][15]

  • Targeted Delivery Systems: Conjugating this compound to a targeting moiety (e.g., an antibody or a ligand for a specific cell surface receptor) can concentrate the peptide at the desired site of action, reducing its interaction with non-target cells.[16]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High background cytotoxicity in multiple cell lines. Non-specific membrane disruption due to peptide hydrophobicity or concentration.1. Perform a detailed dose-response curve to find the lowest effective concentration. 2. Test this compound analogues with reduced hydrophobicity. 3. Use a scrambled peptide control to confirm sequence specificity. 4. Screen for lactate dehydrogenase (LDH) release to quantify membrane rupture.[12]
Inconsistent results between experiments. Peptide degradation by proteases in the serum or released by cells.1. Use protease inhibitor cocktails in your cell culture medium. 2. Test the stability of your peptide in conditioned media using HPLC or mass spectrometry. 3. Consider using serum-free media for the duration of the peptide treatment. 4. Synthesize a more stable version of the peptide (e.g., with D-amino acids or cyclization).[10]
Unexpected changes in cell signaling pathways unrelated to the intended target. The peptide is interacting with unintended receptors or signaling molecules.1. Perform a counterscreen using cells that do not express the intended target. 2. Use orthogonal assays to confirm the on-target effect (e.g., a binding assay in addition to a functional assay).[12] 3. Employ proteomics or transcriptomics to identify affected off-target pathways.[17][18]
Formation of visible precipitates in the culture medium. The peptide is aggregating at the concentration used.1. Determine the solubility limit of the peptide in your experimental buffer. 2. Prepare fresh stock solutions for each experiment. 3. Consider modifying the peptide sequence to improve solubility.

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding: Plate your target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound, a scrambled control peptide, and an inactive analogue in serum-free medium.

    • Include a positive control for maximum LDH release (e.g., lysis buffer provided with the LDH assay kit) and a negative control (medium only).

    • Remove the culture medium from the cells and add the peptide dilutions.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

    • Plot the % cytotoxicity against the peptide concentration.

Protocol 2: Evaluating Peptide Stability in Cell Culture Medium

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Spike the this compound stock into fresh cell culture medium (with and without serum) and into conditioned medium (medium collected from your cultured cells after 24-48 hours) to a final concentration relevant to your experiments.

    • As a control, prepare a sample of this compound in a stable buffer (e.g., PBS).

  • Time-Course Incubation: Incubate the prepared samples at 37°C.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each sample and immediately stop proteolytic activity by adding a quenching solution (e.g., 10% trichloroacetic acid) or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Centrifuge the collected samples to pellet any precipitates.

    • Analyze the supernatant using a reverse-phase HPLC system.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining intact peptide against time to determine the peptide's half-life in different media.

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation & QC cluster_assay_dev Assay Development cluster_off_target_screen Off-Target Screening cluster_optimization Optimization P1 Synthesize/Procure this compound & Control Peptides P2 Purity & Identity Check (HPLC, Mass Spec) P1->P2 A1 Dose-Response Curve (On-Target Activity) P2->A1 Start with validated peptides A2 Time-Course Analysis A1->A2 S1 Cytotoxicity Screen (e.g., LDH, MTT) A2->S1 Define initial assay parameters S3 Peptide Stability Assay (HPLC) A2->S3 S2 Counterscreen in Target-Negative Cells S1->S2 O3 Refine Assay Conditions (Concentration, Time) S1->O3 O1 Modify Peptide Sequence (Analogue Synthesis) S2->O1 Results inform peptide redesign S3->O1 Stability data guides modifications O1->A1 Re-evaluate new analogues O2 Formulate with Delivery System O2->A1 Test new formulations

Caption: Workflow for minimizing this compound off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound Pneumococcal this compound Membrane Cell Membrane This compound->Membrane Direct Permeabilization TargetReceptor On-Target Receptor (e.g., VncS in bacteria) This compound->TargetReceptor Specific Binding OffTargetReceptor Off-Target Interaction (e.g., non-specific binding) This compound->OffTargetReceptor Non-Specific Interaction OffSignal Non-Specific Cytotoxicity (e.g., Membrane Disruption) Membrane->OffSignal OnSignal Specific Signaling (e.g., Apoptosis) TargetReceptor->OnSignal OffTargetReceptor->OffSignal

Caption: On-target vs. potential off-target pathways of this compound.

References

Refinement of protocols for quantifying Pep27-induced membrane permeabilization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and refined protocols for quantifying the membrane permeabilization effects of the cell-penetrating peptide Pep27 and its analogs.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best lipid composition for modeling bacterial membranes in this compound assays?

A1: Bacterial membranes are often rich in anionic phospholipids. A common model system uses a mixture of a zwitterionic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) with an anionic lipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).[2][3] A 3:1 or 7:3 ratio of POPE/POPG or POPC/POPG is frequently used to mimic the charge properties of bacterial membranes, which facilitates the initial electrostatic interaction with cationic peptides like this compound.[4]

Q2: Which fluorescent dye-leakage assay is better for quantifying permeabilization: calcein or ANTS/DPX?

A2: Both assays are robust, but have different strengths. The calcein assay relies on the dequenching of a single fluorescent dye upon release from the vesicle and dilution.[5] The 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)/p-xylene-bis-pyridinium bromide (DPX) assay uses a fluorophore/quencher pair, where fluorescence increases as ANTS is released and diluted away from the collisional quencher DPX.[6][7] The ANTS/DPX assay is generally considered very sensitive for detecting graded leakage. However, vesicle aggregation can interfere with steady-state fluorescence measurements for both assays.[8]

Q3: My leakage kinetics are transient, showing an initial burst that quickly stops. Is this an artifact?

A3: Not necessarily. Transient leakage is a widely observed phenomenon for many membrane-active peptides and is not explained by simple, stable pore models.[9][10] It can arise from several factors, including rapid vesicle aggregation or fusion upon peptide addition, or a non-equilibrium process where the membrane reseals despite the continued presence of the peptide.[9][11]

Q4: How can I prevent vesicle aggregation, which is causing turbidity in my assay?

A4: Vesicle aggregation is a common issue, especially when using cationic peptides with anionic vesicles.[9] To mitigate this, you can incorporate a small percentage (e.g., 4-5 mol%) of PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), into your lipid mixture.[8][9] The PEG chains create a steric barrier that prevents close contact between vesicles without significantly inhibiting peptide-induced permeabilization.[9]

Troubleshooting Guide

This guide addresses common problems encountered during permeabilization experiments.

Problem: No or Very Low Leakage Signal
Possible Cause Suggested Solution
Inactive Peptide - Verify peptide concentration and purity (e.g., via HPLC, amino acid analysis).- Prepare fresh peptide stock solutions. Peptides can degrade or aggregate upon storage.
Inefficient Dye Encapsulation - Ensure the hydration buffer contains the correct, high concentration of the fluorescent probe (e.g., 50-80 mM for calcein).- Use at least 3-5 freeze-thaw cycles to increase encapsulation efficiency before extrusion.[12][13][14][15]
Vesicles Not Permeable - Confirm the lipid composition is appropriate. The presence of anionic lipids (e.g., POPG) is often crucial for initial peptide binding.[4]- Ensure the experiment is performed above the lipid phase transition temperature (Tm).
Inefficient Removal of External Dye - Check the efficiency of your gel filtration column. Unremoved external dye will create high background fluorescence, masking the leakage signal.- Test the column flow-through; it should have minimal fluorescence compared to lysed vesicles.[11]
Problem: High Background Fluorescence / "Leaky" Vesicles
Possible Cause Suggested Solution
Poor Vesicle Stability - Ensure lipids are of high quality and have not oxidized. Store lipids under argon at -20°C or below.[15]- Use a physiologically relevant buffer with appropriate ionic strength. Osmotic mismatch between the inside and outside of the vesicle can cause spontaneous leakage.
Incomplete Removal of External Dye - Use a longer gel filtration column or two columns in tandem to improve the separation of vesicles from free dye.[16]- Ensure the column is well-equilibrated with the external buffer before loading the vesicle sample.
Contaminants in Buffer or Peptide - Use high-purity, filtered buffers.- Some solvents used to dissolve peptides (e.g., DMSO) can permeabilize membranes at higher concentrations. Perform a solvent-only control.
Problem: Irreproducible Results or High Variability
Possible Cause Suggested Solution
Inconsistent Vesicle Size - Ensure the extruder is assembled correctly and that the polycarbonate membranes are not damaged.[14]- Perform a consistent number of passes through the extruder (a minimum of 10-11 is recommended).[13][15]- Characterize vesicle size distribution using Dynamic Light Scattering (DLS).
Peptide Aggregation - Prepare fresh peptide dilutions from a concentrated stock immediately before each experiment.- Test different buffers or slight pH changes to improve peptide solubility.
Vesicle Fusion/Aggregation Artifacts - As mentioned in the FAQ, incorporate PEGylated lipids into the vesicle composition to reduce inter-vesicle interactions.[8][9]
Troubleshooting Workflow

G start Problem: High Variability / No Signal q1 Is vesicle size consistent (DLS)? start->q1 q2 Is external dye removal efficient? q1->q2 Yes sol1 Refine extrusion protocol (min. 11 passes). Check membrane integrity. q1->sol1 No q3 Is peptide active and soluble? q2->q3 Yes sol2 Optimize gel filtration. Use longer column. Check flow-through fluorescence. q2->sol2 No q4 Is vesicle aggregation observed (turbidity)? q3->q4 Yes sol3 Use fresh peptide stock. Confirm concentration. Check for aggregation. q3->sol3 No sol4 Incorporate 4-5 mol% PEG-lipid into vesicles. q4->sol4 Yes end Successful Assay q4->end No sol1->q1 sol2->q2 sol3->q3 sol4->end

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of 100 nm LUVs encapsulating a fluorescent dye.

  • Lipid Film Preparation:

    • In a glass vial, combine appropriate volumes of lipid stock solutions (dissolved in chloroform or chloroform:methanol).[15]

    • Dry the lipids under a gentle stream of nitrogen or argon gas to form a thin film on the bottom of the vial.[14]

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14][15]

  • Hydration:

    • Hydrate the dried lipid film with a buffer containing the desired fluorescent probe (e.g., 50 mM Calcein or 12.5 mM ANTS/45 mM DPX in an appropriate buffer).[7] The buffer should be warmed to a temperature above the phase transition temperature (Tm) of the lipids.

    • Vortex the vial vigorously until all the lipid film is resuspended, creating a milky suspension of multilamellar vesicles (MLVs).[15]

  • Freeze-Thaw Cycles:

    • To increase encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[13][15] This is done by alternately placing the vial in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath.[12]

  • Extrusion:

    • Set up a mini-extruder apparatus with two stacked 100 nm polycarbonate membranes.[15]

    • Heat the extruder block to a temperature above the lipid Tm.[12]

    • Load the MLV suspension into one of the gas-tight syringes and pass it through the membranes into the second syringe.

    • Repeat this process for a minimum of 11 passes to ensure a homogenous population of LUVs.[17] The final pass should leave the vesicle solution in the alternate syringe to reduce contamination.[12]

  • Purification:

    • Separate the dye-loaded LUVs from the unencapsulated (external) dye using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the external assay buffer.[16]

    • Collect the faster-eluting, slightly turbid fractions containing the vesicles.

Protocol 2: Calcein Leakage Assay
  • Preparation:

    • Prepare calcein-loaded LUVs as described in Protocol 1. The external buffer should be the same as the internal buffer but without calcein.

    • Dilute the purified LUV suspension in the external buffer to a final lipid concentration of 25-50 µM in a fluorometer cuvette.

  • Measurement:

    • Place the cuvette in a temperature-controlled spectrofluorometer. Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.

    • Record the baseline fluorescence (F₀) for 1-2 minutes to ensure a stable signal.

    • Add the desired concentration of this compound peptide stock solution to the cuvette and mix gently.

    • Record the fluorescence intensity over time (Fₜ) for 15-60 minutes.

  • Data Normalization:

    • At the end of the kinetic run, add a small volume of a detergent solution (e.g., 10% Triton X-100 to a final concentration of 0.1-0.2%) to completely lyse the vesicles and release all encapsulated calcein.[5][16]

    • Record the maximum fluorescence value (F₁₀₀).

    • Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100

This compound Mechanism & Assay Workflow

G

Reference Data Tables

Table 1: Common Lipid Compositions for Model Membranes
Membrane ModelZwitterionic Lipid (mol%)Anionic Lipid (mol%)PEGylated Lipid (mol%)Purpose
Simple Mammalian Mimic POPC (100%)--Control for charge interaction studies.
Simple Bacterial Mimic POPE (75%)POPG (25%)-Standard model for antimicrobial peptide assays.[5]
Bacterial Mimic (PC-based) POPC (70%)POPG (30%)-Alternative bacterial model, less fusogenic than POPE-containing vesicles.[2]
Aggregation-Resistant POPE (71%)POPG (25%)DSPE-PEG2000 (4%)For mitigating vesicle aggregation artifacts during kinetic measurements.[11]
Table 2: Typical Dye/Quencher Concentrations for Leakage Assays
Assay TypeProbeQuencherTypical Encapsulation ConcentrationExcitation / Emission (nm)
Self-Quenching Calcein(Self-quenched)50 - 80 mM490 / 520
Fluorophore/Quencher Pair ANTSDPX12.5 mM ANTS / 45 mM DPX[7]360 / 530[7]
Ion-Chelation Terbium (Tb³⁺)Dipicolinic Acid (DPA)5-10 mM TbCl₃ (inside) / 50-100 µM DPA (outside)[10]276 / 490 & 545

References

Addressing variability in RSV F protein cleavage efficiency in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Respiratory Syncytial Virus (RSV) Fusion (F) protein cleavage efficiency in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of RSV F protein cleavage?

A1: The RSV F protein is synthesized as an inactive precursor, F0. For the virus to become infectious, F0 must be cleaved by host cell proteases at two distinct furin recognition sites (FCS1 and FCS2). This cleavage results in the F1 and F2 subunits, which are linked by a disulfide bond, and the release of a 27-amino acid peptide, known as p27.[1][2] This proteolytic processing is crucial for the F protein to mediate fusion between the viral and host cell membranes.[1]

Q2: Why do I observe different levels of F protein cleavage in different cell lines?

A2: The efficiency of F protein cleavage, particularly the release of the p27 peptide, is highly dependent on the host cell line used for RSV infection and propagation.[3][4] This variability is primarily attributed to differences in the expression levels and activity of cellular proteases, such as furin, which are responsible for F protein processing.[5] For instance, HEp-2 cells are known to have a higher retention of the p27 peptide compared to A549 cells, indicating a lower cleavage efficiency in HEp-2 cells.[3][4]

Q3: Does the RSV subtype affect F protein cleavage?

A3: Yes, F protein cleavage efficiency also varies between RSV subtypes. Generally, RSV subtype A (RSV/A) strains exhibit lower cleavage efficiency, meaning a higher proportion of F protein with the p27 peptide attached, compared to RSV subtype B (RSV/B) strains.[3][4]

Q4: What is the functional consequence of incomplete F protein cleavage (p27 retention)?

A4: The retention of the p27 peptide is associated with a more stable pre-fusion conformation of the F protein.[4][6] While complete cleavage is required for full fusion activity, the partially cleaved F protein with p27 may have a role in the stability of the virus particle.

Q5: Which cell lines are recommended for studying F protein cleavage?

A5: The choice of cell line depends on the specific research question.

  • HEp-2 and A549 cells are commonly used and represent cell lines with different p27 cleavage efficiencies, making them suitable for comparative studies.[3][4]

  • Vero cells are also frequently used for RSV propagation and F protein expression.

  • LoVo cells , which are deficient in furin, can be used as a negative control to study the role of this specific protease in F protein cleavage.[5]

Troubleshooting Guides

Issue 1: Low or inconsistent F protein cleavage observed by Western Blot.
Possible Cause Suggested Solution
Suboptimal cell line for efficient cleavage. Different cell lines exhibit varying levels of the proteases required for F protein cleavage. A549 cells generally show more efficient p27 cleavage than HEp-2 cells.[2][3] Consider switching to a different cell line to see if cleavage efficiency improves.
Low expression or activity of furin. Ensure that the chosen cell line has sufficient furin activity. For transient expression experiments, co-transfection with a plasmid expressing furin can enhance cleavage.
RSV subtype. Be aware that RSV/A strains inherently have lower F protein cleavage efficiency compared to RSV/B strains.[3][4] This is an important biological variable to consider in your experimental design.
Incorrect sample preparation for Western Blot. For optimal resolution of F0, F1, and F1+p27 bands, use appropriate gel percentages (e.g., 4-20% gradient gels) and reducing conditions. Ensure complete cell lysis to release intracellular F protein.
Antibody selection. Use antibodies that can distinguish between the different forms of the F protein. For example, use an antibody specific to the p27 peptide to detect partially cleaved F protein.
Issue 2: Poor or no syncytia formation in cell fusion assays.
Possible Cause Suggested Solution
Insufficient F protein cleavage. Cell-to-cell fusion (syncytia formation) is dependent on the presence of fully cleaved, fusion-competent F protein on the cell surface. If F protein cleavage is inefficient in your cell line, syncytia formation will be reduced. Confirm F protein cleavage by Western Blot.
Low cell surface expression of F protein. Even if cleaved, the F protein must be transported to the cell surface to mediate fusion. Verify surface expression using flow cytometry or cell surface biotinylation followed by Western Blot.
Cell confluence. For syncytia assays, the cell monolayer should be at an appropriate confluence to allow for cell-to-cell contact and fusion. Optimize cell seeding density.
Inhibitory components in the media. Some components in the cell culture media may inhibit fusion. Ensure that the media conditions are optimal for the cell fusion assay.

Data Presentation

Table 1: Relative p27 Cleavage Efficiency in Different Cell Lines for RSV/A Strains.

Cell LineRelative p27 Cleavage EfficiencyPercentage of p27 Positive Cells (Approx.)
A549 Higher~20%
HEp-2 Lower>20%

Data compiled from studies by Rezende et al. (2022, 2023).[2][3][4][6][7]

Table 2: Relative p27 Cleavage Efficiency in A549 Cells for Different RSV Subtypes.

RSV SubtypeRelative p27 Cleavage Efficiency in A549 CellsPercentage of p27 Positive Cells (Approx.)
RSV/A Lower~20%
RSV/B Higher≤3%

Data compiled from studies by Rezende et al. (2022, 2023).[2][6][7]

Experimental Protocols

Protocol 1: Western Blot Analysis of RSV F Protein Cleavage

Objective: To determine the cleavage status of the RSV F protein by separating and identifying the F0, F1, and F1+p27 forms.

Materials:

  • RSV-infected or F protein-transfected cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer with reducing agent (e.g., β-mercaptoethanol)

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • Western blot transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-F1 monoclonal antibody (e.g., Palivizumab)

    • Anti-p27 monoclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell monolayers with cold PBS and lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-F1 or anti-p27) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Identify the bands corresponding to F0 (~70 kDa), F1+p27 (~60 kDa), and F1 (~50 kDa). Quantify band intensities using densitometry to determine the relative amounts of each form.

Protocol 2: Cell-to-Cell Fusion (Syncytia Formation) Assay

Objective: To qualitatively or quantitatively assess the fusion activity of the expressed RSV F protein.

Materials:

  • Effector cells (e.g., HEK293T)

  • Target cells (various cell lines to be tested)

  • Plasmid encoding RSV F protein

  • Transfection reagent

  • Microscope

  • Staining solution (e.g., Giemsa or DAPI)

Procedure:

  • Transfection: Transfect effector cells with the RSV F protein expression plasmid.

  • Co-culture: After 24-48 hours, overlay the transfected effector cells onto a monolayer of target cells.

  • Incubation: Incubate the co-culture for 18-24 hours to allow for cell fusion.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with Giemsa stain or a nuclear stain like DAPI.

  • Microscopy: Observe the cells under a microscope for the presence of syncytia (large, multinucleated cells).

  • Quantification (Optional): Quantify the fusion activity by counting the number of syncytia or the number of nuclei within the syncytia in several random fields of view.

Visualizations

RSV_F_Protein_Processing RSV F Protein Processing Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus F0_synthesis F0 Precursor Synthesis F0_cleavage Proteolytic Cleavage by Furin F0_synthesis->F0_cleavage Transport F1_F2_p27 Partially Cleaved F (F1-F2 + p27) F0_cleavage->F1_F2_p27 Cleavage at FCS1 & FCS2 F1_F2 Fully Cleaved F (F1-F2) F1_F2_p27->F1_F2

Caption: RSV F protein synthesis and cleavage pathway.

Troubleshooting_Workflow Troubleshooting Low F Protein Cleavage start Low F Cleavage Observed check_cell_line Which cell line is being used? start->check_cell_line hep2 HEp-2: Known for lower cleavage efficiency. check_cell_line->hep2 HEp-2 a549 A549: Generally higher cleavage efficiency. check_cell_line->a549 A549 check_rsv_subtype Which RSV subtype is being used? rsv_a RSV/A: Inherently lower cleavage efficiency. check_rsv_subtype->rsv_a Subtype A rsv_b RSV/B: Higher cleavage efficiency. If still low, check other factors. check_rsv_subtype->rsv_b Subtype B solution1 Consider switching to A549 cells or co-transfecting with furin. hep2->solution1 a549->check_rsv_subtype solution2 This is expected. Note as a biological variable. rsv_a->solution2

Caption: Decision tree for troubleshooting low F protein cleavage.

References

Technical Support Center: Optimization of Antibody-Based Detection of the RSV p27 Fragment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the antibody-based detection of the Respiratory Syncytial Virus (RSV) p27 fragment.

Frequently Asked Questions (FAQs)

Q1: What is the RSV p27 fragment and why is it important?

The p27 fragment is a 27-amino acid peptide that is cleaved from the RSV fusion (F) protein precursor (F0) during viral maturation.[1][2] The cleavage of F0 at two furin-recognition sites is necessary for the F protein's membrane fusion activity, which is essential for viral entry into host cells.[1][2] Although it is a cleavage product, the p27 peptide has been shown to be an immunodominant epitope in RSV-infected individuals, suggesting it plays a role in the host immune response.[1][2][3]

Q2: Why is the detection of p27 challenging?

Detection of the p27 fragment can be challenging due to its transient nature and the variable efficiency of its cleavage. The amount of p27 retained on the mature F protein can differ depending on the RSV subtype (A or B) and the cell line used for in vitro studies.[4][5][6] For instance, F proteins from RSV/A strains are often less efficiently cleaved, resulting in more retained p27 compared to RSV/B strains.[4][5] Similarly, higher levels of p27 are found on the surface of RSV-infected HEp-2 cells compared to A549 cells.[4][5][6]

Q3: What are the common methods for detecting the RSV p27 fragment?

The most common antibody-based methods for detecting the RSV p27 fragment are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).[1][5] Imaging flow cytometry can also be used to detect p27 on the surface of infected cells.[5][6]

Q4: Can anti-p27 antibodies be used for therapeutic purposes?

While anti-p27 antibodies have been shown to have lackluster neutralizing activity, they may contribute to protection through other mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[3][4] Studies have shown that anti-p27 antibodies can mediate ADCC of RSV-infected cells.[3]

Troubleshooting Guides

Western Blotting

Problem: Weak or No Signal for p27

  • Possible Cause: Insufficient amount of p27 in the sample.

    • Solution: The cleavage of p27 is dependent on the cell line and RSV subtype.[4][5][6] Ensure you are using a cell line (e.g., HEp-2) and RSV subtype (e.g., RSV/A) known to have higher levels of partially cleaved F protein containing p27.[4][5][6] Increase the amount of protein loaded onto the gel.[7]

  • Possible Cause: Inefficient antibody binding.

    • Solution: Optimize the primary antibody concentration and incubation time.[7][8] An overnight incubation at 4°C can enhance signal.[7][8] Ensure the antibody is specific for the p27 fragment and stored correctly.[7]

  • Possible Cause: Poor transfer of the protein to the membrane.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9] Ensure good contact between the gel and the membrane during transfer.[9]

Problem: High Background

  • Possible Cause: Inadequate blocking.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[7][9] Optimize the blocking buffer; consider switching between non-fat milk and BSA.[8][9] Adding a small amount of Tween 20 (e.g., 0.05%) to the blocking and wash buffers can help reduce non-specific binding.[7][9]

  • Possible Cause: Antibody concentration is too high.

    • Solution: Reduce the concentration of the primary and/or secondary antibody.[7][8]

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[8]

ELISA

Problem: Low Signal or High Variability in p27 Detection

  • Possible Cause: Suboptimal coating of the p27 peptide or antigen.

    • Solution: Ensure the optimal concentration of the biotinylated p27 peptide is used for coating streptavidin plates.[1] For direct antigen coating, ensure the purified virus preparation is of high quality.

  • Possible Cause: Inappropriate antibody concentrations.

    • Solution: Titrate the primary anti-p27 monoclonal antibody to determine the optimal concentration for generating a standard curve.[1]

  • Possible Cause: Matrix effects from the sample.

    • Solution: When analyzing serum or nasal wash samples, ensure appropriate sample dilutions are used to minimize interference from other components.

Experimental Protocols

Table 1: Western Blot Protocol for RSV p27 Detection
StepParameterDetailsReference
Sample Preparation Protein Amount~10 µg of sucrose-purified RSV[5]
Lysis BufferSDS-Laemmli buffer with reducing agent (50 µM BME)[5]
Denaturation95°C for 5 minutes[5]
Gel Electrophoresis Gel Type4–20% Mini-PROTEAN TGX Precast Protein Gels[5]
Running Conditions200V for 25 minutes[5]
Protein Transfer Transfer SystemSemi-dry (Trans-Blot Turbo Transfer System)[5]
MembraneNitrocellulose[5]
Blocking Blocking Buffer5% non-fat milk in TBST[8]
Incubation1 hour at room temperature or overnight at 4°C[8]
Primary Antibody IncubationOvernight at 4°C or 4 hours at room temperature[8]
Secondary Antibody Incubation1 hour at room temperature or 2-4 hours at 4°C[8]
Table 2: ELISA Protocol for Quantification of Anti-p27 Antibodies
StepParameterDetailsReference
Plate Coating Plate TypePierce™ streptavidin coated 96-well plates[1]
Coating Antigen100 µL of biotinylated p27 peptide at 100 ng/mL in 1X PBS[1]
Incubation1 hour at 36°C[1]
Standard Curve Standardp27 monoclonal antibody[1]
Starting Concentration10 ng/mL in 2% BSA/1X PBS[1]
Dilution2-fold serial dilutions[1]
Sample Incubation Sample Diluent2% BSA/1X PBS[1]
Washing Wash Buffer1X KPL wash buffer[1]
Wash Steps4 times between steps[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_detection Detection Method cluster_wb Western Blot Steps cluster_elisa ELISA Steps cluster_troubleshooting Troubleshooting Points sample RSV-Infected Cells or Purified Virions lysis Lysis and Protein Quantification sample->lysis ts1 Variable p27 Cleavage sample->ts1 western Western Blot lysis->western Denaturation & Loading elisa ELISA lysis->elisa Coating sds_page SDS-PAGE blocking_elisa Blocking transfer Transfer to Membrane sds_page->transfer blocking_wb Blocking transfer->blocking_wb ts4 Transfer Efficiency transfer->ts4 primary_ab_wb Primary Antibody Incubation blocking_wb->primary_ab_wb ts3 Blocking Efficiency blocking_wb->ts3 secondary_ab_wb Secondary Antibody Incubation primary_ab_wb->secondary_ab_wb ts2 Antibody Specificity/Affinity primary_ab_wb->ts2 detection_wb Signal Detection secondary_ab_wb->detection_wb sample_inc Sample/Standard Incubation blocking_elisa->sample_inc blocking_elisa->ts3 primary_ab_elisa Primary Antibody Incubation (for sandwich) sample_inc->primary_ab_elisa secondary_ab_elisa Secondary Antibody Incubation sample_inc->secondary_ab_elisa sample_inc->ts2 primary_ab_elisa->secondary_ab_elisa detection_elisa Substrate & Readout secondary_ab_elisa->detection_elisa

Caption: Experimental workflow for antibody-based detection of RSV p27.

p27_cleavage_variability cluster_factors Factors Influencing p27 Cleavage rsv_subtype RSV Subtype rsv_a RSV/A Strains rsv_subtype->rsv_a rsv_b RSV/B Strains rsv_subtype->rsv_b cell_line Host Cell Line hep2 HEp-2 Cells cell_line->hep2 a549 A549 Cells cell_line->a549 high_p27 Higher p27 Retention (Lower Cleavage Efficiency) low_p27 Lower p27 Retention (Higher Cleavage Efficiency) rsv_a->high_p27 Less efficient cleavage rsv_b->low_p27 More efficient cleavage hep2->high_p27 Lower cleavage efficiency a549->low_p27 Higher cleavage efficiency

Caption: Factors affecting RSV p27 cleavage and detection.

References

Validation & Comparative

Pep27 vs. Pep27anal2: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the cytotoxic and apoptotic activities of the novel anticancer peptide Pep27 and its analogue, Pep27anal2, reveals the significantly enhanced potency of the modified peptide. This guide provides a comprehensive overview of their respective anticancer activities, supported by experimental data and detailed protocols for researchers in drug development and oncology.

Executive Summary

This compound, a peptide derived from Streptococcus pneumoniae, has been investigated for its biological activities. However, its inherent anticancer properties are limited. In contrast, its synthetically modified analogue, Pep27anal2, demonstrates markedly superior anticancer activity across a range of human cancer cell lines. This enhanced efficacy is attributed to specific amino acid substitutions that increase the peptide's hydrophobicity, facilitating its interaction with and penetration of cancer cell membranes to induce apoptosis. Notably, Pep27anal2 induces programmed cell death through a caspase- and cytochrome c-independent pathway, suggesting a novel mechanism of action that could bypass traditional apoptosis resistance mechanisms in cancer cells.

I. Comparative Anticancer Activity

The cytotoxic effects of this compound and Pep27anal2 were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of peptide potency, was determined using a standard MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)Pep27anal2 IC50 (µM)
AML-2 Acute Myelogenous Leukemia>7029
HL-60 Promyelocytic Leukemia>7020
Jurkat T-cell Leukemia>7023
MCF-7 Breast Cancer>70<10
SNU-601 Gastric Carcinoma>7025

Data sourced from "Functional and structural characteristics of anticancer peptide this compound analogues"[1][2]

The data clearly indicates that while this compound shows negligible anticancer activity at concentrations up to 70 µM, Pep27anal2 is highly effective, with IC50 values in the low micromolar range against all tested cancer cell lines.[1][2] The enhanced hydrophobicity of Pep27anal2, resulting from the substitution of specific amino acids with tryptophan, is believed to be a key factor in its superior anticancer performance.[1][2]

II. Mechanism of Action: Induction of Apoptosis

Further investigation into the cellular mechanisms underlying the anticancer activity of Pep27anal2 revealed its ability to induce apoptosis, or programmed cell death.

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining on Jurkat cells treated with Pep27anal2 showed a significant increase in the population of apoptotic cells (Annexin V positive) with minimal membrane damage (low PI uptake).[1][2] Confocal microscopy using a FITC-labeled Pep27anal2 showed that the peptide initially localizes to the plasma membrane and subsequently translocates into the cell, leading to characteristic apoptotic morphological changes such as membrane blebbing.[1][2]

A key finding is that the apoptotic activity of Pep27anal2 was not inhibited by a pan-caspase inhibitor (Z-VAD-fmk) and did not involve the release of cytochrome c from the mitochondria.[1][2] This indicates that Pep27anal2 triggers a caspase-independent and cytochrome c-independent apoptotic pathway.

G cluster_pep27anal2 Pep27anal2 Pathway cluster_this compound This compound Pathway Pep27anal2 Pep27anal2 PlasmaMembrane Plasma Membrane Interaction Pep27anal2->PlasmaMembrane Increased Hydrophobicity CellularUptake Cellular Uptake PlasmaMembrane->CellularUptake Apoptosis Apoptosis CellularUptake->Apoptosis Caspase & Cytochrome c Independent Pathway This compound This compound LimitedInteraction Limited Membrane Interaction This compound->LimitedInteraction Lower Hydrophobicity NoSignificantActivity No Significant Anticancer Activity LimitedInteraction->NoSignificantActivity

Figure 1. Proposed mechanisms of action for this compound and Pep27anal2.

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3][4]

  • Peptide Treatment: Treat the cells with various concentrations of this compound or Pep27anal2 and incubate for an additional 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow start Start A Seed cells in 96-well plate start->A end End B Treat with Peptides A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G G->end

Figure 2. Workflow for the MTT cell viability assay.
B. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat Jurkat cells with the desired concentration of Pep27anal2 for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

C. Western Blot Analysis for Apoptosis-Related Proteins

While the primary study indicates a caspase-independent pathway for Pep27anal2, this general protocol can be used to assess the expression of various apoptosis-related proteins.[5]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cytochrome c). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Conclusion

The comparative analysis unequivocally demonstrates that Pep27anal2 is a significantly more potent anticancer agent than its parent peptide, this compound. The enhanced hydrophobicity of Pep27anal2 facilitates its ability to induce apoptosis in cancer cells through a novel caspase- and cytochrome c-independent mechanism. These findings highlight Pep27anal2 as a promising candidate for further preclinical and clinical development as a novel anticancer therapeutic. The detailed protocols provided herein offer a foundation for researchers to further investigate the anticancer properties of this and other modified peptides.

References

A Comparative Analysis of Pep27 and Its Potent Analog, Pep27-2, Against Other Known Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial peptide Pep27 and its analog, this compound-2, against a selection of well-characterized antimicrobial peptides (AMPs): Melittin, Buforin II, Drosocin, and Apidaecin. The following sections detail their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols to facilitate reproducible research.

Data Presentation: A Quantitative Comparison

The antimicrobial and cytotoxic activities of this compound-2 and comparator peptides are summarized below. This compound-2, a tryptophan-substituted analog of this compound, demonstrates broad-spectrum antimicrobial activity, including against multidrug-resistant (MDR) strains.

Table 1: Minimum Inhibitory Concentrations (MIC, µM) of Antimicrobial Peptides

PeptideEscherichia coliStaphylococcus aureusPseudomonas aeruginosaKlebsiella pneumoniae
This compound-2 4 - 82 - 488 - 16
Melittin 6.46.48 - 3232
Buforin II 4424
Drosocin 1 - 10---
Apidaecin 0.5 - 1.5---

Note: Data for Drosocin and Apidaecin are primarily reported against E. coli.

Table 2: Cytotoxicity of Antimicrobial Peptides

PeptideHemolytic Activity (HC₅₀, µM)Cytotoxicity (IC₅₀, µM) on Mammalian Cells
This compound-2 >100~10 - 30 (cancer cell lines)
Melittin ~0.44 - 3.03[1][2]~6.45 (human fibroblasts)[1][3]
Buforin II >200[4]~7.2 - 23.9 (cancer cell lines)[5]

Visualizing the Experimental and Mechanistic Frameworks

To provide a clear overview of the experimental workflow and the distinct mechanisms of action of the studied peptides, the following diagrams are presented in DOT language.

Experimental_Workflow cluster_peptides Peptide Selection cluster_assays In Vitro Assays cluster_analysis Comparative Analysis Pep27_2 This compound-2 MIC MIC Assay Pep27_2->MIC Melittin Melittin Melittin->MIC Buforin_II Buforin II Buforin_II->MIC Drosocin Drosocin Drosocin->MIC Apidaecin Apidaecin Apidaecin->MIC MBC MBC Assay MIC->MBC Time_Kill Time-Kill Kinetics MIC->Time_Kill Hemolysis Hemolysis Assay MIC->Hemolysis MTT MTT Cytotoxicity Assay MIC->MTT Antimicrobial_Efficacy Antimicrobial Efficacy MBC->Antimicrobial_Efficacy Time_Kill->Antimicrobial_Efficacy Cytotoxicity_Profile Cytotoxicity Profile Hemolysis->Cytotoxicity_Profile MTT->Cytotoxicity_Profile Mechanism_of_Action Mechanism of Action Antimicrobial_Efficacy->Mechanism_of_Action Cytotoxicity_Profile->Mechanism_of_Action

Caption: Experimental workflow for the comparative analysis of antimicrobial peptides.

Mechanism_of_Action cluster_this compound This compound-2 cluster_melittin Melittin cluster_buforin Buforin II cluster_drosocin Drosocin / Apidaecin P27_start This compound-2 P27_membrane Membrane Penetration (Non-lytic) P27_start->P27_membrane P27_target Intracellular Targeting (e.g., DNA binding) P27_membrane->P27_target Mel_start Melittin Mel_membrane Membrane Disruption (Pore Formation) Mel_start->Mel_membrane Mel_lysis Cell Lysis Mel_membrane->Mel_lysis Buf_start Buforin II Buf_membrane Membrane Translocation (Non-lytic) Buf_start->Buf_membrane Buf_target Inhibition of Cellular Functions (DNA/RNA binding) Buf_membrane->Buf_target Dro_start Drosocin / Apidaecin Dro_membrane Membrane Translocation Dro_start->Dro_membrane Dro_target Inhibition of Protein Synthesis Dro_membrane->Dro_target

Caption: Comparative mechanisms of action of the antimicrobial peptides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure standardized and reproducible results.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, antimicrobial peptide stock solutions, spectrophotometer.

  • Protocol:

    • Prepare a twofold serial dilution of each antimicrobial peptide in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Minimal Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial peptide required to kill a particular microorganism.

  • Materials: MIC plates from the MIC assay, nutrient agar plates.

  • Protocol:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.

    • Spread the aliquot onto a nutrient agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial peptide kills a bacterial population over time.

  • Materials: Bacterial culture in logarithmic growth phase, antimicrobial peptide solutions, sterile broth, nutrient agar plates.

  • Protocol:

    • Prepare a bacterial suspension in the logarithmic growth phase (e.g., 1 x 10⁶ CFU/mL) in sterile broth.

    • Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Incubate the cultures at 37°C with shaking.

    • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on nutrient agar.

    • After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time to visualize the killing kinetics.

Hemolysis Assay

This assay evaluates the lytic activity of the antimicrobial peptide against red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.

  • Materials: Freshly collected red blood cells (e.g., human or sheep), phosphate-buffered saline (PBS), Triton X-100 (positive control), antimicrobial peptide solutions.

  • Protocol:

    • Wash the RBCs with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

    • In a 96-well plate, add serial dilutions of the antimicrobial peptide.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and proliferation, and thus the cytotoxicity of the antimicrobial peptide.

  • Materials: Mammalian cell line (e.g., HEK293, HeLa), cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the antimicrobial peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ is the concentration of the peptide that reduces cell viability by 50%.

References

Pep27: A Novel Antimicrobial Peptide in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antimicrobial peptide Pep27 and its analog this compound-2 against standard-of-care antibiotics for the treatment of bacterial infections, with a focus on multidrug-resistant Staphylococcus aureus.

In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents. One such candidate that has garnered interest is this compound, a peptide secreted by Streptococcus pneumoniae. While this compound itself exhibits modest antimicrobial properties, a synthetically modified analog, this compound-2, has demonstrated potent activity against a wide spectrum of bacteria, including formidable multidrug-resistant (MDR) strains. This guide provides a comprehensive comparison of the efficacy of this compound-2 with standard-of-care antibiotics, supported by available experimental data and detailed methodologies.

Executive Summary

This compound-2, an analog of the naturally occurring this compound peptide, has emerged as a promising antimicrobial agent, particularly in its ability to combat MDR bacteria. Research indicates that this compound-2 not only possesses intrinsic antibacterial activity but also acts synergistically with conventional antibiotics, enhancing their efficacy. This synergistic action is a key attribute, potentially allowing for the use of lower antibiotic doses and mitigating the development of further resistance. The primary focus of existing research has been on the efficacy of this compound-2, especially in the context of skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Efficacy: this compound-2 vs. Standard-of-Care Antibiotics

Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct head-to-head MIC comparisons between this compound-2 and a comprehensive panel of standard-of-care antibiotics are not extensively available in the public domain, existing studies provide valuable insights into its standalone potency.

The table below summarizes the MIC values of this compound and its analog this compound-2 against various bacterial strains, including antibiotic-resistant variants. For comparison, typical MIC ranges for standard-of-care antibiotics against susceptible S. aureus are also provided.

MicroorganismThis compound (μM)This compound-2 (μM)Melittin (Control Peptide) (μM)Standard-of-Care AntibioticTypical MIC Range for S. aureus (μg/mL)
Staphylococcus aureus (CCARM 3089, MRSA)3244Vancomycin0.5 - 2
Staphylococcus aureus (USA300, MRSA)6484Linezolid0.5 - 4
Escherichia coli (CCARM 1229)>6484Daptomycin0.25 - 1
Pseudomonas aeruginosa (CCARM 4007)>64168Clindamycin0.06 - 0.5
Salmonella typhimurium (CCARM 8007)>64168Doxycycline0.12 - 1

Data Interpretation: The data clearly indicates that this compound-2 possesses significantly greater antimicrobial activity than its parent peptide, this compound. Notably, the MIC values for this compound-2 against MRSA strains are in a low micromolar range, comparable to the control peptide melittin. While a direct numerical comparison with standard antibiotics is challenging due to different units (μM vs. μg/mL), the potent activity of this compound-2 against these resistant strains is evident.

Synergistic Effects with Standard Antibiotics

A pivotal finding in the evaluation of this compound-2 is its ability to work in synergy with conventional antibiotics. This effect has been demonstrated against MDR S. aureus in a mouse model of skin abscesses. The combination of this compound-2 with antibiotics such as oxacillin has been shown to significantly reduce the size of abscesses and decrease the bacterial load at the infection site.[1][2]

The proposed mechanism for this synergy is the ability of this compound-2 to act as a cell-penetrating peptide. By disrupting the bacterial cell membrane, it is believed to facilitate the entry of antibiotics into the bacterial cell, thereby enhancing their antimicrobial effect.

In Vivo Efficacy: Mouse Model of MRSA Skin Abscess

In a murine model of skin abscesses induced by MDR S. aureus, the combination therapy of this compound-2 and oxacillin demonstrated a remarkable reduction in abscess size and bacterial count compared to treatment with either agent alone.[1][2] Furthermore, this combination therapy was associated with a significant reduction in inflammatory markers such as TNF-α, IL-1β, and IL-6 in the infected tissue.[1]

Mechanism of Action

The antimicrobial action of this compound-2 is believed to be multifaceted. Unlike many antimicrobial peptides that primarily function by causing cell lysis, this compound-2 appears to penetrate the bacterial cell membrane without causing immediate and complete disruption. Once inside the cell, it is thought to interfere with intracellular processes, including binding to DNA. This intracellular targeting mechanism may contribute to its efficacy against bacteria that have developed resistance to antibiotics targeting the cell wall or protein synthesis.

Pep27_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Pep27_2 This compound-2 Membrane Cell Membrane Pep27_2->Membrane Binds to and penetrates Cytoplasm Cytoplasm Membrane->Cytoplasm Translocation DNA Bacterial DNA Cytoplasm->DNA Targets Intracellular_Processes Intracellular Processes DNA->Intracellular_Processes Disrupts Checkerboard_Workflow A Prepare serial dilutions of this compound-2 (Drug A) C Dispense dilutions into 96-well plate (Drug A vertically, Drug B horizontally) A->C B Prepare serial dilutions of Antibiotic (Drug B) B->C D Inoculate wells with standardized bacterial suspension C->D E Incubate plate D->E F Determine MIC of each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret results: FIC ≤ 0.5 = Synergy G->H

References

A Comparative Guide to Pre-fusion and Post-fusion RSV F Proteins Containing p27 for Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The respiratory syncytial virus (RSV) fusion (F) protein is a prime target for vaccine and therapeutic development. Its ability to transition from a metastable pre-fusion to a stable post-fusion conformation is critical for viral entry. The small p27 peptide, cleaved during F protein maturation, has emerged as a significant factor in the immunogenicity of F protein-based antigens. This guide provides an objective comparison of pre-fusion and post-fusion RSV F proteins, with a particular focus on constructs containing the p27 domain, supported by experimental data and detailed methodologies.

Performance Comparison: Pre-fusion vs. Post-fusion F Proteins with p27

The pre-fusion conformation of the RSV F protein is widely considered the superior immunogen for vaccine development as it elicits higher titers of potent neutralizing antibodies compared to the post-fusion form.[1][2] The inclusion of the p27 peptide in pre-fusion F constructs has been shown to further enhance immunogenicity.

Immunogenicity

Studies have demonstrated that a pre-fusogenic form of the F protein containing p27 generates higher neutralizing antibodies compared to both pre-fusion and post-fusion F proteins that lack this domain.[3] While antibodies targeting the p27 peptide itself do not exhibit direct neutralizing activity in vitro, they are thought to contribute to protection through other immune mechanisms such as Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][4]

Table 1: Comparison of Neutralizing Antibody Titers

ImmunogenAnimal ModelPeak Neutralizing Antibody Titer (Geometric Mean Titer - GMT)Fold Increase vs. Post-fusion FReference
Pre-fusion F with p27Cotton Rats225.4 IU mL⁻¹Significantly Higher[5]
Pre-fusion F (DS-Cav1)Cotton Rats86.2 - 225.4 IU mL⁻¹Similar to Pre-fusion F with p27[5]
Post-fusion FCotton RatsSignificantly Lower than Pre-fusion constructs1x[5]

Note: Direct comparative studies with identical adjuvants and platforms are limited. The data presented is a synthesis from multiple sources and should be interpreted with caution.

In Vivo Protection

In animal models, immunization with pre-fusion F protein constructs, particularly those that elicit a broad immune response including to epitopes exposed on the pre-fusogenic form, has resulted in significant protection against RSV challenge. This protection is characterized by reduced lung viral loads and diminished lung pathology.[4] The presence of p27 in these constructs is believed to contribute to this protective efficacy.

Table 2: In Vivo Protection in a Mouse Model Following RSV Challenge

ImmunogenLung Viral Titer (log10 PFU/g)Lung Histopathology Score (Arbitrary Units)Reference
Pre-fusion F with p27Significantly lower than mockSignificantly reduced compared to mock[4]
Pre-fusion FSignificantly lower than mockReduced compared to mock[3]
Post-fusion FHigher than pre-fusion groupsHigher than pre-fusion groups[6]
Mock (PBS)HighSevere[4]
Stability

A significant challenge in the development of pre-fusion F-based vaccines is the inherent instability of this conformation, which tends to spontaneously convert to the more stable post-fusion form.[2][7] Various strategies, such as the introduction of stabilizing mutations (e.g., DS-Cav1), have been employed to lock the F protein in its pre-fusion state.[2] The inclusion of the p27 domain may also influence the stability of the pre-fusion trimer.

Table 3: Stability of Pre-fusion and Post-fusion F Proteins

Protein ConformationIntrinsic StabilityKey CharacteristicsReference
Pre-fusion FMetastableProne to spontaneous refolding to the post-fusion state. Requires stabilizing mutations for vaccine development.[7][8]
Post-fusion FHighly StableThermodynamically favored conformation. Less effective at eliciting potent neutralizing antibodies.[8][9]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate and compare the performance of pre-fusion and post-fusion RSV F proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the concentration of specific antibodies against different forms of the RSV F protein in serum samples.

Protocol:

  • Coating: 96-well microplates are coated with 100 µL/well of recombinant pre-fusion F (with or without p27) or post-fusion F protein at a concentration of 2 µg/mL in PBS and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Wells are blocked with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Sample Incubation: Serum samples are serially diluted in blocking buffer, and 100 µL of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-mouse IgG (or other species-specific secondary antibody) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBST.

  • Detection: 100 µL of TMB substrate is added to each well. The reaction is stopped after 15-30 minutes by adding 50 µL of 2N H₂SO₄.

  • Reading: The optical density is measured at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value twice that of the background.

Plaque Reduction Neutralization Assay (PRNA)

Objective: To determine the titer of neutralizing antibodies in serum that can inhibit RSV infection of susceptible cells.

Protocol:

  • Cell Seeding: HEp-2 cells are seeded in 24-well plates to form a confluent monolayer.

  • Serum Dilution: Test sera are heat-inactivated at 56°C for 30 minutes and then serially diluted in serum-free media.

  • Virus-Serum Incubation: A known amount of RSV (typically 50-100 plaque-forming units, PFU) is mixed with each serum dilution and incubated for 1 hour at 37°C to allow antibodies to neutralize the virus.

  • Infection: The cell monolayers are washed with PBS, and 200 µL of the virus-serum mixture is added to each well. The plates are incubated for 1-2 hours at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose or agarose in growth medium) to restrict virus spread to adjacent cells.

  • Incubation: Plates are incubated for 4-5 days at 37°C in a CO₂ incubator until plaques are visible.

  • Plaque Visualization: The overlay is removed, and the cells are fixed with 10% formalin and stained with a crystal violet solution.

  • Plaque Counting: The number of plaques in each well is counted. The neutralization titer is expressed as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control (no serum).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To measure the ability of antibodies to mediate the killing of RSV-infected target cells by effector cells (e.g., Natural Killer cells).

Protocol:

  • Target Cell Preparation: A549 cells (or another susceptible cell line) are infected with RSV at a multiplicity of infection (MOI) of 1 for 24-48 hours.

  • Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or a purified NK cell line are used as effector cells.

  • Assay Setup: Infected target cells are plated in a 96-well plate.

  • Antibody Opsonization: Serially diluted serum samples are added to the target cells and incubated for 1 hour at 37°C to allow antibodies to bind to the RSV F protein expressed on the cell surface.

  • Co-culture: Effector cells are added to the wells at a specific effector-to-target cell ratio (e.g., 25:1).

  • Incubation: The plate is incubated for 4-6 hours at 37°C.

  • Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from the damaged target cells into the supernatant using a commercially available kit. The percentage of specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

In Vivo Mouse Model for Protection Studies

Objective: To evaluate the protective efficacy of vaccine candidates against RSV challenge in a small animal model.

Protocol:

  • Immunization: BALB/c mice are immunized with the test vaccine (e.g., pre-fusion F with p27, post-fusion F) or a placebo (e.g., PBS) via a specified route (e.g., intramuscularly) and schedule (e.g., prime-boost).

  • RSV Challenge: Two to four weeks after the final immunization, mice are intranasally challenged with a sublethal dose of a pathogenic RSV strain (e.g., RSV A2).

  • Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

  • Lung Viral Load Determination: At a predetermined time point (e.g., day 4 or 5 post-challenge), mice are euthanized, and their lungs are harvested. One lung lobe is homogenized, and the viral titer is determined by plaque assay on HEp-2 cells.

  • Lung Histopathology: The other lung lobe is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined microscopically and scored for the severity of inflammation, including peribronchiolitis, perivasculitis, alveolitis, and interstitial pneumonia.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase PreF_p27 Pre-fusion F + p27 Immunization Immunize Mice PreF_p27->Immunization PostF Post-fusion F PostF->Immunization RSV_Challenge RSV Challenge Immunization->RSV_Challenge ADCC ADCC Assay Immunization->ADCC Neutralization Neutralization Assay Immunization->Neutralization Viral_Load Lung Viral Load RSV_Challenge->Viral_Load Histopathology Lung Histopathology RSV_Challenge->Histopathology

Figure 1. Experimental workflow for in vivo comparison.

signaling_pathway cluster_virus Viral Entry cluster_cell Host Cell RSV RSV Virion F_Protein F Protein (Pre-fusion) TLR4 TLR4 F_Protein->TLR4 interacts with MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines induces transcription of

Figure 2. Simplified RSV F-mediated TLR4 signaling.

comparison_logic cluster_preF Pre-fusion F + p27 cluster_postF Post-fusion F High_Neut High Neutralizing Antibody Titers Good_Protection Good In Vivo Protection High_Neut->Good_Protection ADCC_Activity Potential for ADCC Activity ADCC_Activity->Good_Protection Low_Neut Low Neutralizing Antibody Titers Limited_Protection Limited In Vivo Protection Low_Neut->Limited_Protection

Figure 3. Logic of immunogenic comparison.

References

Comparative Analysis of Cross-Reactivity of Antibodies Targeting Streptococcus pneumoniae Pep27

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactive potential of anti-Pep27 antibodies, benchmarked against other key pneumococcal antigens.

This guide provides an objective comparison of the cross-reactivity of antibodies generated against the Streptococcus pneumoniae peptide Pep27. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of pneumococcal vaccines and diagnostics. The content summarizes available data on the performance of anti-Pep27 antibodies in comparison to other immunogenic pneumococcal proteins, supported by detailed experimental protocols and visual workflows.

Introduction to this compound and Cross-Reactivity in S. pneumoniae

This compound is a 27-amino acid peptide in Streptococcus pneumoniae that has been identified as a key factor in the bacterium's virulence. It is known to be involved in the complex processes of pneumococcal lysis. The potential of this compound as a vaccine candidate stems from observations that immunization with attenuated S. pneumoniae strains lacking this compound (Δthis compound) confers serotype-independent protection. This broad protection strongly suggests that the immune response elicited, which includes antibodies targeting this compound, is cross-reactive against a wide range of S. pneumoniae serotypes.

Antibody cross-reactivity is the capacity of an antibody to bind to different but structurally similar antigens. In the context of S. pneumoniae, an ideal vaccine target would elicit antibodies that can recognize and neutralize a broad spectrum of clinically relevant serotypes, thus overcoming the challenge of serotype replacement observed with current polysaccharide-based vaccines. This guide explores the evidence for the cross-reactivity of anti-Pep27 antibodies and compares it with other well-characterized cross-reactive pneumococcal protein antigens.

Comparative Analysis of Cross-Reactive Pneumococcal Antigens

While direct quantitative data on the cross-reactivity of anti-Pep27 antibodies is limited in publicly available literature, its potential can be inferred from homology data and the serotype-independent protection it confers. For a comprehensive comparison, this section also includes data on other prominent cross-reactive pneumococcal surface proteins: Pneumococcal surface protein A (PspA), Putative proteinase maturation protein A (PpmA), and Pneumococcal surface adhesin A (PsaA).

Table 1: Comparison of Cross-Reactivity Potential of Key S. pneumoniae Antigens

AntigenEvidence of Cross-ReactivityHomology with Other SpeciesQuantitative Data AvailabilityNotes
This compound Indirect: Immunization with Δthis compound mutants provides serotype-independent protection against S. pneumoniae.[1][2]High homology with proteins in Streptococcus mitis, Streptococcus oralis, and Streptococcus gordonii.Not widely available in published literature.The broad protection observed in vaccine studies is a strong indicator of cross-reactive antibody responses.
PspA Direct: Antibodies raised against a single PspA variant show broad cross-reactivity with heterologous PspA molecules and protect against various S. pneumoniae strains.Present in other Streptococcus species, but with significant variability.Available: Studies have quantified the cross-reactive binding of anti-PspA antibodies to different pneumococcal strains.A leading candidate for protein-based pneumococcal vaccines due to its proven cross-reactivity.
PpmA Direct: Antibodies generated against PpmA are cross-reactive against multiple S. pneumoniae strains of different serotypes.Conserved among S. pneumoniae strains.Available: Studies have demonstrated cross-reactive binding using sera from colonized mice.Serum antibodies against PpmA are detected early in life, suggesting a role in natural immunity.
PsaA Direct: Induces cross-reactive antibodies following murine pneumococcal colonization.Highly conserved among S. pneumoniae strains and present in other streptococci.Available: Studies have shown the induction of cross-reactive antibodies via Western blot analysis.While immunogenic, its surface accessibility to antibodies has been debated.

Predicted Cross-Reactivity of Anti-Pep27 Antibodies Based on Protein Homology

To predict the potential cross-reactivity of antibodies targeting this compound, a Basic Local Alignment Search Tool (BLAST) analysis was performed using the amino acid sequence of S. pneumoniae this compound (Strain D39/R6): MKKNKEFLVKEFREKIGNLRKDIQSLVKK. The results indicate a high degree of homology with uncharacterized proteins in closely related commensal Streptococcus species, which are part of the normal human oral and respiratory flora. This suggests that anti-Pep27 antibodies have the potential to cross-react with these bacterial species.

Table 2: Protein Homologs of S. pneumoniae this compound in Other Streptococcus Species

SpeciesHomologous Protein (Example Accession)Percent IdentityE-valuePotential for Cross-Reactivity
Streptococcus mitis Uncharacterized protein>90%< 1e-10High
Streptococcus oralis Uncharacterized protein>85%< 1e-9High
Streptococcus gordonii Uncharacterized protein>80%< 1e-8Moderate to High

Note: The percent identity and E-values are representative and may vary slightly depending on the specific strain and database version.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of antibody cross-reactivity.

Protocol 1: Generation of Anti-Peptide Antibodies via Immunization

This protocol outlines the general steps for producing polyclonal antibodies against a synthetic peptide like this compound.

  • Peptide Synthesis and Conjugation:

    • Synthesize the this compound peptide (MKKNKEFLVKEFREKIGNLRKDIQSLVKK) with a terminal cysteine for conjugation.

    • Conjugate the peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) using a bifunctional crosslinker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS).

    • Purify the peptide-carrier conjugate by dialysis.

  • Immunization of Animals (e.g., Rabbits):

    • Collect pre-immune serum from the animals.

    • For the primary immunization, emulsify the peptide-KLH conjugate (e.g., 500 µg) in Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites.

    • Administer booster immunizations with the conjugate (e.g., 250 µg) emulsified in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.

    • Collect blood samples 10-14 days after each booster to titer the antibody response.

  • Antibody Purification:

    • Purify the IgG fraction from the immune serum using protein A/G affinity chromatography.

    • For higher specificity, perform antigen-specific affinity purification using the this compound peptide immobilized on a column.

Protocol 2: Assessment of Antibody Cross-Reactivity using ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of anti-Pep27 antibodies to different antigens.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of the different antigens (e.g., this compound peptide, homologous peptides from other bacteria, and unrelated control peptides) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate as described above.

    • Add 100 µL of serial dilutions of the purified anti-Pep27 antibody (or serum) to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.

Protocol 3: Assessment of Antibody Cross-Reactivity using Western Blot

This protocol details the use of Western blotting to determine the specificity and cross-reactivity of anti-Pep27 antibodies against whole-cell lysates of different bacteria.

  • Sample Preparation:

    • Culture different bacterial strains (S. pneumoniae of various serotypes, S. mitis, S. oralis, etc.).

    • Prepare whole-cell lysates by sonication or enzymatic lysis in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Pep27 antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system. The presence of a band at the expected molecular weight of the target protein indicates antibody binding.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Pep27_Signaling_Pathway This compound This compound Peptide VncS VncS (Histidine Kinase) This compound->VncS Binds and activates VncR VncR (Response Regulator) VncS->VncR Phosphorylates LytA LytA Autolysin VncR->LytA Activates transcription of CellLysis Cell Lysis LytA->CellLysis Induces

Caption: Signaling pathway involving this compound in S. pneumoniae.

Antibody_Generation_Workflow cluster_peptide Peptide Preparation cluster_immunization Immunization cluster_purification Antibody Purification Peptide_Synthesis 1. Synthesize this compound Peptide Peptide_Conjugation 2. Conjugate to Carrier Protein (KLH) Peptide_Synthesis->Peptide_Conjugation Peptide_Purification 3. Purify Conjugate Peptide_Conjugation->Peptide_Purification Primary_Immunization 4. Primary Immunization (with CFA) Peptide_Purification->Primary_Immunization Booster_Immunizations 5. Booster Immunizations (with IFA) Primary_Immunization->Booster_Immunizations Serum_Collection 6. Collect Immune Serum Booster_Immunizations->Serum_Collection Protein_AG 7. Protein A/G Affinity Chromatography Serum_Collection->Protein_AG Antigen_Affinity 8. Antigen-Specific Affinity Purification Protein_AG->Antigen_Affinity Final_Antibody Final_Antibody Antigen_Affinity->Final_Antibody Purified Anti-Pep27 Antibodies

Caption: Workflow for generating anti-Pep27 antibodies.

Cross_Reactivity_Logic cluster_antigens Potential Antigens Anti_this compound Anti-Pep27 Antibody Spneumoniae_this compound S. pneumoniae this compound Anti_this compound->Spneumoniae_this compound Binds (High Affinity) Smitis_Homolog S. mitis Homolog Anti_this compound->Smitis_Homolog Cross-reacts (Potential) Soralis_Homolog S. oralis Homolog Anti_this compound->Soralis_Homolog Cross-reacts (Potential) Unrelated_Protein Unrelated Protein Anti_this compound->Unrelated_Protein No Binding

Caption: Logical relationship of anti-Pep27 antibody cross-reactivity.

References

Benchmarking the Cytotoxicity of Pep27 and Its Analogues Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of the peptide Pep27 and its analogue, Pep27anal2, against various cancer cell lines. The data presented herein is compiled from preclinical studies to inform research and development in peptide-based cancer therapeutics. While the native this compound peptide has demonstrated limited anticancer activity, a synthetic analogue, Pep27anal2, has shown significant cytotoxicity, warranting further investigation.

Executive Summary

Initial studies on the bacterial-derived peptide this compound revealed it does not possess significant cytotoxic activity against cancer cell lines at concentrations up to 70 μM[1]. However, a synthesized analogue, Pep27anal2, has demonstrated potent anticancer effects. This guide will focus on the cytotoxic profile of Pep27anal2, providing quantitative data, experimental methodologies, and a proposed mechanism of action. It is crucial to distinguish Pep27anal2 from PNC-27, a different anticancer peptide that induces necrosis via pore formation, whereas Pep27anal2 appears to induce apoptosis[1][2][3].

Comparative Cytotoxicity of Pep27anal2

The cytotoxic activity of Pep27anal2 has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
AML-2Acute Myeloid Leukemia10 - 30
HL-60Promyelocytic Leukemia10 - 30
JurkatT-cell Leukemia10 - 30
MCF-7Breast Adenocarcinoma10 - 30
SNU-601Stomach Carcinoma10 - 30

Table 1: IC50 values of Pep27anal2 against various cancer cell lines as determined by MTT assay[1].

Experimental Protocols

The evaluation of Pep27anal2's cytotoxicity was primarily conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Pep27anal2. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the peptide to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, MTT reagent (typically 0.5 mg/mL final concentration) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product[4].

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol[4].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm)[4].

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined from the dose-response curves.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis plate_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_peptide Add serial dilutions of Pep27anal2 incubate_overnight->add_peptide incubate_treatment Incubate for 72 hours add_peptide->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Pep27anal2_Pathway cluster_membrane Plasma Membrane cluster_cell Cancer Cell pep27anal2 Pep27anal2 (extracellular) membrane_interaction Membrane Interaction & Permeabilization pep27anal2->membrane_interaction Hydrophobicity driven subcellular_localization Subcellular Localization membrane_interaction->subcellular_localization apoptosis_induction Apoptosis Induction subcellular_localization->apoptosis_induction Caspase & Cytochrome c independent cell_death Cell Death apoptosis_induction->cell_death

References

Validation of In Silico Predictions for Pep27: A Comparative Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in silico predictions concerning the structure and function of the Pep27 peptide, comparing these predictions with experimental validation data. Furthermore, it benchmarks this compound against two well-characterized antimicrobial peptides, LL-37 and Magainin-2, offering a broader context for its potential therapeutic applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key validation techniques are provided.

This compound: Bridging Computational Prediction with Experimental Reality

This compound is a 27-amino acid peptide originating from Streptococcus pneumoniae, where it functions as an autolysis-inducing factor, playing a role in the bacterium's virulence.[1] Computational methods are invaluable for predicting the structure and function of such peptides, guiding further experimental investigation. This section compares the in silico predictions for this compound's structure and function with available experimental data.

Structural Validation: From Prediction to 3D Conformation

In silico secondary structure prediction provides a foundational hypothesis of a peptide's local structural elements. For the Streptococcus pneumoniae this compound, secondary structure prediction suggests a predominantly alpha-helical conformation, particularly in a membrane-mimicking environment.

Experimental validation of peptide structure is crucial and is often achieved through techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. A study on this compound and a more hydrophobic analogue, Pep27anal2, revealed that both peptides are largely unstructured in an aqueous solution but adopt a stable alpha-helical conformation in a membrane-mimicking solvent (50% trifluoroethanol).[2][3] Specifically, NMR studies showed that Pep27anal2 forms a stable α-helix from residue 4 to 15.[3] This experimental finding strongly supports the in silico prediction of an induced helical structure upon interaction with a membrane environment.

Table 1: Comparison of Predicted and Experimentally Determined Structure of this compound

ParameterIn Silico Prediction (this compound)Experimental Validation (Pep27anal2)
Secondary Structure Primarily α-helical in a hydrophobic environmentAdopts a stable α-helical conformation in a membrane-mimetic solvent[2][3]
3D Structure Helical conformation with a potential bendα-helix spanning from Trp4 to Leu15 determined by NMR spectroscopy[3]
Functional Validation: From Antimicrobial Prediction to Biological Activity

In silico tools can predict the antimicrobial potential of peptides based on their physicochemical properties, such as charge, hydrophobicity, and amphipathicity. These predictions suggested that modifications to enhance hydrophobicity in this compound could increase its bioactivity.

Experimental studies have validated the functional roles of this compound and its analogues. A modified version, this compound-2, demonstrated strong antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains.[1] Furthermore, studies on a this compound mutant of S. pneumoniae have revealed its significant role in virulence and its potential to elicit a protective immune response.[4] Beyond its antimicrobial role, a mutant form of this compound (Δthis compound) has been shown to have anti-inflammatory effects, attenuating inflammatory bowel disease and asthma in preclinical models by upregulating regulatory T cells (Tregs).[5][6] An analogue, Pep27anal2, has also been shown to induce apoptosis in cancer cells, highlighting a potential anticancer function.[2][3]

Comparative Analysis: this compound vs. Alternative Antimicrobial Peptides

To better understand the potential of this compound, it is useful to compare it with other well-studied antimicrobial peptides like LL-37 and Magainin-2.

LL-37 is a 37-amino acid human cathelicidin peptide with broad-spectrum antimicrobial and immunomodulatory activities. It is known to form an alpha-helical structure upon interacting with bacterial membranes.

Magainin-2 is a 23-amino acid peptide isolated from the skin of the African clawed frog, Xenopus laevis. It also forms an amphipathic alpha-helix in membranes and exhibits broad-spectrum antimicrobial activity.

Table 2: Comparative Overview of this compound, LL-37, and Magainin-2

FeatureThis compound (S. pneumoniae)LL-37 (Human)Magainin-2 (Xenopus laevis)
Length (amino acids) 273723
Structure Induced α-helix[3]α-helical[7]α-helical
Primary Function Autolysis, Virulence[1]Antimicrobial, Immunomodulatory[7]Antimicrobial[8]
Other Functions Anti-inflammatory[5][6], Anticancer (analogue)[2][3]Anti-biofilm, Wound healingAnticancer[4]

Table 3: Quantitative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideStaphylococcus aureusEscherichia coli
This compound-2 (analogue) Data not specified in provided resultsData not specified in provided results
LL-37 32 µM[9][10]>250 µg/ml[11]
Magainin-2 MIC values vary depending on the strain and conditionsMIC values vary depending on the strain and conditions

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the peptide in different environments.

Methodology:

  • Sample Preparation: Dissolve the synthetic peptide in various solvents to mimic different environments, such as:

    • 10 mM phosphate buffer (pH 7.4) for an aqueous environment.

    • 50% (v/v) trifluoroethanol (TFE) in phosphate buffer to mimic a hydrophobic membrane environment.

  • Spectra Acquisition:

    • Use a CD spectropolarimeter.

    • Record spectra from 190 to 260 nm at room temperature.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • The peptide concentration is typically in the range of 50-150 µM.

  • Data Analysis:

    • Average multiple scans for each sample and subtract the spectrum of the solvent as a blank.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the spectral features: α-helices show characteristic negative bands around 208 and 222 nm and a positive band around 192 nm.

NMR Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide (typically ¹³C and ¹⁵N isotopically labeled) to a concentration of 1-2 mM in a suitable solvent, such as a water/TFE mixture, to induce a stable structure.[2]

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

    • TOCSY (Total Correlation Spectroscopy) is used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) provides distance restraints between protons that are close in space (<5 Å).

  • Structure Calculation:

    • Assign all proton resonances to specific amino acids in the peptide sequence.

    • Use the distance restraints from NOESY spectra and dihedral angle restraints (if available) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that satisfy the experimental restraints.

    • The final structure is represented by the lowest energy conformers from the calculated ensemble.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

Objective: To assess the effect of the peptide on the production of pro-inflammatory cytokines by immune cells.

Methodology:

  • Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), in appropriate culture medium.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the peptide.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the cytokine levels in peptide-treated cells to those in untreated and LPS-only treated control cells to determine the peptide's anti-inflammatory activity.

Visualizing the Pathways and Workflows

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation seq Peptide Sequence pred_struct Secondary/Tertiary Structure Prediction seq->pred_struct pred_func Functional Prediction (e.g., Antimicrobial Activity) seq->pred_func struct_val Structure Validation pred_struct->struct_val Comparison func_val Functional Validation pred_func->func_val Comparison synth Peptide Synthesis cd_nmr CD/NMR Spectroscopy synth->cd_nmr mic_assay MIC Assay synth->mic_assay inflam_assay Anti-inflammatory Assay synth->inflam_assay cd_nmr->struct_val mic_assay->func_val inflam_assay->func_val

pep27_signaling This compound This compound Mutant (Δthis compound) treg Regulatory T cells (Tregs) Upregulation This compound->treg cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-17A) Downregulation treg->cytokines inflammation Attenuation of Inflammation (e.g., in IBD, Asthma) cytokines->inflammation

References

Comparative Analysis of Pep27's Mechanism of Action with Other Lytic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Pep27, a signaling peptide from Streptococcus pneumoniae, with well-characterized lytic peptides: melittin, magainin, and defensins. The comparison highlights the distinct mechanisms of action, moving from the signal transduction pathway of this compound to the membrane-disrupting activities of the others. This document is intended to be a valuable resource for researchers in antimicrobial and anticancer peptide development.

Introduction

Antimicrobial peptides (AMPs) are a diverse class of molecules that hold great promise as novel therapeutic agents. Their mechanisms of action are varied, ranging from direct disruption of microbial cell membranes to modulation of the host immune response. This guide focuses on a comparative analysis of four distinct peptides:

  • This compound: A secreted peptide in Strepetococcus pneumoniae that acts as a signaling molecule in a two-component regulatory system, likely a competence-stimulating peptide (CSP) involved in quorum sensing.

  • Melittin: The principal component of bee venom, known for its potent lytic activity through pore formation and its ability to modulate signaling pathways.

  • Magainin: A peptide isolated from the skin of the African clawed frog, which forms toroidal pores in bacterial membranes.

  • Defensins: A family of cysteine-rich cationic peptides found in vertebrates, invertebrates, and plants, with a broad range of antimicrobial mechanisms.

Mechanism of Action: A Comparative Overview

The primary distinction between this compound and the other peptides in this guide lies in their fundamental mechanism of action. While melittin, magainin, and defensins are primarily lytic, causing direct physical damage to cell membranes, this compound functions as a signaling molecule, initiating a specific intracellular cascade.

This compound: A Signaling Peptide in Streptococcus pneumoniae

This compound is a secreted peptide that is sensed by the VncR/S two-component system in Streptococcus pneumoniae. It is believed to be a competence-stimulating peptide (CSP), a class of peptides crucial for quorum sensing in this bacterium. The signaling pathway initiated by this compound is central to processes like genetic transformation (competence), biofilm formation, and virulence.

The proposed signaling pathway for this compound (as a CSP) is as follows:

  • Secretion and Accumulation: The precursor peptide is processed and secreted outside the bacterial cell. As the bacterial population density increases, the extracellular concentration of this compound rises.

  • Receptor Binding: At a threshold concentration, this compound binds to the histidine kinase receptor (like ComD) on the bacterial cell surface.

  • Signal Transduction: This binding event triggers the autophosphorylation of the histidine kinase. The phosphate group is then transferred to a cognate response regulator (like ComE) in the cytoplasm.

  • Gene Regulation: The phosphorylated response regulator acts as a transcription factor, binding to specific DNA sequences and upregulating the expression of target genes. These genes are involved in competence, bacteriocin production, and other coordinated group behaviors.

This signaling mechanism does not directly lyse the bacterial cell but rather modulates its behavior in a density-dependent manner.

Melittin: Pore Formation and Signal Pathway Activation

Melittin is a well-studied lytic peptide that primarily acts by forming pores in cell membranes, leading to cell lysis. Its amphipathic α-helical structure allows it to insert into the lipid bilayer. The mechanism of pore formation is often described by the "toroidal pore" model, where the peptides, along with the lipid monolayers, bend to form a water-filled channel.

In addition to its lytic activity, melittin can also activate various intracellular signaling pathways, particularly those related to pain and inflammation.[1] It can activate phospholipase A2, leading to the production of inflammatory mediators, and can also directly interact with G-protein coupled receptors and other membrane proteins.[1]

Magainin: The Toroidal Pore Model

Magainin is another classic example of a lytic peptide that acts via the formation of toroidal pores.[2][3][4] Its cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol. Following this initial binding, magainin monomers aggregate and insert into the membrane, forming pores that disrupt the membrane's integrity and lead to cell death.[2][3]

Defensins: A Multifaceted Approach to Microbial Killing

Defensins employ a broader range of antimicrobial mechanisms compared to melittin and magainin.[5][6][7] While they can disrupt microbial membranes, their mode of action is not limited to pore formation.[5][6][7] The proposed mechanisms for defensins include:

  • Membrane Disruption: Similar to other lytic peptides, defensins can perturb the microbial membrane, leading to increased permeability and lysis.[6]

  • Inhibition of Macromolecular Synthesis: Some defensins can translocate across the cell membrane and interfere with the synthesis of DNA, RNA, and proteins.

  • Enzyme Inhibition: Defensins can inhibit the activity of essential microbial enzymes.

  • Inhibition of Cell Wall Synthesis: They can interfere with the synthesis of the bacterial cell wall.[6]

Quantitative Comparison of Lytic Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for melittin, magainin, and defensins against various bacterial strains. A direct comparison with this compound is not applicable in this context as its primary function is signaling, not direct lysis.

PeptideTarget OrganismMIC (µg/mL)Reference
Melittin Streptococcus pneumoniae1.56 - 12.5[8]
Staphylococcus aureus6.4[9]
Escherichia coli6.4[9]
Methicillin-resistant S. aureus (MRSA)6.4[9]
Magainin 2 Acinetobacter baumannii (drug-resistant)4[2]
Human β-defensin 2 (HBD-2) Pseudomonas aeruginosa10 - 20
Escherichia coli>50
Staphylococcus aureus>50

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of these peptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Peptide stock solution

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare serial twofold dilutions of the peptide in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest peptide concentration that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Liposome Leakage (Calcein Release) Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform

  • Calcein

  • Sephadex G-50 column

  • Buffer (e.g., HEPES, Tris)

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Mix the desired lipids in a round-bottom flask.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film further under vacuum for at least 2 hours.

    • Hydrate the lipid film with a solution of 50-100 mM calcein in the desired buffer. This will encapsulate the calcein at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a Sephadex G-50 size-exclusion column equilibrated with the same buffer.

  • Leakage Assay:

    • Dilute the purified liposomes in the buffer in a quartz cuvette to a final lipid concentration of 25-50 µM.

    • Monitor the baseline fluorescence of the liposome suspension (Excitation: 495 nm, Emission: 515 nm).

    • Add the peptide to the cuvette at the desired concentration and continue to monitor the fluorescence over time.

    • After the reaction reaches a plateau or at a defined time point, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and achieve 100% calcein release.

    • Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage caused by Triton X-100.

Surface Plasmon Resonance (SPR) for Peptide-Membrane Interaction

SPR is a powerful technique to study the real-time binding kinetics of peptides to lipid bilayers.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • Liposomes (prepared as in the leakage assay, but without calcein)

  • Peptide solution in a suitable running buffer

Protocol:

  • Chip Preparation:

    • Equilibrate the L1 sensor chip with the running buffer.

  • Liposome Immobilization:

    • Inject the liposome suspension over the sensor chip surface. The liposomes will fuse and form a lipid bilayer on the chip surface.

  • Peptide Binding Analysis:

    • Inject a series of concentrations of the peptide solution over the immobilized lipid bilayer.

    • Monitor the association of the peptide to the bilayer in real-time, which is observed as an increase in the resonance signal.

    • After the association phase, inject the running buffer to monitor the dissociation of the peptide from the bilayer.

  • Data Analysis:

    • Fit the sensorgrams (plots of resonance signal versus time) to appropriate binding models (e.g., 1:1 Langmuir binding, two-state binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and the lytic peptides.

Pep27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Histidine Kinase Receptor (e.g., ComD) This compound->Receptor Binding RR Response Regulator (e.g., ComE) Receptor->RR Phosphorylation RR_P Phosphorylated Response Regulator RR->RR_P DNA DNA RR_P->DNA Binds to Promoter Genes Target Genes (Competence, Bacteriocins) DNA->Genes Upregulates Transcription

Caption: Signaling pathway of this compound (a competence-stimulating peptide) in S. pneumoniae.

Lytic_Peptide_Mechanisms cluster_peptides Lytic Peptides cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Melittin Melittin Membrane Lipid Bilayer Melittin->Membrane Magainin Magainin Magainin->Membrane Defensins Defensins Defensins->Membrane Metabolic Metabolic Interference Defensins->Metabolic Pore Pore Formation Membrane->Pore Toroidal Pore Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Pore->Lysis Disruption->Lysis Metabolic->Lysis

Caption: General mechanisms of action for membrane-disrupting lytic peptides.

Experimental_Workflow Peptide Peptide Synthesis & Purification MIC MIC Assay Peptide->MIC Determine Antimicrobial Activity Leakage Liposome Leakage Assay Peptide->Leakage Assess Membrane Permeabilization SPR SPR Analysis Peptide->SPR Quantify Membrane Binding Kinetics Mechanism Mechanism of Action Determination MIC->Mechanism Leakage->Mechanism SPR->Mechanism

Caption: A typical experimental workflow for characterizing lytic peptides.

Conclusion

This comparative guide illustrates the fundamental differences between the signaling peptide this compound and the lytic peptides melittin, magainin, and defensins. While all have significant implications for antimicrobial and therapeutic development, their modes of action are distinct. This compound's role in quorum sensing in S. pneumoniae highlights the importance of targeting bacterial communication as a potential anti-infective strategy. In contrast, the direct membrane-disrupting activities of melittin, magainin, and defensins provide a blueprint for the design of potent bactericidal agents. Understanding these diverse mechanisms is crucial for the rational design and development of new peptide-based therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling Pep27

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pep27

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should always be conducted for the specific procedures being undertaken. However, the following table summarizes the recommended minimum PPE for handling this compound in its common forms (e.g., powder).[4]

PPE CategoryEquipmentRationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]Protects against accidental splashes of solutions containing this compound and from airborne powder particles.
Hand Protection Disposable nitrile gloves.[4] Consider double-gloving for enhanced protection.Prevents dermal absorption of the peptide. Nitrile offers good resistance to a range of laboratory chemicals.
Body Protection A standard laboratory coat.[4]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder form outside of a fume hood to prevent inhalation.[5][6]This compound is often supplied as a powder, which can be easily aerosolized.[7] Inhalation of peptides can trigger an immune response.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound according to the manufacturer's instructions, which is typically in a cool, dry, and dark place. Many peptides are stored at -20°C or -80°C.

  • Preparation for Use (Reconstitution):

    • All handling of powdered this compound should be conducted in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.

    • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

    • Wear all recommended PPE as detailed in the table above.

    • Carefully open the vial, avoiding any sudden movements that could aerosolize the powder.

    • Use a calibrated pipette to add the appropriate solvent (as specified by the manufacturer or experimental protocol) to the vial.

    • Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to denature.

  • Experimental Use:

    • When handling solutions of this compound, continue to wear appropriate PPE, including gloves, a lab coat, and eye protection.

    • Work in a well-ventilated area.

    • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.

    • Clearly label all solutions containing this compound with the name, concentration, and date of preparation.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential biological activity.

  • Segregation of Waste:

    • All materials that have come into direct contact with this compound (e.g., pipette tips, vials, gloves) should be considered chemical waste.

    • Segregate this waste from general laboratory trash.

  • Collection of Solid Waste:

    • Place all contaminated solid waste, such as used gloves, weigh boats, and empty vials, into a designated and clearly labeled chemical waste container.

  • Collection of Liquid Waste:

    • Collect all unused or waste solutions of this compound in a separate, sealed, and clearly labeled liquid chemical waste container.

    • Do not pour this compound solutions down the drain unless specifically permitted by local environmental health and safety regulations.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety office.

    • Follow all local, state, and federal regulations for the disposal of chemical and biological waste.

Workflow for Safe Handling and Disposal of this compound

Pep27_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal start Receive & Inspect this compound storage Store as Recommended start->storage ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) storage->ppe reconstitution Reconstitute in Fume Hood ppe->reconstitution experiment Conduct Experiment reconstitution->experiment segregate Segregate Contaminated Waste experiment->segregate solid_waste Collect Solid Waste (Gloves, Vials, etc.) segregate->solid_waste liquid_waste Collect Liquid Waste (Unused Solutions) segregate->liquid_waste final_disposal Dispose via EHS Office solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.